7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHOCMVHDWGNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651769 | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23002-52-0 | |
| Record name | 7-Chloro-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23002-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 7-Chloro-3H-triazolo[4,5-d]pyrimidine (CAS No. 23002-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Triazolopyrimidines
The fused heterocyclic system of triazolopyrimidine is a cornerstone in medicinal chemistry, recognized for its privileged structure that serves as a bioisostere for purines. This structural mimicry allows triazolopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] Within this important class of compounds, 7-Chloro-3H-triazolo[4,5-d]pyrimidine emerges as a pivotal synthetic intermediate. Its reactive chlorine atom at the 7-position provides a versatile handle for introducing diverse functionalities through nucleophilic substitution, enabling the generation of extensive compound libraries for drug discovery programs. This guide offers an in-depth exploration of the synthesis, characterization, and strategic applications of this key building block.
Physicochemical Properties and Identification
A thorough understanding of the fundamental physicochemical properties of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is essential for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 23002-52-0 | [3][4] |
| Molecular Formula | C₄H₂ClN₅ | [3] |
| Molecular Weight | 155.55 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline solid (typical) | |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO |
Structural Diagram
Caption: Chemical structure of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Synthesis and Purification: A Strategic Approach
The synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is typically achieved through the chlorination of its corresponding hydroxyl precursor, 3H-[5][6][7]triazolo[4,5-d]pyrimidin-7-ol. This transformation is a critical step that activates the pyrimidine ring for subsequent derivatization.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Detailed Experimental Protocol
This protocol is based on established methods for the chlorination of related heterocyclic systems.[8]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3H-[5][6][7]triazolo[4,5-d]pyrimidin-7-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents).
-
Catalyst Addition: To this suspension, add a catalytic amount of N,N-dimethylaniline (typically 0.1-0.2 equivalents). The catalyst facilitates the chlorination process.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a pH of 7-8 is reached. The crude product often precipitates at this stage. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The structural integrity of the synthesized 7-Chloro-3H-triazolo[4,5-d]pyrimidine should be confirmed using a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:[5][6]
-
¹H-NMR: A single, broad singlet in the downfield region (typically δ 14-16 ppm) corresponding to the N-H proton of the triazole ring. The exact chemical shift can be highly dependent on the solvent and concentration.
-
¹³C-NMR: Signals corresponding to the carbon atoms of the fused ring system. The carbon atom attached to the chlorine (C7) would likely appear in the range of δ 150-160 ppm.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 155, with a characteristic isotopic pattern (M+2 peak at m/z 157 with approximately one-third the intensity of the M⁺ peak) confirming the presence of a single chlorine atom.
Applications in Drug Discovery and Development
The primary value of 7-Chloro-3H-triazolo[4,5-d]pyrimidine lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The chlorine atom at the 7-position is an excellent leaving group, readily displaced by a variety of nucleophiles.
Nucleophilic Substitution and Library Generation
Caption: General scheme for creating compound libraries from the title compound.
This reactivity has been exploited to synthesize a wide range of derivatives with diverse pharmacological profiles:
-
Anticancer Agents: The triazolopyrimidine scaffold is a key component of molecules designed as kinase inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][9] The ability to introduce various amine, ether, or thioether linkages at the 7-position allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of these enzymes. Additionally, certain derivatives have shown potent activity against Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[10]
-
Receptor Antagonists: By reacting 7-chloro-triazolopyrimidine intermediates with nucleophiles like ethyl carbazate, researchers have prepared tricyclic derivatives that exhibit antagonist activity at benzodiazepine and adenosine A1/A2A receptors.[6] This highlights the utility of the scaffold in neuroscience drug discovery.
-
Antimalarial Agents: The triazolopyrimidine core has been identified as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway.[7] The 7-chloro intermediate is crucial for synthesizing analogs with improved potency and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 7-Chloro-3H-triazolo[4,5-d]pyrimidine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
7-Chloro-3H-triazolo[4,5-d]pyrimidine is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis and, most importantly, the reactivity of its chloro-substituent, provide an efficient and versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives, spanning oncology, neuroscience, and infectious diseases, underscores its significance. As the quest for more selective and potent drugs continues, the importance of well-characterized and reactive intermediates like 7-Chloro-3H-triazolo[4,5-d]pyrimidine will undoubtedly persist.
References
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MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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PubMed. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. Retrieved from [Link]
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ResearchGate. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of[5][6][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[5][6][8]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[5][6][8]triazine Derivatives. Retrieved from [Link]
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National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
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PubMed. (2020). Novel[5][6][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Retrieved from [Link]
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Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Retrieved from [Link]
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Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]
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Kuwait Journal of Science. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Retrieved from [Link]
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physicochemical properties of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Abstract: This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing that extensive experimental data for this specific molecule is not widely published, this document serves a dual purpose: to collate the available information and, more critically, to provide authoritative, field-proven methodologies for its empirical determination. This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical protocols necessary to fully characterize this and similar novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established scientific principles.
The Strategic Imperative of Physicochemical Profiling
In the landscape of drug discovery and development, the journey from a promising hit to a viable clinical candidate is governed by a multitude of factors. While pharmacological activity is paramount, the physicochemical properties of a molecule are the gatekeepers of its therapeutic potential.[1][2] These properties dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its bioavailability and clinical efficacy.[3] For a heterocyclic scaffold like 7-Chloro-3H-triazolo[4,5-d]pyrimidine, a thorough understanding of its solubility, ionization state (pKa), melting point, and other key attributes is not merely academic; it is a strategic necessity for lead optimization and rational drug design.[2][3]
Molecular Identity and Core Attributes
Characterization begins with unequivocally identifying the molecule. 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a fused heterocyclic system, structurally related to purine bases, which are fundamental components of nucleic acids. This structural similarity often makes such compounds valuable as intermediates or scaffolds in medicinal chemistry.[4][5]
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₄H₂ClN₅ | [6] |
| Molecular Weight | 155.55 g/mol | [6] |
| CAS Number | 23002-52-0 | [6] |
| Calculated Density | 1.793 g/cm³ | [7] |
| Calculated Vapor Pressure | 2.17E-08 mmHg at 25°C | [7] |
Melting Point: A Sentinel for Purity and Stability
The melting point is a fundamental thermal property that provides critical insights into the purity and lattice energy of a crystalline solid. A sharp melting range is indicative of a pure compound, whereas a broad and depressed range often signals the presence of impurities.[8]
Causality in Methodology: The Capillary Method
The capillary method, utilizing a melting point apparatus like a Mel-Temp, is the standard for its simplicity, small sample requirement, and accuracy.[9] The principle involves heating a small, powdered sample packed into a capillary tube at a controlled rate and observing the temperature at which the transition from solid to liquid occurs.[9]
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Protocol: Melting Point Determination via Capillary Method
-
Sample Preparation:
-
Ensure the sample of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]
-
Crush the crystalline sample into a fine powder.
-
Jab the open end of a glass capillary tube into the powder pile to introduce a small amount of sample.[10]
-
Invert the tube and tap it gently on a hard surface to move the solid to the sealed end. To ensure dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (like a glass tube) several times.[10] The final packed sample height should be 2-3 mm for an accurate reading.[10]
-
-
Apparatus Setup and Measurement:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.[11]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a medium-to-high rate to get a rough estimate.[11] Allow the apparatus to cool significantly before the next step.
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point.[10]
-
Decrease the heating rate to 1-2°C per minute to allow the sample and thermometer to be in thermal equilibrium.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range.[11]
-
Continue heating slowly and record the temperature at which the last solid crystal turns into a liquid. This is the end of the melting range.[8]
-
Report the result as a melting range. For a pure compound, this range should be narrow (0.5-2°C).
-
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties for oral drug candidates.[12] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility is a primary reason for the failure of new chemical entities in development.[13] For an ionizable molecule like 7-Chloro-3H-triazolo[4,5-d]pyrimidine, solubility is intrinsically linked to pH and its pKa.
Causality in Methodology: Thermodynamic (Shake-Flask) vs. Kinetic Solubility
-
Thermodynamic Solubility: Determined using the shake-flask method, this is the true equilibrium solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions and is the gold standard for solubility measurement.
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. While faster, it often overestimates the true solubility but is invaluable for ranking compounds in early discovery. For definitive characterization, the thermodynamic approach is required.
Experimental Workflow: Thermodynamic Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation:
-
Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4, to mimic physiological conditions).[14]
-
Accurately weigh an amount of 7-Chloro-3H-triazolo[4,5-d]pyrimidine solid that is in clear excess of its expected solubility and add it to a known volume of the buffer in a sealed vial.
-
-
Equilibration:
-
Agitate the vial (e.g., using a shaker or rotator) at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. The goal is to create a saturated solution in equilibrium with the solid phase.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed is a common and effective method. Alternatively, filtration through a low-binding filter (e.g., PVDF) can be used, but care must be taken to avoid adsorption of the compound onto the filter material.
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[14]
-
-
Calculation:
-
Using the concentration from the analysis and accounting for the dilution factor, calculate the thermodynamic solubility of the compound in the chosen buffer. Report the result in standard units (e.g., µM or mg/L) along with the pH and temperature of the experiment.
-
Ionization Constant (pKa): The Driver of In Vivo Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[15] For any drug candidate with ionizable functional groups, the pKa is a master variable that influences solubility, permeability, protein binding, and target engagement.[3][16] The triazolopyrimidine core of the target molecule contains several nitrogen atoms, making it likely to have at least one basic pKa.
Causality in Methodology: Potentiometric vs. Spectrophotometric Titration
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH with a calibrated electrode.[16] The pKa is determined from the inflection point of the resulting titration curve. It is highly accurate for compounds with sufficient solubility.[15][16]
-
UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore whose absorbance spectrum changes upon ionization. By measuring the absorbance at various pH values, the pKa can be calculated. It is a powerful technique that can be used with very small amounts of sample.[3]
-
Methods for Poorly Soluble Compounds: For molecules with low aqueous solubility, traditional methods are challenging. In these cases, techniques involving co-solvents or HPLC-based methods, where retention time is measured as a function of mobile phase pH, can be employed to determine the pKa.[15][17]
Protocol: pKa Determination by Potentiometric Titration
-
System Preparation:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Prepare a solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine of a known concentration in water or a water/co-solvent mixture if solubility is low.[15] The solution should be free of CO₂.
-
Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Begin titrating by adding small, precise increments of the appropriate titrant (e.g., HCl for a basic compound).[16]
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[16]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
For higher accuracy, the pKa can be calculated from the first derivative of the titration curve (d(pH)/dV), where the peak indicates the equivalence point.
-
Conclusion
The comprehensive physicochemical characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a foundational step in evaluating its potential as a drug discovery tool or therapeutic candidate. While publicly available experimental data is limited, this guide provides the scientific rationale and robust, validated protocols for determining its critical properties: melting point, aqueous solubility, and pKa. By applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions, optimize molecular design, and ultimately unlock the full potential of this and other novel chemical scaffolds.
References
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PMC - NIH. [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). IDEAS/RePEc. [Link]
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Melting point determination. (n.d.). ucalgary.ca. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). ijrpls.com. [Link]
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Determination of pKa Values by Liquid Chromatography. (n.d.). chromatographyonline.com. [Link]
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Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. (2003). PubMed. [Link]
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Physicochemical Properties. (2023, February 3). The Handbook of Medicinal Chemistry. [Link]
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v-Triazolo[4,5-d]pyrimidines. I. Synthesis and Nucleophilic Substitution of 7-Chloro Derivatives of 3-Substituted v-Triazolo[4,5-d]pyrimidines. (1961). The Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to 7-Chloro-3H-triazolo[4,5-d]pyrimidine: Structure, Properties, and Synthetic Significance
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-3H-triazolo[4,5-d]pyrimidine, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore its structural characteristics, and detail its critical role as a key intermediate in the synthesis of prominent pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering expert insights into its synthesis, reactivity, and practical applications.
Introduction: The Emergence of a Key Building Block
The fused heterocyclic system of triazolo[4,5-d]pyrimidine, an isomer of purine, is a privileged scaffold in medicinal chemistry. Compounds bearing this core structure are known to exhibit a wide range of biological activities.[1] Within this class, 7-Chloro-3H-triazolo[4,5-d]pyrimidine has emerged as a molecule of significant industrial and academic interest. Its importance is primarily derived from its function as a versatile precursor, most notably in the synthesis of the antiplatelet agent, Ticagrelor.[2][3][4] The strategic placement of a reactive chlorine atom on the pyrimidine ring allows for facile nucleophilic substitution, providing a direct route to a diverse array of functionalized derivatives.[2] This guide will serve as a definitive resource on its molecular structure, weight, and the chemical principles that underpin its utility.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, analytical method development, and safety assessments.
Core Molecular Data
The fundamental identifiers and properties of 7-Chloro-3H-triazolo[4,5-d]pyrimidine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 7-chloro-3H-[5][6][7]triazolo[4,5-d]pyrimidine | N/A |
| CAS Number | 23002-52-0 | [8] |
| Molecular Formula | C₄H₂ClN₅ | [8] |
| Molecular Weight | 155.55 g/mol | [8] |
| Canonical SMILES | C1=NC2=C(N=N1)N=C(N=C2)Cl | N/A |
| Appearance | Assumed to be a solid, based on related compounds | N/A |
Tautomerism and Isomerism
It is crucial for the synthetic chemist to recognize that the "3H" designation in the name indicates the position of the hydrogen atom on the triazole ring. This compound exists in a tautomeric equilibrium with other forms, such as the 1H and 2H isomers. The specific tautomer present can be influenced by the solvent, pH, and solid-state packing forces. The reactivity and spectroscopic properties of the molecule are a composite of these contributing forms. Furthermore, the broader class of chlorotriazolopyrimidines includes several positional isomers, such as 7-chloro-[2][5][6]triazolo[1,5-a]pyrimidine and 7-chloro-[2][5][6]triazolo[4,3-c]pyrimidine, each with distinct chemical properties.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The molecule contains one proton attached to the pyrimidine ring and another on the triazole ring (NH). In a solvent like DMSO-d₆, one would expect a sharp singlet for the C-H proton, likely in the aromatic region (δ 8.0-9.5 ppm). A broad singlet corresponding to the N-H proton of the triazole ring would also be expected, with its chemical shift being highly dependent on concentration and residual water content.
-
¹³C NMR: Four distinct carbon signals are anticipated. Two carbons will be in the pyrimidine ring and two in the triazole ring. The carbon atom bonded to the chlorine (C7) would likely appear around δ 150-160 ppm. The other pyrimidine carbon and the two triazole carbons would also resonate in the aromatic/heterocyclic region (typically δ 130-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key features:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H group of the triazole ring.
-
C-H Stretch: A sharp, weaker band above 3000 cm⁻¹ for the aromatic C-H stretch.
-
C=N and C=C Stretching: A series of strong to medium intensity bands in the 1400-1650 cm⁻¹ region, characteristic of the fused heterocyclic ring system.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
Under electron impact (EI) or electrospray ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak cluster.
-
Molecular Ion (M⁺): A cluster of peaks at m/z 155 and 157, with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom.
-
Fragmentation: Common fragmentation pathways for such heterocyclic systems include the loss of small, stable molecules. A likely initial fragmentation would be the loss of HCN (27 Da) or N₂ (28 Da) from the ring system. Subsequent fragmentation would involve the cleavage of the fused rings.
Chemical Synthesis and Reactivity
The synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a key step in the production of more complex active pharmaceutical ingredients. Its reactivity is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing triazole ring and the chloro substituent.
General Synthetic Approach
While specific, detailed protocols for this exact compound are proprietary or embedded within broader patents, the synthesis of 7-chloro-triazolopyrimidines generally follows a well-established pathway. The most common method involves the chlorination of the corresponding hydroxy precursor, 3H-[5][6][7]triazolo[4,5-d]pyrimidin-7-ol (an analogue of guanine).[10]
Experimental Protocol: General Method for the Chlorination of Triazolopyrimidinols
Disclaimer: This is a generalized protocol based on common chemical transformations for this class of compounds and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: To a flask equipped with a reflux condenser and a stirring mechanism, the precursor, 3H-[5][6][7]triazolo[4,5-d]pyrimidin-7-ol, is added.
-
Chlorination: An excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), is added. Often, a catalytic amount of a tertiary amine like N,N-dimethylaniline is used to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux (typically around 100-110 °C) and maintained at this temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with extreme caution in a well-ventilated fume hood.
-
Isolation: The resulting precipitate, which is the crude 7-Chloro-3H-triazolo[4,5-d]pyrimidine, is collected by filtration.
-
Purification: The crude product is washed with cold water and may be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
Key Reactivity: Nucleophilic Aromatic Substitution
The primary utility of this compound stems from the reactivity of the C7-Cl bond. The pyrimidine ring is electron-deficient, making the C7 position highly susceptible to attack by nucleophiles. This allows for the chlorine atom to be readily displaced by a wide variety of functional groups.
This reaction is the cornerstone of its use in drug synthesis. For instance, in the synthesis of Ticagrelor, the chlorine is displaced by the primary amine of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[7] The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2]
Application in Drug Development: The Ticagrelor Case Study
The most prominent application of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is as a critical building block in the multi-step synthesis of Ticagrelor .[2] Ticagrelor is an oral antiplatelet drug that functions as a P2Y12 receptor antagonist, used to prevent thrombotic events in patients with acute coronary syndrome.[3][4]
The synthesis of Ticagrelor involves several key transformations where the triazolopyrimidine core is constructed and functionalized. In many reported synthetic routes, a derivative of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is used to introduce the necessary pharmacophoric elements at the C7 position via the nucleophilic substitution reaction described previously.[5][7] The ability to selectively and efficiently introduce the complex cyclopropylamine side chain at this position is a testament to the robust and predictable reactivity of the chloro-substituted core.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: While comprehensive toxicological data is not available, related chloro-heterocyclic compounds are often classified as harmful if swallowed and can cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
7-Chloro-3H-triazolo[4,5-d]pyrimidine is more than just a simple heterocyclic molecule; it is a testament to the power of enabling chemical scaffolds in modern drug discovery. With a molecular weight of 155.55 g/mol , its value lies not in its own biological activity, but in its designed reactivity. The chloro-substituent at the C7 position provides a reliable synthetic handle for introducing molecular complexity, a feature expertly exploited in the industrial synthesis of Ticagrelor. This guide has provided a detailed examination of its structure, predicted spectroscopic signature, and the chemical principles that make it an indispensable tool for medicinal chemists. A thorough understanding of these fundamentals is essential for any scientist working to develop the next generation of therapeutics based on the versatile triazolo[4,5-d]pyrimidine core.
References
-
Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 6, 22611. Available from: [Link]
-
Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551–556. Available from: [Link]
- Google Patents. (2016). Preparation method of Ticagrelor and intermediates thereof. (US20160102101A1).
-
Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112781. Available from: [Link]
- ChemicalBook. (n.d.). TICAGRELOR synthesis.
-
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 8(1), 1024-1031. Available from: [Link]
-
ChemicalBook. (n.d.). 7-CHLORO-3H-[5][6][7]TRIAZOLO[4,5-D]PYRIMIDINE Safety Data Sheet. Retrieved from a ChemicalBook webpage.
-
MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5029. Available from: [Link]
-
PubChem. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from: [Link]
- ChemicalBook. (n.d.). 7-chloro-3-methyl-3H-1,2,3-triazolo(4,5-d)pyrimidine.
- ResearchGate. (n.d.). Synthesis of 7-chloro-substituted oxazolo[4,5-d]pyrimidines 5a/5b.
-
National Center for Biotechnology Information. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(16), 4983. Available from: [Link]
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- 6. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
7-Chloro-3H-triazolo[4,5-d]pyrimidine (CAS No. 23002-52-0, Molecular Formula: C₄H₂ClN₅) is a purine isostere where the imidazole ring is replaced by a 1,2,3-triazole ring. This modification significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, making it a valuable building block in the synthesis of novel bioactive compounds. The chloro-substituent at the 7-position provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening against various biological targets.
The rigorous and unambiguous characterization of this molecule is the cornerstone of any research and development effort. Spectroscopic techniques are the most powerful tools for elucidating the molecular structure, confirming purity, and providing insights into the electronic environment of the molecule. This guide will delve into the theoretical underpinnings of the expected spectroscopic signatures of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Molecular Structure and Tautomerism
The structure of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is presented below. It is important to consider the potential for tautomerism in the triazole ring, where the proton can reside on any of the three nitrogen atoms. The "3H" designation in the name specifies the tautomer with the proton on the nitrogen at position 3. The spectroscopic data will be influenced by the predominant tautomeric form in a given solvent.
Caption: Molecular Structure of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~15.0 - 16.0 | Broad Singlet | 1H | N-H (Triazole) |
| ~9.0 - 9.2 | Singlet | 1H | C5-H |
Rationale:
-
N-H Proton: The proton on the triazole ring is expected to be highly deshielded due to the electronegativity of the surrounding nitrogen atoms and its acidic nature. It will likely appear as a broad singlet at a very downfield chemical shift, and its position can be sensitive to solvent and concentration.
-
C5-H Proton: The pyrimidine ring contains a single proton at the C5 position. This proton is in an electron-deficient aromatic system and is expected to resonate at a downfield chemical shift, likely as a sharp singlet.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C7 |
| ~145 - 155 | C5 |
| ~140 - 150 | C3a |
| ~130 - 140 | C7a |
Rationale:
-
C7 Carbon: The carbon atom attached to the chlorine atom (C7) is expected to be significantly deshielded due to the electronegativity of the chlorine and the adjacent nitrogen atoms.
-
C5 Carbon: The C5 carbon, bonded to a hydrogen atom, will also be in the downfield region characteristic of aromatic and heteroaromatic carbons.
-
Bridgehead Carbons (C3a and C7a): The two bridgehead carbons, C3a and C7a, which are part of both rings, are also expected to appear in the downfield region of the spectrum. Their precise chemical shifts will be influenced by the electron-withdrawing effects of the surrounding nitrogen atoms.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 155/157 | [M]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 120 | [M - Cl]⁺ |
| 93 | [M - Cl - HCN]⁺ |
Rationale:
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 157, with an intensity of approximately one-third of the m/z 155 peak, is expected due to the natural abundance of the ³⁷Cl isotope. This characteristic isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of the molecule under electron ionization (EI) conditions would likely involve the loss of the chlorine atom to give a fragment at m/z 120. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation pathway for such heterocyclic systems, leading to a fragment at m/z 93.
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 3000 - 2800 | N-H stretching (broad) |
| 1620 - 1550 | C=N and C=C stretching (ring vibrations) |
| 1400 - 1200 | C-N stretching |
| 800 - 700 | C-Cl stretching |
Rationale:
-
N-H Stretch: A broad absorption band is expected in the region of 3000-2800 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. The broadness is due to hydrogen bonding.
-
C-H Stretch: A weaker absorption band in the 3100-3000 cm⁻¹ region is expected for the C-H stretching of the C5-H bond.
-
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the fused ring system will give rise to a series of sharp absorption bands in the 1620-1550 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibrations will appear in the 1400-1200 cm⁻¹ region.
-
C-Cl Stretch: A characteristic absorption band for the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Understanding Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected UV-Vis Absorption Maxima (in Methanol):
| λ_max (nm) | Transition |
| ~220 - 240 | π → π |
| ~270 - 290 | n → π |
Rationale:
-
π → π Transitions:* The conjugated π-system of the triazolopyrimidine ring will give rise to strong π → π* transitions, which are expected to appear in the lower wavelength region of the UV spectrum.
-
n → π Transitions:* The presence of nitrogen atoms with lone pairs of electrons will also allow for weaker n → π* transitions, which typically occur at longer wavelengths than the π → π* transitions. The position of these absorption maxima can be influenced by the polarity of the solvent.
Experimental Protocols: A General Approach
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Conclusion: A Framework for Characterization
This technical guide provides a detailed theoretical framework for the spectroscopic characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. While experimental data is currently elusive in the public domain, the predicted spectroscopic signatures presented herein offer a robust starting point for researchers working with this compound. The provided analysis of expected NMR, MS, IR, and UV-Vis data, grounded in the principles of spectroscopy and comparison with related structures, will aid in the confirmation of its synthesis and in the understanding of its fundamental chemical properties. As a key building block in medicinal chemistry, the thorough characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is essential, and this guide serves as a valuable resource to facilitate that endeavor.
References
Please note that as experimental data for the title compound is not available, the references below pertain to related compounds and general spectroscopic principles.
-
Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Solubility Profile of 7-Chloro-3H-triazolo[4,5-d]pyrimidine: A Guide to Solvent Selection and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloro-3H-triazolo[4,5-d]pyrimidine (CAS No. 23002-52-0), a pivotal heterocyclic intermediate. In the absence of extensive published solubility data, this document establishes a predictive framework based on first principles of physical organic chemistry. It further provides a robust, step-by-step protocol for the experimental determination of its solubility. The objective is to empower researchers and drug development professionals with the foundational knowledge and practical tools required for rational solvent selection in synthesis, purification, and formulation workflows.
Introduction: The Strategic Importance of Solubility
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a high-value building block in medicinal chemistry, often serving as a precursor for various bioactive molecules. Its utility in a laboratory or process setting is fundamentally governed by its solubility. An informed understanding of how this compound interacts with different organic solvents is critical for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to facilitate efficient molecular collisions.
-
Purification Strategies: Developing effective crystallization, precipitation, and chromatographic methods.
-
Formulation Development: Creating stable solutions or suspensions for analytical standards or preclinical studies.
This guide moves beyond simple data reporting to explain the underlying factors that dictate the solubility of this molecule, offering a predictive framework and a validated experimental protocol.
Molecular Architecture and Its Influence on Solubility
The solubility behavior of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a direct consequence of its molecular structure.
-
Polar Heterocyclic Core: The molecule is built upon a fused triazolopyrimidine ring system. This structure is rich in electronegative nitrogen atoms, creating a significant molecular dipole and making the molecule inherently polar.
-
Hydrogen Bond Acceptors: The lone pairs on the nitrogen atoms act as potent hydrogen bond acceptors, allowing for strong interactions with protic solvents or other hydrogen bond donors.
-
Chlorine Substituent: The chloro group adds to the molecular weight and introduces a degree of hydrophobicity, while also contributing to the molecule's overall polarity.
-
Crystal Lattice Energy: As a planar, solid compound, its molecules are likely packed into a stable crystal lattice. The energy of this lattice must be overcome by solute-solvent interactions for dissolution to occur. High lattice energy can be a significant barrier to solubility, even in polar solvents.[1]
The fundamental principle of "like dissolves like" is paramount; polar solvents are predicted to be more effective at dissolving this polar solute.[1][2][3]
Predictive Solubility in Common Organic Solvents
While precise quantitative data is scarce, a qualitative and semi-quantitative prediction of solubility can be made by assessing the interplay between the solute's properties and the solvent's characteristics. The following table provides a reasoned estimate of solubility, which must be confirmed experimentally for any critical application.
| Solvent Class | Solvent | Key Properties | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Polar, Strong H-Bond Acceptor | High | DMF's strong dipole and ability to accept hydrogen bonds are well-suited to disrupt the crystal lattice and solvate the polar heterocyclic core. It is a common solvent for similar heterocyclic syntheses.[4] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Strong H-Bond Acceptor | High | Similar to DMF, DMSO is an excellent solvent for polar, nitrogen-containing heterocycles due to its high polarity and strong interactions. | |
| Acetonitrile (MeCN) | Polar, Weaker H-Bond Acceptor | Moderate | Acetonitrile is polar but less effective at hydrogen bonding than DMF or DMSO. It should dissolve the compound, but to a lesser extent. | |
| Polar Protic | Methanol (MeOH) | Polar, H-Bond Donor & Acceptor | Low to Moderate | Methanol can engage in hydrogen bonding, which is favorable. However, its overall solvent power for complex heterocycles can be limited compared to high-polarity aprotic solvents. |
| Ethanol (EtOH) | Moderately Polar, H-Bond Donor & Acceptor | Low | Being less polar than methanol, ethanol is expected to be a poorer solvent for this compound. It is often used as a recrystallization solvent for similar compounds, implying lower solubility at room temperature.[5] | |
| Chlorinated | Dichloromethane (DCM) | Moderately Polar, Non-H-Bonding | Very Low | While having a dipole moment, DCM lacks hydrogen bonding capability and is not polar enough to effectively solvate the highly polar solute. |
| Nonpolar | Toluene | Nonpolar Aromatic | Insoluble | The significant mismatch in polarity between the nonpolar solvent and the polar solute will prevent meaningful dissolution. |
| Hexanes | Nonpolar Aliphatic | Insoluble | As a classic nonpolar solvent, hexanes will not overcome the crystal lattice energy of the polar solute. |
Protocol: Isothermal Shake-Flask Method for Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[2]
Principle
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.
Materials and Equipment
-
7-Chloro-3H-triazolo[4,5-d]pyrimidine (purity >98%)
-
Analytical grade organic solvents
-
2-4 mL glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance (±0.01 mg)
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
HPLC system with UV detector, or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks for dilutions
Step-by-Step Methodology
-
Preparation: Add approximately 10-20 mg of 7-Chloro-3H-triazolo[4,5-d]pyrimidine to a tared glass vial. Record the exact mass.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. The amount of solid should be in clear excess, with undissolved particles visible.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker (e.g., set to 25 °C). Agitate the slurry for 24 to 48 hours. A longer duration may be needed; consistency is key.
-
Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to create a compact pellet of the excess solid.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Immediately dilute the aliquot in a known volume of a suitable solvent (often the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known standards of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
-
Calculation: Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Safety and Handling Precautions
When handling 7-Chloro-3H-triazolo[4,5-d]pyrimidine and organic solvents, researchers must adhere to stringent safety protocols.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat at all times.
-
Engineering Controls: All handling of the solid compound and volatile organic solvents should be performed inside a certified chemical fume hood to prevent inhalation.
-
Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for the compound and each solvent before use.[6][7][8] The SDS provides critical information on hazards, handling, storage, and emergency procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Conclusion
The solubility of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is governed by its polar heterocyclic structure. It is predicted to be most soluble in polar aprotic solvents like DMF and DMSO, with moderate to low solubility in polar protic solvents and negligible solubility in nonpolar media. These predictions provide a strong basis for initial solvent screening, but they are not a substitute for rigorous experimental validation. The isothermal shake-flask protocol detailed in this guide offers a reliable method for generating the precise, quantitative data needed to optimize chemical processes and accelerate research and development timelines.
References
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9 (n.d.). Retrieved from Google search.
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(n.d.). Revue Roumaine de Chimie.
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An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purine bases makes it a valuable scaffold for developing novel therapeutics.[1] This document will delve into the practical aspects of its preparation and the analytical techniques required for its thorough characterization, underpinned by scientific principles and field-proven insights.
Strategic Importance in Medicinal Chemistry
The triazolopyrimidine scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific compound, 7-Chloro-3H-triazolo[4,5-d]pyrimidine, serves as a crucial intermediate for the synthesis of more complex molecules where the chlorine atom can be readily displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.
The Synthetic Pathway: A Two-Stage Approach
The most common and efficient synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a two-stage process commencing from the readily available 2,4-diamino-6-hydroxypyrimidine. The overall strategy involves the chlorination of the pyrimidine ring followed by the construction of the fused triazole ring through diazotization and intramolecular cyclization.
Caption: Synthetic route to 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Stage 1: Synthesis of the Key Precursor, 2,4,5-Triamino-6-chloropyrimidine
The journey to our target molecule begins with the preparation of the essential precursor, 2,4,5-triamino-6-chloropyrimidine. This is typically achieved in a two-step sequence from 2,4-diamino-6-hydroxypyrimidine.
Step 1a: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
The initial step involves the conversion of the hydroxyl group on the pyrimidine ring to a chlorine atom. This is a crucial transformation as the chloro substituent will be retained in the final product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine.
-
Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction is typically performed neat or with a high-boiling solvent.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously quenched by the slow addition of crushed ice or cold water, leading to the precipitation of 2,4-diamino-6-chloropyrimidine.
-
The solid product is collected by filtration, washed with water to remove any remaining acids, and dried.
Step 1b: Nitrosation and Subsequent Reduction
The next step is the introduction of an amino group at the C5 position of the pyrimidine ring. This is accomplished through a nitrosation reaction followed by reduction.
Experimental Protocol:
-
Suspend 2,4-diamino-6-chloropyrimidine in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) using an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature. The formation of the deep red or purple 2,4-diamino-6-chloro-5-nitrosopyrimidine indicates the progress of the reaction.
-
After the addition is complete, the reaction mixture is stirred for a further period at low temperature.
-
The nitroso intermediate is then reduced in situ. A common and effective reducing agent for this purpose is sodium dithionite (Na₂S₂O₄). A solution of sodium dithionite is added portion-wise to the reaction mixture. The disappearance of the color is an indicator of the reduction to the triamino compound.
-
The resulting 2,4,5-triamino-6-chloropyrimidine often precipitates from the solution and can be collected by filtration, washed with cold water, and dried.
Stage 2: Diazotization and Intramolecular Cyclization to 7-Chloro-3H-triazolo[4,5-d]pyrimidine
This final stage involves the formation of the fused triazole ring. The 5-amino group of 2,4,5-triamino-6-chloropyrimidine is diazotized, and the resulting diazonium salt undergoes spontaneous intramolecular cyclization by attacking one of the adjacent amino groups to form the stable triazole ring.
Experimental Protocol:
-
Suspend 2,4,5-triamino-6-chloropyrimidine in an aqueous acidic medium (e.g., acetic acid or a mineral acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the suspension of the triaminopyrimidine while vigorously stirring and maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, then gradually warm to room temperature.
-
The product, 7-Chloro-3H-triazolo[4,5-d]pyrimidine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of a cold organic solvent like ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Comprehensive Characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are essential for a complete structural elucidation.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Due to the absence of protons directly attached to the heterocyclic rings, the ¹H NMR spectrum is expected to be simple. A broad singlet in the downfield region (typically > 10 ppm) corresponding to the N-H proton of the triazole ring should be observed. The exact chemical shift will be dependent on the solvent and concentration. |
| ¹³C NMR | The ¹³C NMR spectrum will provide information about the carbon skeleton. Distinct signals for the carbons of the pyrimidine and triazole rings are expected. The chemical shifts will be influenced by the electronegative nitrogen and chlorine atoms. |
| FTIR | The FTIR spectrum should exhibit a characteristic N-H stretching vibration in the range of 3100-3400 cm⁻¹. Other significant peaks will include C=N and C-Cl stretching vibrations. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). For 7-Chloro-3H-triazolo[4,5-d]pyrimidine (C₄H₂ClN₅), the expected monoisotopic mass is approximately 155.00 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum, with a characteristic M+2 peak.[2] |
Chromatographic and Physical Characterization
| Technique | Purpose |
| TLC | To monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed. |
| Melting Point | A sharp melting point is indicative of a pure compound. The literature value should be consulted for comparison. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl, which should be in close agreement with the calculated values for the molecular formula C₄H₂ClN₅. |
X-ray Crystallography
For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be obtained, this technique will provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For similar triazolopyrimidine structures, X-ray crystallography has been used to confirm their planar nature.[3]
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sodium nitrite (NaNO₂): An oxidizing agent and is toxic if ingested.
-
Diazonium salts: Can be unstable and potentially explosive, especially when dry. It is crucial to maintain low temperatures during their formation and to use them in solution without isolation.
-
General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis and characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a well-established process that provides access to a versatile building block for drug discovery. By following the detailed protocols and employing the comprehensive characterization techniques outlined in this guide, researchers can confidently prepare and validate this important heterocyclic compound for their research endeavors. The key to success lies in the careful control of reaction conditions, particularly temperature, and the meticulous purification and characterization of the intermediates and the final product.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
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Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][4][5]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][4][5]triazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (2024). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Design, Synthesis, and Evaluation of An Anti-trypanosomal[3][4][5]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. (2021). Kuwait Journal of Science. Retrieved January 7, 2026, from [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
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Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved January 7, 2026, from [Link]
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Chlorotrimethylsilane-promoted synthesis of 1,2,4-triazolopyrimidines from 3,5-diamino-1,2,4-triazoles and pentane-2,4-diones. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Discovery of[3][4][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
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Efficient Synthesis and X-ray Structure of[3][4][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2015). MDPI. Retrieved January 7, 2026, from [Link]
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Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. (2003). PubMed. Retrieved January 7, 2026, from [Link]
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Novel[3][4][6]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). PubMed. Retrieved January 7, 2026, from [Link]
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The Chloro Group in Triazolopyrimidines: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount for the exploration of structure-activity relationships and the development of novel drug candidates. Among the various synthetic handles, the chloro group stands out for its versatile reactivity, primarily as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and as a coupling partner in transition metal-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the reactivity of the chloro group in triazolopyrimidines, offering field-proven insights into reaction mechanisms, factors influencing reactivity, and detailed experimental protocols for key transformations.
Introduction: The Triazolopyrimidine Core and the Significance of Chloro-Derivatives
Triazolopyrimidines are fused heterocyclic systems consisting of a triazole ring fused to a pyrimidine ring. There are eight possible isomeric forms, with the[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine isomers being the most extensively studied in medicinal chemistry.[4][5] These scaffolds are considered purine bioisosteres and are present in a wide array of biologically active molecules with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[5]
Chloro-substituted triazolopyrimidines are key synthetic intermediates, providing a gateway to a vast chemical space through the displacement of the chloro group with a variety of nucleophiles or through the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions. The strategic introduction and subsequent reaction of the chloro group are therefore critical steps in the synthesis of many triazolopyrimidine-based drug candidates.
Understanding the Reactivity of the Chloro Group
The reactivity of the chloro group on the triazolopyrimidine ring is primarily governed by the electronic nature of the scaffold and the position of the substituent. The electron-deficient character of the pyrimidine ring, further enhanced by the fused triazole moiety, makes the chloro-substituted positions susceptible to nucleophilic attack.
Electronic Effects and Regioselectivity
The nitrogen atoms within the bicyclic system act as strong electron-withdrawing groups, polarizing the C-Cl bond and activating the carbon atom towards nucleophilic attack. This activation is most pronounced at positions ortho and para to the ring nitrogens. In the common[1][2][3]triazolo[1,5-a]pyrimidine scaffold, the C5 and C7 positions are particularly activated.
In di- or tri-substituted chlorotriazolopyrimidines, the regioselectivity of nucleophilic substitution is a critical consideration. For instance, in 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, substitution often occurs preferentially at the C7 position due to a combination of electronic and steric factors. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. Computational studies on related dichloropyrimidine systems have shown that the regioselectivity can be rationalized by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the relative energies of the transition states for nucleophilic attack at each position.[6]
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historical synthesis methods for triazolo[4,5-d]pyrimidines
An In-Depth Technical Guide to the Historical Synthesis of Triazolo[4,5-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolo[4,5-d]pyrimidine scaffold, also known as 8-azapurine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral and antitumor properties.[1] Its structural analogy to endogenous purines allows it to function as an effective antimetabolite, interfering with key biochemical processes.[2] This guide provides a comprehensive overview of the seminal and historical synthetic methodologies that have enabled the exploration and development of this critical heterocyclic system. We will delve into the foundational strategies, examining the mechanistic underpinnings and practical considerations of each approach, from classic ring-closure reactions to strategic precursor constructions. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering field-proven insights into the chemical causality behind these essential synthetic transformations.
Introduction: The Significance of the 8-Azapurine Core
The fusion of a 1,2,3-triazole ring with a pyrimidine system gives rise to the triazolo[4,5-d]pyrimidine heterocycle. The strategic placement of a nitrogen atom at the 8-position, replacing a carbon atom of the natural purine core, profoundly alters the electronic landscape and hydrogen bonding capabilities of the molecule. This modification is the basis for its potent biological activity, making it a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated as anti-tubercular agents, anti-HIV agents, and kinase inhibitors, underscoring the scaffold's versatility.[3][4][5] Understanding the historical synthetic routes is not merely an academic exercise; it provides a fundamental basis for the design of novel derivatives and the optimization of production methods for active pharmaceutical ingredients.
Foundational Pillar: Annulation of the Triazole Ring onto a Pyrimidine Precursor
Historically, the most prolific and robust strategies for constructing the triazolo[4,5-d]pyrimidine core have relied on using a pre-formed, appropriately substituted pyrimidine ring as the foundation. These methods focus on the crucial step of forming the fused triazole ring.
The Traube Purine Synthesis and its Adaptation
The Traube purine synthesis, first reported in 1900, is a classic and highly versatile method for the synthesis of purines, which has been effectively adapted for their 8-aza analogues.[6][7] The fundamental logic of this approach is the construction of a 4,5-diaminopyrimidine, which then undergoes cyclization with a one-carbon synthon to form the fused ring.
Causality Behind the Experimental Choices: The Traube synthesis is a masterful example of sequential functionalization. It begins by activating the C5 position of a 4-aminopyrimidine towards electrophilic attack.
-
Nitrosation: The introduction of a nitroso group at the C5 position is the key activating step. This is typically achieved using nitrous acid (generated in situ from sodium nitrite and an acid). The electron-withdrawing nature of the pyrimidine ring deactivates the C5 position, but the amino group at C4 or C6 is sufficiently activating to allow for this electrophilic substitution.
-
Reduction: The nitroso group is then reduced to an amino group, yielding the critical 4,5-diaminopyrimidine intermediate. A variety of reducing agents can be employed, with ammonium sulfide or sodium dithionite being common historical choices.[6]
-
Cyclization: The final ring closure is accomplished by treating the 4,5-diamine with a one-carbon electrophile. Formic acid is the most common reagent for introducing the final carbon atom to yield the unsubstituted triazolopyrimidine core.[8] The reaction proceeds via formylation of one of the amino groups, followed by an intramolecular cyclodehydration.[9]
Experimental Protocol: Traube Synthesis of 8-Azaguanine (A Conceptual Outline)
-
Step 1: Nitrosation. 2,4-diamino-6-hydroxypyrimidine is dissolved in an aqueous acidic solution (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The resulting 2,4-diamino-5-nitroso-6-hydroxypyrimidine precipitates and is collected by filtration.
-
Step 2: Reduction. The dried 5-nitroso intermediate is suspended in a suitable solvent (e.g., aqueous ammonia), and a reducing agent like sodium dithionite is added portion-wise. The reaction is typically heated to ensure complete reduction to 2,4,5-triamino-6-hydroxypyrimidine.
-
Step 3: Cyclization. The resulting triaminopyrimidine is then heated under reflux in formic acid (typically 90%) for several hours.[8] Evaporation of the solvent yields the crude product, which can be purified by recrystallization.
Synthesis via Diazotization and Cyclization
An alternative and widely used classical method involves the diazotization of a 5-amino-4,6-disubstituted pyrimidine, followed by an intramolecular cyclization. This approach elegantly forms the N-N bond of the triazole ring.
Mechanistic Insight: This pathway begins with a 4-amino-5-hydrazinopyrimidine or a similar precursor. However, a more direct historical route starts with a 5-aminopyrimidine derivative.
-
Diazotization: The 5-amino group of a suitable pyrimidine precursor is treated with nitrous acid at low temperatures to form a diazonium salt.
-
Intramolecular Cyclization: If an appropriate nucleophilic nitrogen atom is present at the C4 (or C6) position (e.g., as part of an amino or substituted amino group), it can attack the diazonium salt intermediate. This intramolecular electrophilic attack results in the closure of the triazole ring. This method is particularly effective for synthesizing N-substituted triazolopyrimidines.[1]
Experimental Protocol: Synthesis of a Substituted Triazolopyrimidine via Diazotization
-
Step 1: Precursor Synthesis. A 4,6-dichloropyrimidine is reacted with an amino alcohol via nucleophilic aromatic substitution to yield a 4-amino-6-chloropyrimidine derivative.[1]
-
Step 2: Diazotization and Cyclization. The aminopyrimidine from Step 1 is dissolved in an acidic medium (e.g., methanolic HCl) and cooled to 0 °C. A solution of sodium nitrite is added slowly. The diazonium salt forms in situ and immediately undergoes cyclization, driven by the neighboring amino group, to form the triazolopyrimidine ring system.[1] The product can then be isolated and purified.
Building from the Triazole: An Alternative Annulation Strategy
While less common historically for the [4,5-d] isomer, a complementary approach involves starting with a pre-formed 1,2,3-triazole ring and subsequently annulating the pyrimidine ring. This strategy is conceptually the reverse of the Traube synthesis.
Mechanistic Rationale: This method relies on a triazole carrying functional groups that can react with a three-carbon synthon to build the pyrimidine ring.
-
Precursor: The synthesis starts with a 4,5-disubstituted-1,2,3-triazole, typically a 4-amino-5-carboxamide or 4-amino-5-carbonitrile derivative.
-
Cyclization: This triazole precursor is reacted with a reagent that can provide the remaining atoms of the pyrimidine ring. For instance, reacting a 4-amino-5-carboxamide triazole with a reagent like carbon disulfide or triethyl orthoformate can lead to the formation of the pyrimidine ring, yielding a disubstituted triazolo[4,5-d]pyrimidine.[10]
This approach offers a different strategic advantage, particularly when diversity is desired on the pyrimidine portion of the final molecule, as the cyclization partner can be varied.
Experimental Protocol: Synthesis from a Triazole Precursor
-
Step 1: Precursor Synthesis. An azide-containing starting material is used to construct a 1,2,3-triazole-4-carboxamide via cycloaddition and subsequent functional group manipulations.[10]
-
Step 2: Heterocyclization. The key 1,2,3-triazole-4-carboxamide is reacted with carbon disulfide in a basic medium (e.g., pyridine) and heated. This heterocyclization reaction forms the 2-thioxo derivative of the triazolo[4,5-d]pyrimidine system.[10] Alternatively, reaction with triethyl orthoformate can yield the corresponding 7-oxo derivative.[10]
| Method | Starting Material | Key Intermediate | Reagents | Scope & Advantages |
| Traube Adaptation | Substituted 4-Aminopyrimidine | 4,5-Diaminopyrimidine | 1. NaNO₂, H⁺2. [H]3. HCOOH | Highly versatile, well-established, good for core synthesis. |
| Diazotization | Substituted 5-Aminopyrimidine | Pyrimidine-5-diazonium salt | NaNO₂, H⁺ | Direct, efficient for certain substitution patterns. |
| Triazole Annulation | 4-Amino-5-carboxamidetriazole | - | CS₂, base or HC(OEt)₃ | Allows for late-stage pyrimidine ring diversity. |
The Dimroth Rearrangement: A Note on Isomeric Scaffolds
No historical discussion of triazolopyrimidines would be complete without mentioning the Dimroth rearrangement. While it most famously applies to the interconversion of other isomers, such as [4,3-c] to the more thermodynamically stable [1,5-c] systems, it highlights the dynamic nature of these fused heterocycles.[11][12] Discovered by Otto Dimroth in 1909, this rearrangement involves a ring-opening/ring-closing sequence where endocyclic and exocyclic nitrogen atoms effectively switch places.[13] It is typically facilitated by acidic or basic conditions. The principles of this rearrangement underscore the importance of carefully controlling reaction conditions to ensure the desired isomer is obtained and remains stable.
Conclusion
The historical synthesis of triazolo[4,5-d]pyrimidines is dominated by elegant strategies that build upon readily available pyrimidine precursors. The adaptation of the Traube synthesis and methods involving diazotization represent the classical and most robust foundations for accessing the 8-azapurine core. These methods, born out of the foundational era of heterocyclic chemistry, are a testament to the power of fundamental reaction mechanisms—nitrosation, reduction, diazotization, and cyclocondensation. For the modern medicinal chemist, a deep understanding of these historical pathways provides not only reliable methods for scaffold synthesis but also a strategic framework for designing novel, more complex derivatives for the ongoing quest for new and effective therapeutics.
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Kierdaszuk, B., Modrak-Wójcik, A., Wierzchowski, J., & Shugar, D. (2000). Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. International Journal of Molecular Sciences, 1(3), 1-14. [Link]
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Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2002). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry, 45(9), 1918–1929. [Link]
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Canoa, P., González-Moa, M. J., Teijeira, M., Terán, C., Uriarte, E., Pannecouque, C., & De Clercq, E. (2006). Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of 8-azapurine. Chemical & Pharmaceutical Bulletin, 54(10), 1418-1420. [Link]
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Shawali, A. S., & Al-shaikh, M. A. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 18(6), 743-754. [Link]
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Al-shaikh, M. A. (2020). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. European Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Dimroth rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Shiri, A., & Saeedi, M. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[2][14]selenazolo[5,4-e][1][14][15]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923-937. [Link]
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Shiri, A., Saeedi, M., & Donahue, J. P. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[2][14]selenazolo[5,4-e][1][14][15]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923-937. [Link]
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Early, J. G., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. [Link]
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Early, J. G., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. [Link]
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Early, J. G., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. [Link]
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Khattab, R. R., Hassan, A. A., Osman, D. A. A., Abdel-Megeid, F. M., Awad, H. M., Nossier, E. S., & El-Sayed, W. A. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids, 40(11), 1090-1113. [Link]
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Khattab, R. R., Hassan, A. A., Osman, D. A. A., Abdel-Megeid, F. M., Awad, H. M., Nossier, E. S., & El-Sayed, W. A. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids, 40(11), 1090-1113. [Link]
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Chemistry Online. (2023). Traube purine synthesis. [Link]
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Merck & Co. (n.d.). Traube Purine Synthesis. The Merck Index Online. [Link]
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Boi, C., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4287. [Link]
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Li, Y., et al. (2016). Discovery of[1][2][14]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
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Hibot, A., Oumessaoud, A., Hafid, A., & Khouili, M. (2022). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 7(1). [Link]
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Niejedli, P., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(18), 3259. [Link]
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Unknown Author. (2023). TRAUBE PURINE SYNTHESIS.pptx. Scribd. [Link]
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Bouissane, L., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Jurnal UPI. [Link]
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Secrist, J. A., et al. (1983). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Journal of Medicinal Chemistry, 26(11), 1533-1538. [Link]
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Zhang, L., et al. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 23(11), 2963. [Link]
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Stanovnik, B., & Svete, J. (2000). Synthesis of Purines. In Science of Synthesis (Vol. 16, pp. 997-1110). Thieme. [Link]
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Zhao, Z., et al. (2018). Novel[1][2][14]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2846. [Link]
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The Enduring Scaffold: A Deep Dive into the Fundamental Chemistry and Therapeutic Promise of the Triazolo[4,5-d]pyrimidine Core
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Triazolo[4,5-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The triazolo[4,5-d]pyrimidine ring system, also known as 8-azapurine, represents a fascinating and highly versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1] Its structural resemblance to the endogenous purine nucleobases, adenine and guanine, underpins its profound biological relevance. This bioisosteric relationship allows triazolo[4,5-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as antagonists or inhibitors of enzymes and receptors that recognize purines.[1][2]
This guide provides an in-depth exploration of the fundamental chemistry of the triazolo[4,5-d]pyrimidine core, from its synthesis and reactivity to its extensive applications in drug discovery. We will delve into the electronic properties that govern its chemical behavior and explore how these properties have been masterfully exploited to generate a multitude of biologically active compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for working with this remarkable scaffold.
Fundamental Chemistry of the Triazolo[4,5-d]pyrimidine Core
The unique electronic and structural features of the triazolo[4,5-d]pyrimidine core are central to its chemical reactivity and biological activity.
Nomenclature and Tautomerism
The systematic name for this heterocyclic system is[1][3][4]triazolo[4,5-d]pyrimidine. However, it is more commonly referred to as 8-azapurine in the literature, emphasizing its relationship to the purine scaffold where the carbon at position 8 is replaced by a nitrogen atom. The numbering of the ring system is crucial for discussing its chemistry and structure-activity relationships (SAR).
Like purines, the triazolo[4,5-d]pyrimidine core can exist in different tautomeric forms, with the position of the proton on the triazole ring being variable. The predominant tautomer can be influenced by the substitution pattern and the surrounding environment. Quantum mechanical studies have been employed to understand the tautomeric preferences and their impact on biological interactions.[3]
Electronic Properties and Aromaticity
The triazolo[4,5-d]pyrimidine system is an aromatic heterocycle. The fusion of the electron-deficient pyrimidine ring with the electron-rich triazole ring results in a unique electronic distribution that dictates its reactivity. The presence of multiple nitrogen atoms makes the ring system generally electron-deficient, which has important implications for its susceptibility to nucleophilic and electrophilic attack.
The aromaticity of the core contributes to its stability and influences the planarity of the molecule, which is often a key factor in its interaction with biological targets. The lone pairs of electrons on the nitrogen atoms contribute to the aromatic sextet and also serve as sites for hydrogen bonding and metal coordination.
Synthesis of the Triazolo[4,5-d]pyrimidine Core
The construction of the triazolo[4,5-d]pyrimidine ring system can be achieved through several synthetic strategies, typically involving the annulation of a triazole ring onto a pre-existing pyrimidine or vice-versa. A common and versatile approach starts from a substituted pyrimidine precursor.
A general and widely adopted synthetic route involves the diazotization of a 5-amino-4,6-disubstituted pyrimidine, followed by cyclization to form the triazole ring. This method allows for the introduction of various substituents on the pyrimidine ring, which can then be further functionalized.
Experimental Protocol: A General Synthesis of a 7-Chloro-triazolo[4,5-d]pyrimidine Intermediate
This protocol outlines a common sequence for the synthesis of a key intermediate, which can then be subjected to nucleophilic substitution at the 7-position.
Step 1: Nitration of a 2,4-dichloro-6-aminopyrimidine
-
To a solution of 2,4-dichloro-6-aminopyrimidine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours and then carefully poured onto crushed ice.
-
The precipitated product, 2,4-dichloro-5-nitro-6-aminopyrimidine, is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of the Nitro Group
-
The 2,4-dichloro-5-nitro-6-aminopyrimidine is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, for example, iron powder or tin(II) chloride, is added portion-wise.
-
The mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield 2,4-dichloro-5,6-diaminopyrimidine.
Step 3: Diazotization and Cyclization
-
The 2,4-dichloro-5,6-diaminopyrimidine is dissolved in an acidic medium (e.g., aqueous HCl or acetic acid).
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise.
-
The reaction mixture is stirred at this temperature for 1-2 hours to allow for the formation of the triazole ring.
-
The resulting 5,7-dichloro-[1][3][4]triazolo[4,5-d]pyrimidine is then isolated by filtration or extraction.
Chemical Reactivity of the Triazolo[4,5-d]pyrimidine Core
The reactivity of the triazolo[4,5-d]pyrimidine core is characterized by its susceptibility to nucleophilic substitution, particularly at the pyrimidine ring, and alkylation at the nitrogen atoms of the triazole ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups such as halogens. The 7-position of the triazolo[4,5-d]pyrimidine core is particularly activated towards nucleophilic substitution, a feature that has been extensively utilized in the synthesis of a wide range of derivatives.[5]
The increased reactivity at the 7-position is attributed to the electron-withdrawing effect of the fused triazole ring. This allows for the displacement of a leaving group (e.g., a chloro group) by a variety of nucleophiles, including amines, thiols, and alcohols, under relatively mild conditions.
Alkylation
Alkylation of the triazolo[4,5-d]pyrimidine core can occur at the nitrogen atoms of the triazole ring (N1, N2, or N3) and the pyrimidine ring (N4 or N6). The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, base), and the substituents already present on the ring system. The formation of different regioisomers is a common feature of these reactions, and their separation and characterization are crucial for establishing structure-activity relationships.
Applications in Drug Discovery
The triazolo[4,5-d]pyrimidine scaffold is a cornerstone in modern drug discovery, with numerous compounds having reached clinical trials and the market. Its ability to mimic the purine core allows for the design of potent and selective inhibitors of a wide range of biological targets.
Case Study: Ticagrelor - A P2Y12 Receptor Antagonist
A prominent example of a successful drug featuring the triazolo[4,5-d]pyrimidine core is Ticagrelor, an antiplatelet agent used to prevent thrombotic events. Ticagrelor is a reversible, direct-acting antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.
The synthesis of Ticagrelor showcases the strategic functionalization of the triazolo[4,5-d]pyrimidine core. The key steps involve the introduction of the cyclopentyl side chain, the installation of the propylthio group at the 5-position, and the crucial nucleophilic substitution at the 7-position with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Inhibitors of Kinases and Other Enzymes
The triazolo[4,5-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors. Its ability to fit into the ATP-binding site of kinases, mimicking the adenine moiety of ATP, has led to the discovery of potent inhibitors of various kinases implicated in cancer and other diseases.
Furthermore, derivatives of this scaffold have shown inhibitory activity against a diverse range of enzymes, including:
-
Lysine-specific demethylase 1 (LSD1): A target for cancer therapy.[5]
-
Ubiquitin-specific peptidase 28 (USP28): Implicated in various malignancies.
-
General control nonderepressible 2 (GCN2) protein kinase: Involved in cellular stress responses.
-
Cyclin-dependent kinases (CDKs): Key regulators of the cell cycle.[2]
| Compound Class | Biological Target | Therapeutic Area | Reference |
| Ticagrelor Analogues | P2Y12 Receptor | Cardiovascular | [5] |
| Substituted Triazolopyrimidines | LSD1 | Oncology | [5] |
| Hydrazone Derivatives | USP28 | Oncology | |
| Variously Substituted Derivatives | GCN2 Kinase | Oncology | |
| Purine Analogues | CDKs | Oncology | [2] |
Conclusion: A Scaffold with a Bright Future
The triazolo[4,5-d]pyrimidine core continues to be a highly attractive and productive scaffold in medicinal chemistry. Its synthetic tractability, coupled with its inherent ability to mimic the purine nucleobases, ensures its continued exploration for the development of novel therapeutics. A thorough understanding of its fundamental chemistry, including its synthesis, reactivity, and electronic properties, is paramount for the rational design of new and improved drug candidates. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this remarkable heterocyclic system in their quest for new medicines to address unmet medical needs.
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Belskaya, N. P., et al. (2020). Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Organic & Biomolecular Chemistry, 18(3), 477-486. Available at: [Link]
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Da Settimo, A., et al. (2009). 8-azapurine nucleus: a versatile scaffold for different targets. Mini Reviews in Medicinal Chemistry, 9(12), 1367-1378. Available at: [Link]
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Wierzchowski, J., et al. (2015). Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 20(9), 16994-17013. Available at: [Link]
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Voller, J., et al. (2008). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 16(15), 7244-7256. Available at: [Link]
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Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution on 7-Chloro-3H-triazolo[4,5-d]pyrimidine
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Strategic Importance of the Triazolo[4,5-d]pyrimidine Scaffold
The 3H-triazolo[4,5-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] This heterocyclic system is a key component in a multitude of pharmacologically active agents. The strategic introduction of various functional groups at the 7-position of the pyrimidine ring via nucleophilic substitution of a chloro leaving group is a cornerstone of structure-activity relationship (SAR) studies. This allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[2][3] This guide provides a detailed protocol and the underlying chemical principles for performing nucleophilic substitution on 7-Chloro-3H-triazolo[4,5-d]pyrimidine, a critical intermediate in the synthesis of novel therapeutic candidates.
Mechanistic Insights: The Chemistry Behind the Reaction
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Unlike typical SN2 reactions, a direct backside attack is sterically hindered by the aromatic ring.[4][5][6] Instead, the reaction follows an addition-elimination pathway. The electron-deficient nature of the pyrimidine ring, further activated by the fused triazole system, makes the C7 position highly electrophilic and susceptible to attack by nucleophiles.
The presence of nitrogen atoms in the heterocyclic system helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key factor for the reaction to proceed.[4][5]
Key Steps in the SNAr Mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.
The rate of this reaction is significantly influenced by the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the intermediate complex.[6][7]
General Protocol for Nucleophilic Substitution with Amines
This protocol details a general procedure for the reaction of 7-Chloro-3H-triazolo[4,5-d]pyrimidine with a primary or secondary amine. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine.
Materials and Reagents
| Reagent | Grade | Supplier |
| 7-Chloro-3H-triazolo[4,5-d]pyrimidine | ≥98% | Various |
| Amine (Nucleophile) | ≥98% | Various |
| N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.8% | Various |
| Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | ≥99% | Various |
| Ethyl acetate (EtOAc) | ACS Grade | Various |
| Hexanes | ACS Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Methanol (MeOH) | ACS Grade | Various |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | In-house prep. |
| Brine (Saturated aqueous NaCl) | - | In-house prep. |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) | ACS Grade | Various |
| Silica gel | 60 Å, 230-400 mesh | Various |
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the nucleophilic substitution on 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or NMP (5-10 mL per mmol of the starting material). Stir the mixture until the solid is completely dissolved.
-
Addition of Base and Nucleophile: Add the base (e.g., triethylamine or DIPEA, 1.5-2.0 eq) to the solution, followed by the dropwise addition of the amine nucleophile (1.0-1.2 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.[2] For less reactive amines, higher temperatures may be required.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water or brine and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine to remove residual DMF/NMP and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 7-substituted-3H-triazolo[4,5-d]pyrimidine.[2]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[8][9]
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMF and NMP are excellent choices as they can dissolve the reactants and are stable at high temperatures. Their high polarity also helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[10]
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to scavenge the HCl formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess is used to ensure the reaction goes to completion.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction, especially for less reactive nucleophiles. However, excessively high temperatures should be avoided to minimize the formation of side products.
Expected Results and Troubleshooting
The yield of the reaction can vary significantly depending on the nucleophile used. Generally, primary amines react more readily than secondary amines due to less steric hindrance. Electron-rich amines are typically more nucleophilic and may react at lower temperatures or in shorter times.
| Nucleophile Type | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Primary Aliphatic Amines | 2-6 | 60-90 | Generally high reactivity. |
| Secondary Aliphatic Amines | 4-12 | 50-80 | Steric hindrance can reduce reaction rate and yield. |
| Anilines | 6-24 | 40-75 | Electron-withdrawing groups on the aniline can decrease reactivity.[11] |
| Alcohols/Phenols | 12-48 | 30-60 | Generally require stronger basic conditions (e.g., NaH).[12] |
Troubleshooting:
-
Low or No Conversion:
-
Cause: Insufficient temperature, inactive nucleophile, or degradation of starting material.
-
Solution: Increase the reaction temperature, use a more polar solvent, or check the purity of the reactants. For weakly nucleophilic anilines, the addition of a catalytic amount of acid might be beneficial in some cases.[11]
-
-
Multiple Products:
-
Cause: Side reactions due to high temperatures or reactive functional groups on the nucleophile.
-
Solution: Lower the reaction temperature, protect reactive functional groups on the nucleophile, or carefully purify the product mixture.
-
Characterization of the Final Product
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
1H and 13C NMR: Provides information about the chemical structure and the successful substitution at the C7 position. The disappearance of the C7-Cl signal and the appearance of new signals corresponding to the nucleophile are key indicators.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.[8]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups in the final product.
Conclusion
The nucleophilic substitution on 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a robust and versatile reaction for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of the SNAr mechanism and the careful optimization of reaction conditions are key to achieving high yields and purity. The protocol and insights provided in this guide serve as a comprehensive resource for researchers working with this important class of heterocyclic compounds.
References
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- Wikipedia. Nucleophilic aromatic substitution.
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ResearchGate. Synthesis of 7-amino-3-phenyl-[1][13][14]triazolo [4,3-a] pyrimidin-5(1H)-one (5). Available from:
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NIH National Library of Medicine. Synthesis of Novel 7-Substituted-5-phenyl-[1][13][14]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Available from:
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PubMed. Synthesis of Novel 7-Substituted-5-phenyl-[1][13][14]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Available from:
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RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from:
- MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
- PubMed Central. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids.
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NIH National Library of Medicine. Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][13][14]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. Available from:
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- PubMed Central. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential.
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The Versatile Scaffold: Application Notes and Protocols for 7-Chloro-3H-triazolo[4,5-d]pyrimidine in Medicinal Chemistry
Introduction: The Significance of the Triazolopyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The triazolopyrimidine nucleus is a prominent member of this esteemed class. Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the active sites of numerous enzymes and receptors. This mimicry provides a powerful starting point for the design of novel therapeutics.
Among the various triazolopyrimidine isomers, the 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold stands out as a particularly versatile and valuable synthetic intermediate. The electron-deficient nature of the fused ring system, coupled with the strategic placement of a labile chlorine atom at the 7-position, renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a convenient and efficient handle for medicinal chemists to introduce a diverse range of chemical moieties, thereby systematically exploring the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of 7-Chloro-3H-triazolo[4,5-d]pyrimidine, complete with detailed protocols and an examination of the biological rationale behind its use in drug discovery.
Core Application: A Gateway to Diverse Pharmacophores via Nucleophilic Aromatic Substitution
The primary utility of 7-Chloro-3H-triazolo[4,5-d]pyrimidine in medicinal chemistry lies in its role as an electrophilic substrate for SNAr reactions. The chlorine atom at the 7-position is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This fundamental transformation is the cornerstone for the synthesis of a vast library of derivatives with diverse pharmacological profiles.
General Considerations for Nucleophilic Substitution
The reactivity of 7-Chloro-3H-triazolo[4,5-d]pyrimidine in SNAr reactions is governed by the electron-withdrawing nature of the fused triazolopyrimidine ring system, which stabilizes the intermediate Meisenheimer complex. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly employed to facilitate the dissolution of reactants and promote the reaction. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloric acid generated during the reaction. In many cases, the reactions proceed smoothly at room temperature or with gentle heating.
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-3H-triazolo[4,5-d]pyrimidine Derivatives
The introduction of an amino group at the 7-position is a common strategy for developing kinase inhibitors, adenosine receptor antagonists, and other biologically active molecules. The nitrogen atom of the amino group can serve as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with the target protein.
Reaction Scheme:
Caption: General scheme for the synthesis of 7-amino-3H-triazolo[4,5-d]pyrimidine derivatives.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or dioxane, approximately 0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture. The base scavenges the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-110 °C), depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 7-amino-substituted product.
Causality Behind Experimental Choices: The use of an excess of the amine and a base is to ensure complete consumption of the starting chloro-pyrimidine and to neutralize the acidic byproduct. The choice of solvent is critical; polar aprotic solvents like DMF can accelerate the reaction by solvating the cationic species in the transition state. Heating is employed for less reactive amines to provide the necessary activation energy.
Protocol 2: Synthesis of 7-Thioalkyl/Thioaryl-3H-triazolo[4,5-d]pyrimidine Derivatives
The introduction of a sulfur linkage at the 7-position is another important modification, as seen in the structure of the antiplatelet drug Ticagrelor. Thioethers can participate in various non-covalent interactions and can also influence the metabolic stability of the molecule.
Reaction Scheme:
Caption: General scheme for the synthesis of 7-thio-3H-triazolo[4,5-d]pyrimidine derivatives.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF (0.1-0.5 M).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.2 eq, handle with care) to the solution to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition of Electrophile: To the resulting mixture, add 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) either as a solid or as a solution in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature ranging from 60 to 110 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 7-thio-substituted derivative.
Causality Behind Experimental Choices: The deprotonation of the thiol to the more nucleophilic thiolate is essential for an efficient reaction. K₂CO₃ is a mild and commonly used base for this purpose. For less reactive thiols, a stronger base like NaH may be necessary. Acetonitrile is a good solvent choice as it is polar enough to dissolve the reactants but is generally less reactive than DMF.
Protocol 3: Synthesis of 7-Alkoxy-3H-triazolo[4,5-d]pyrimidine Derivatives
The introduction of an alkoxy group can modulate the lipophilicity and metabolic profile of the molecule. This reaction typically requires a strong base to generate the alkoxide nucleophile.
Reaction Scheme:
Caption: General scheme for the synthesis of 7-alkoxy-3H-triazolo[4,5-d]pyrimidine derivatives.
Detailed Step-by-Step Methodology:
-
Alkoxide Formation: To a solution of the desired alcohol (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Addition of Electrophile: Add a solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices: Alcohols are generally poor nucleophiles, so they must be deprotonated to form the more reactive alkoxides. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. Anhydrous conditions are crucial as NaH reacts violently with water. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Medicinal Chemistry Applications of 7-Substituted-3H-triazolo[4,5-d]pyrimidines
The derivatives synthesized from 7-Chloro-3H-triazolo[4,5-d]pyrimidine have shown a remarkable breadth of biological activities. Below are some of the most significant applications in medicinal chemistry.
Anticancer Agents
The structural similarity of the triazolopyrimidine core to adenine makes it an ideal scaffold for designing ATP-competitive kinase inhibitors.[1] Many oncogenic pathways are driven by aberrant kinase activity, making kinase inhibitors a cornerstone of modern cancer therapy. By appending appropriate substituents at the 7-position, researchers have developed potent and selective inhibitors of various kinases.
Mechanism of Action: Triazolopyrimidine-based kinase inhibitors typically bind to the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region of the enzyme. The substituent at the 7-position often extends into a more variable region of the active site, contributing to the inhibitor's selectivity for a particular kinase.
Caption: Kinase inhibition by competitive binding of a 7-amino-triazolopyrimidine derivative to the ATP-binding pocket.
Many triazolopyrimidine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cells from proliferating. For instance, certain derivatives have been shown to upregulate the expression of p53 and p21, leading to cell cycle arrest, and increase the levels of cleaved PARP, a marker of apoptosis.[2] Others can induce mitochondria-dependent apoptosis by increasing reactive oxygen species (ROS) levels.[3]
Caption: Simplified signaling pathway for apoptosis and cell cycle arrest induced by triazolopyrimidine derivatives.
Table 1: Anticancer Activity of Selected 7-Substituted Triazolopyrimidine Derivatives
| Compound ID | 7-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-fluorophenylamino | HCC1937 (Breast) | 7.01 | [2] |
| 1 | 3-fluorophenylamino | HeLa (Cervical) | 11.0 | [2] |
| H12 | Indole-3-ethylamino | MGC-803 (Gastric) | 9.47 | [4] |
| H12 | Indole-3-ethylamino | HCT-116 (Colon) | 9.58 | [4] |
| 4o | 4-fluorobenzylamino | MGC-803 (Gastric) | ~5 | [3] |
| 19 | 4-(dimethylamino)phenylamino | HGC-27 (Gastric) | 0.61 | [5][6] |
| 14 | Substituted pyrazole | HCT-116 (Colon) | 0.006 | [7] |
| 15 | Substituted pyrazole | HCT-116 (Colon) | 0.007 | [7] |
Antiviral Agents
The triazolopyrimidine scaffold has also been successfully employed in the development of antiviral agents.[6][8] These compounds can target various viral enzymes that are essential for replication. For example, derivatives of[2][3][9]triazolo[4,5-d]pyrimidin-7(6H)-one have been identified as potent and selective inhibitors of the Chikungunya virus (CHIKV) replication.[10]
Mechanism of Action: Some triazolopyrimidine-based antiviral agents are thought to inhibit the viral RNA capping machinery. Specifically, they have been shown to inhibit the in vitro guanylylation of the viral non-structural protein 1 (nsP1), a crucial step in the formation of the 5'-cap structure of the viral RNA, which is essential for its stability and translation.[11]
Caption: Inhibition of viral replication by targeting the nsP1 capping enzyme.
Table 2: Antiviral Activity of Selected Triazolopyrimidine Derivatives
| Compound Class | Virus | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| [2][3][9]triazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya Virus (CHIKV) | < 1 | > 600 | [10] |
| Substituted triazolopyrimidines | Herpes Simplex Virus-1 (HSV-1) | Potent Inhibition (>90%) | High | [12] |
Adenosine Receptor Antagonists
Derivatives of the triazolopyrimidine scaffold have been extensively studied as antagonists of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in cardiovascular, inflammatory, and neurodegenerative diseases. The antiplatelet drug Ticagrelor is a notable example of a P2Y₁₂ receptor antagonist, which is a type of purinergic receptor related to adenosine receptors.[2][3]
Mechanism of Action: Triazolopyrimidine-based antagonists bind to the adenosine receptors, preventing the binding of the endogenous ligand adenosine. This blockage inhibits the downstream signaling cascade initiated by receptor activation. The selectivity of these antagonists for different adenosine receptor subtypes is highly dependent on the nature and position of the substituents on the triazolopyrimidine core.
Table 3: Adenosine Receptor Binding Affinity of Selected Triazolopyrimidine Derivatives
| Compound ID | Receptor Subtype | Kᵢ (nM) | Reference |
| 18 | Human A₃ | 1.21 | [13][14] |
| 29 | Human A₂ₑ | Potent and Selective | |
| SCH 58261 | Human A₂ₐ | Potent and Selective |
Safety, Handling, and Storage
7-Chloro-3H-triazolo[4,5-d]pyrimidine and its derivatives should be handled with appropriate safety precautions in a laboratory setting.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a cornerstone of modern medicinal chemistry, providing a versatile and reactive scaffold for the synthesis of a wide range of biologically active molecules. Its utility in the development of anticancer, antiviral, and cardiovascular drugs highlights its significance as a "privileged" structure. The straightforward and efficient nucleophilic substitution at the 7-position allows for rapid analogue synthesis and systematic exploration of structure-activity relationships. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the continued exploration of this remarkable heterocyclic system in the quest for new and improved therapeutics.
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Wang, Y., Li, Y., Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[2][9][13]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(16), 4987. [Link]
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Wang, Y., Li, Y., Zhang, Y., et al. (2018). Discovery of[2][3][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Molecules, 23(11), 2766. [Link]
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Gigante, A., Gómez-SanJuan, A., Delang, L., et al. (2017). Antiviral activity of[2][3][9]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Research, 144, 216-222. [Link]
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Onysko, M. Y., Slivka, M. V., Baumer, V. N., & Lendel, V. G. (2014). Synthesis of 7-chloro-substituted oxazolo[4,5-d]pyrimidines. Russian Journal of Organic Chemistry, 50(11), 1648-1654. [Link]
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Al-Azmi, A., & Elassar, A.-Z. A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2015). Design, Synthesis, and Evaluation of An Anti-trypanosomal[2][9][13]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ACS Medicinal Chemistry Letters, 6(11), 1151-1155. [Link]
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Loginova, Y. A., Kiselev, O. I., Deeva, E. G., et al. (2021). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][2][9][13]Triazin-4-ols. Pharmaceutical Chemistry Journal, 55(2), 142-148. [Link]
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Sanna, M., & Sechi, M. (2022). Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Current Medicinal Chemistry, 29(8), 1379-1407. [Link]
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Zhang, L., Wang, Y., Wang, L., et al. (2014). Synthesis and anticonvulsant activity evaluation of 7-alkoxy[2][9][13]triazolo[3,4-b]benzothiazol-3(2H)-ones. Archiv der Pharmazie, 347(11), 816-823. [Link]
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Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E.-R. S. (2003). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 336(4), 171-177. [Link]
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El-Gazzar, A. B. A., & Hafez, H. N. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1854. [Link]
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Zhang, X., Liu, Y., Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1121-1130. [Link]
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Larhed, M., & Hallberg, A. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. The Journal of Organic Chemistry, 78(23), 12093-12101. [Link]
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Application Notes & Protocols: 7-Chloro-3H-triazolo[4,5-d]pyrimidine as a Versatile Scaffold for Drug Design
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold. This privileged heterocyclic system serves as a cornerstone in the design of a diverse range of therapeutic agents, most notably kinase inhibitors and antithrombotic drugs. This document outlines the synthetic versatility of the scaffold, provides detailed protocols for the synthesis of key derivatives, and describes methodologies for their biological evaluation.
Introduction: The Chemical and Therapeutic Potential of the Triazolo[4,5-d]pyrimidine Core
The 7-Chloro-3H-triazolo[4,5-d]pyrimidine core is a purine isostere that has garnered significant attention in medicinal chemistry. Its structure allows for modification at several positions, with the chlorine atom at the 7-position being particularly susceptible to nucleophilic substitution. This reactivity is the lynchpin for creating extensive libraries of derivatives with diverse pharmacological activities. The triazolopyrimidine nucleus is the central component of several clinically significant drugs, including the antiplatelet agent Ticagrelor (Brilinta™)[1][2]. Furthermore, this scaffold has been extensively explored for the development of inhibitors targeting various protein kinases involved in oncology and inflammatory diseases, such as GCN2, p38 MAP kinase, EGFR, and CDK2.[3][4][5][6]
The strategic importance of this scaffold lies in its ability to mimic the adenine core of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[6] The nitrogen-rich core provides multiple points for hydrogen bonding, while modifications at the 7-position and other sites allow for the tuning of selectivity, potency, and pharmacokinetic properties.
Synthetic Strategies and Protocols
The primary route for derivatizing the 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold is through nucleophilic aromatic substitution (SNAr) at the C7 position. The electron-withdrawing nature of the fused pyrimidine and triazole rings activates the chlorine atom, making it an excellent leaving group for reactions with a variety of nucleophiles, particularly amines.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 7-Chloro-3H-triazolo[4,5-d]pyrimidine with Amines
This protocol provides a generalized procedure for the synthesis of 7-amino-3H-triazolo[4,5-d]pyrimidine derivatives.
Materials:
-
7-Chloro-3H-triazolo[4,5-d]pyrimidine
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous polar aprotic solvent (e.g., ethanol, acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol).
-
Add the desired amine (1.1-1.5 equivalents) to the solution.
-
Add the organic base (e.g., TEA or DBU, 2-3 equivalents) to the reaction mixture.[7]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 7-amino-3H-triazolo[4,5-d]pyrimidine derivative.[9]
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.[2][10][11]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from interfering with the reaction, especially if any reagents are sensitive to hydrolysis.
-
Excess Amine and Base: The excess amine drives the reaction towards completion. The base is crucial to neutralize the HCl generated during the substitution, preventing the protonation of the amine nucleophile which would render it unreactive.
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are excellent for SNAr reactions as they can solvate the charged intermediates. Ethanol is also a common choice and can act as both a solvent and a mild base.[7]
-
Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Workflow for the Synthesis of a Ticagrelor Analogue
The synthesis of Ticagrelor is a multi-step process that beautifully illustrates the utility of the triazolopyrimidine scaffold. The following is a representative workflow for the synthesis of a key intermediate.[8][12]
Caption: Synthetic workflow for a Ticagrelor analogue.
Biological Evaluation Protocols
Once a library of 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are generalized protocols for assessing their potential as anticancer agents and kinase inhibitors.
In Vitro Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized triazolopyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
In Vitro Kinase Inhibition: GCN2 TR-FRET Assay Protocol
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity in a high-throughput format.[9][15] This protocol is adapted for the evaluation of GCN2 kinase inhibitors.
Materials:
-
Recombinant human GCN2 kinase
-
eIF2α-GFP substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™)
-
Assay buffer
-
Synthesized triazolopyrimidine derivatives dissolved in DMSO
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds, recombinant GCN2 kinase, and the eIF2α-GFP substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate for another 60 minutes to allow for the development of the detection signal.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[16]
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold allows for the exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.
| Compound | Modification at C7 | Target Kinase | IC50 (nM) | Reference |
| 1 | -NH-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl | P2Y12 Receptor | N/A (Antagonist) | [1][2] |
| 2 | Amine with aryl group | GCN2 | 18.6 - 46.4 | [5] |
| 3 | Substituted anilines | p38 MAP Kinase | Varies | [3] |
| 4 | Hydrazone fragment | EGFR | 26.25 (PC3 cells) | [17] |
| 5 | Thio-glycosides | CDK2 | 57 - 119 | [6] |
| This table is a representative summary. Actual values will vary based on the specific derivative and assay conditions. |
Signaling Pathways and Mechanism of Action
Derivatives of 7-Chloro-3H-triazolo[4,5-d]pyrimidine often exert their therapeutic effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a central regulator of inflammatory responses. Inhibitors based on the triazolopyrimidine scaffold can block the kinase activity of p38, thereby preventing the downstream phosphorylation of transcription factors and the production of pro-inflammatory cytokines.[3][18]
Caption: Inhibition of the p38 MAPK signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Triazolopyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[5][19]
Caption: Inhibition of the EGFR signaling pathway.
Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of synthesized triazolopyrimidine derivatives.
General HPLC Conditions:
-
Column: Reversed-phase C18 or Phenyl-Hexyl columns are commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid (0.1%) or ammonium formate to improve peak shape and provide MS compatibility.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 267 nm). Mass spectrometry (LC-MS) is used for identity confirmation.
-
Purification: Preparative HPLC can be used to isolate compounds with high purity. The method developed on an analytical scale can be scaled up for preparative purposes.[6]
Conclusion
The 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold is a highly valuable platform in modern drug discovery. Its synthetic tractability, coupled with its ability to target key biological molecules like kinases and receptors, ensures its continued relevance in the development of novel therapeutics. The protocols and guidelines presented in these application notes are intended to empower researchers to effectively utilize this versatile scaffold in their drug design and development endeavors.
References
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
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ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. Retrieved from [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]
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RAPT Therapeutics. (n.d.). Targeting the Stress Response Kinase GCN2 to Restore Immunity in the Tumor Microenvironment 1542. RAPT Therapeutics. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic of p38 pathway signaling. The schematic shows the signaling... ResearchGate. Retrieved from [Link]
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Prezi. (2025). Human Cyclin-Dependent Kinase 2: Activation and Association with Cyclin A During the Cell Cycle. Prezi. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Retrieved from [Link]
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PubMed. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. National Institutes of Health. Retrieved from [Link]
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PubMed. (n.d.). HPLC-DAD protein kinase inhibitor analysis in human serum. PubMed. Retrieved from [Link]
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National Institutes of Health. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Retrieved from [Link]
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YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (2011). Brilinta™ (ticagrelor) Tablets: A P2Y12 platelet inhibitor indicated to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). National Institutes of Health. Retrieved from [Link]
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PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]
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PubMed. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. PubMed. Retrieved from [Link]
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National Institutes of Health. (2015). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. National Institutes of Health. Retrieved from [Link]
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Suzuki coupling reactions with 7-Chloro-3H-triazolo[4,5-d]pyrimidine
An Application Guide to Suzuki-Miyaura Coupling Reactions with 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the successful execution of Suzuki-Miyaura cross-coupling reactions using 7-Chloro-3H-triazolo[4,5-d]pyrimidine. This scaffold, a key purine isostere, is foundational in the synthesis of novel therapeutics, and its functionalization via C-C bond formation is a critical step in modern drug discovery.
Strategic Overview: The Importance of the Triazolopyrimidine Scaffold
The 3H-triazolo[4,5-d]pyrimidine core, also known as 8-aza-9-deazapurine, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to natural purines allows molecules incorporating this scaffold to interact with a wide array of biological targets, often with enhanced selectivity or improved metabolic stability.[1] Derivatives of this core have demonstrated significant potential as anticancer, antiviral, and kinase-inhibiting agents.[2][3][4][5]
The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[6] Its application to the 7-Chloro-3H-triazolo[4,5-d]pyrimidine substrate opens a direct and modular route to a vast chemical space of 7-aryl, 7-heteroaryl, and 7-vinyl substituted analogs, which are crucial for structure-activity relationship (SAR) studies. However, the use of an electron-deficient heteroaryl chloride as a coupling partner presents specific challenges that necessitate carefully optimized protocols.[7][8]
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates like heteroaryl chlorides.
-
Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst to the carbon-chlorine bond of the 7-Chloro-3H-triazolo[4,5-d]pyrimidine. This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds.[9] The use of electron-rich, bulky phosphine ligands is crucial to facilitate this step by increasing the electron density on the palladium center.[7][8]
-
Transmetalation : Concurrently, the base reacts with the organoboron reagent (boronic acid or ester) to form a more nucleophilic boronate complex.[10][11] This activated boron species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 7-substituted product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acids.
Materials and Reagents
-
Substrate: 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand.
-
Ligand (if needed): Triphenylphosphine (PPh₃) or a Buchwald ligand like SPhos (if using Pd₂(dba)₃).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv), finely powdered.
-
Solvent: Anhydrous 1,4-Dioxane or a mixture of Toluene/Water or DME/Water.
-
Inert Gas: Argon or Nitrogen.
-
Standard laboratory glassware: Schlenk flask or microwave vial, condenser, magnetic stirrer.
-
Purification: Silica gel for column chromatography, standard solvents (Ethyl Acetate, Hexanes).
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).[12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure the reaction atmosphere is completely inert.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting chloride.[13][14] For some substrates, a solvent system like DME/water (4:1) can be effective.[12]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting chloride spot is no longer visible (typically 4–24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-substituted-3H-triazolo[4,5-d]pyrimidine.
Data Summary and Expected Outcomes
The success of the coupling is highly dependent on the electronic nature of the boronic acid coupling partner. The following table provides representative conditions and expected outcomes based on literature precedents for similar heteroaryl chlorides.[12][15][16]
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 110 | 8 | 90-98 |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃/SPhos (2.5/5) | K₃PO₄ (3) | Dioxane | 110 | 18 | 70-85 |
| 3-Pyridylboronic acid | Pd(Amphos)₂Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | 65-80 |
| 2-Thienylboronic acid | Pd(OAc)₂/PCy₃ (3/6) | K₃PO₄ (3) | n-Butanol | 100 | 24 | 60-75[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is not strong enough.4. Low reaction temperature. | 1. Ensure a completely inert atmosphere; use fresh catalyst.2. Use flame-dried glassware and anhydrous solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase temperature in 10 °C increments. |
| Protodeboronation | Presence of water or acidic protons leading to the replacement of the boronic acid group with hydrogen. | 1. Use rigorously anhydrous conditions.2. Use a non-aqueous base/solvent system if possible.3. Use boronate esters (e.g., pinacol esters), which can be more stable.[11] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture can promote the homocoupling of the boronic acid. | Thoroughly degas the solvent and ensure a robust inert atmosphere throughout the reaction setup and duration. |
| Dehalogenation of Substrate | Reduction of the C-Cl bond, often caused by impurities or side reactions with the base/solvent at high temperatures. | 1. Lower the reaction temperature.2. Screen different bases or solvents.3. Use a more active catalyst system to promote the desired coupling at a lower temperature. |
References
-
Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.[Link]
-
Komura, N., et al. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar.[Link]
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Billingsley, K. L., & Buchwald, S. L. A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Barder, T. E., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.[Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Loubidi, M., et al. Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[7][17]triazolo[1, 5-a]pyrimidine. ResearchGate.[Link]
-
El-Morsy, A. M., et al. Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed.[Link]
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Suzuki reaction. Wikipedia. [Link]
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Lenci, E., & Trabocchi, A. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.[Link]
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Nasr, T., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.[Link]
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Zhang, P., et al. Novel[17][18]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed.[Link]
-
Wang, Y., et al. Discovery of[17][18]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PubMed Central.[Link]
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Hocek, M., & Dvorakova, H. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.[Link]
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Barletta, B., et al. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors... PubMed Central.[Link]
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Bentabed, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.[Link]
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Bentabed, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... RSC Publishing.[Link]
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Hussain, A., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI.[Link]
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Bakherad, M., et al. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry.[Link]
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Hussain, M., et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate.[Link]
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Al-Azmi, A. Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles... Kuwait Journal of Science.[Link]
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Kysil, A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.[Link]
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The Versatile Scaffold: A Guide to Synthesizing Bioactive Molecules from 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Introduction: The Privileged Triazolopyrimidine Core
The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, an 8-azapurine analog, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4][5] This heterocycle is a key component in therapeutics developed for conditions ranging from cardiovascular diseases to cancer and viral infections.[1][2][4][5][6] The versatility of this scaffold stems from its unique electronic properties and the ability to readily functionalize its core structure.
Among the various triazolopyrimidine precursors, 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine stands out as a particularly valuable starting material. The chloro-substituent at the 7-position is highly susceptible to displacement, providing a strategic handle for introducing a diverse range of functionalities. This reactivity is central to the synthesis of numerous bioactive molecules and serves as the focal point of this comprehensive guide.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. We will delve into the key chemical transformations of this versatile building block and provide detailed, field-proven protocols for the synthesis of exemplary bioactive molecules.
Core Reactivity of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
The chemical behavior of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is dominated by the reactivity of the C7-Cl bond. The electron-withdrawing nature of the fused triazole and pyrimidine rings activates the chlorine atom for nucleophilic displacement. Two primary classes of reactions are commonly employed to functionalize this position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Figure 1: Key synthetic transformations of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for functionalizing the 7-position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.
Common nucleophiles include:
-
Amines: Primary and secondary amines readily displace the chloride to form 7-amino-3H-triazolo[4,5-d]pyrimidine derivatives. This is a widely used strategy in the synthesis of adenosine receptor antagonists and anticancer agents.[2][4][5][7]
-
Hydrazine: Reaction with hydrazine hydrate yields the 7-hydrazinyl intermediate, which is a versatile building block for constructing more complex heterocyclic systems, often found in compounds with antiproliferative activity.[1][8][9]
-
Alcohols and Thiols: Alkoxides and thiolates can also displace the chloride, though this is less commonly reported for this specific scaffold compared to amination.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions offer a powerful and versatile approach to form carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible molecules.
-
Suzuki-Miyaura Coupling: This reaction couples the 7-chloro-triazolopyrimidine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is an excellent method for introducing aryl or heteroaryl substituents at the 7-position.[10][11][12][13][14][15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the coupling of the 7-chloro-triazolopyrimidine with a wide range of amines, including those that are poor nucleophiles for traditional SNAr reactions. This method is particularly useful for synthesizing sterically hindered or electronically deactivated anilines.[16][17]
-
Sonogashira Coupling: This reaction involves the coupling of the 7-chloro-triazolopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. This introduces an alkynyl moiety, which can be a key pharmacophore or a handle for further transformations.
Application Notes and Protocols
The following sections provide detailed protocols for the synthesis of key bioactive molecules and intermediates derived from 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Application Note 1: Synthesis of Antiplatelet Agents - The Ticagrelor Core
Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events. A key intermediate in its synthesis is a 7-substituted triazolo[4,5-d]pyrimidine. The following protocol outlines the synthesis of a crucial intermediate, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol, via a diazotization/cyclization reaction.[2][3]
Sources
- 1. 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: Structural Elucidation of 7-Chloro-3H-triazolo[4,5-d]pyrimidine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed protocol and theoretical analysis for the structural characterization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine (C₄H₂ClN₅, MW: 155.55) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] As a key heterocyclic intermediate in medicinal chemistry and drug development, unambiguous structural confirmation is critical. This guide offers a comprehensive workflow, from sample preparation to spectral interpretation, tailored for researchers, scientists, and drug development professionals. We will delve into the predicted spectral features based on the analysis of analogous purine and triazolopyrimidine systems, explaining the causal relationships between the molecule's electronic structure and its NMR spectral output.
Introduction: The Structural Significance of Triazolopyrimidines
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3][4] 7-Chloro-3H-triazolo[4,5-d]pyrimidine, in particular, serves as a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution at the C7 position. Given the potential for isomerism in the synthesis of such heterocyclic systems, NMR spectroscopy stands as the definitive analytical technique for confirming the correct regiochemical and structural outcome.[5][6]
This document provides a robust protocol for acquiring high-quality ¹H and ¹³C NMR data and a detailed guide to interpreting the resulting spectra. The analysis is grounded in fundamental NMR principles and comparative data from related heterocyclic compounds to provide a predictive framework for researchers.[7][8][9]
Predicted NMR Spectral Analysis
Due to the specific arrangement of nitrogen atoms and the electron-withdrawing chlorine atom, the ¹H and ¹³C nuclei in 7-Chloro-3H-triazolo[4,5-d]pyrimidine exhibit characteristic chemical shifts. The structure, shown below, contains two protons: one on the triazole ring (N-H) and one on the pyrimidine ring (C5-H).
Chemical Structure: 7-Chloro-3H-triazolo[4,5-d]pyrimidine
The fused ring system is analogous to a purine base, with a high density of nitrogen atoms that generally deshield adjacent protons and carbons, shifting their signals downfield in the NMR spectrum.[7][10][11]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two main signals.
-
C5-H Proton: The proton at the C5 position is on a pyrimidine ring, flanked by a nitrogen atom and a carbon atom bonded to another nitrogen. This environment is highly electron-deficient. Therefore, a significant downfield chemical shift is anticipated, likely in the range of δ 8.5 - 9.5 ppm . This prediction is based on chemical shifts observed for similar protons in related pyrimidine and purine systems.[12][13] The signal should appear as a sharp singlet, as there are no adjacent protons within three bonds to cause spin-spin coupling.
-
N3-H Proton: The proton attached to the nitrogen in the triazole ring is an acidic proton. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[14] In a non-protic solvent like DMSO-d₆, this N-H proton is expected to appear as a broad singlet at a very downfield position, potentially δ 14.0 - 16.0 ppm . In a less polar solvent like CDCl₃, the signal may be less broad and appear at a slightly more upfield position.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms in the heterocyclic core. Due to the influence of the electronegative nitrogen and chlorine atoms, all carbon signals are expected to be in the downfield region of the spectrum.[15]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | 145 - 155 | This carbon is bonded to a proton and is part of the electron-poor pyrimidine ring. Its chemical shift will be significantly downfield. |
| C7 | 150 - 160 | Bonded directly to an electronegative chlorine atom and two nitrogen atoms, this carbon is expected to be highly deshielded and appear far downfield. |
| C3a | 140 - 150 | This is a quaternary carbon at the junction of the two rings, influenced by three nitrogen atoms, leading to a downfield shift. |
| C7a | 155 - 165 | This quaternary carbon is also at a ring junction and is significantly deshielded by the surrounding nitrogen atoms. |
Note: These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[16][17][18] Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Experimental Protocols
The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[19][20][21]
Materials and Equipment
-
7-Chloro-3H-triazolo[4,5-d]pyrimidine
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 10-20 mg of 7-Chloro-3H-triazolo[4,5-d]pyrimidine for ¹³C NMR or 5-10 mg for ¹H NMR into a clean, dry vial.[22]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended due to its excellent solvating power for polar heterocyclic compounds and its ability to reveal N-H protons. Chloroform-d (CDCl₃) can also be used. Ensure the sample is fully dissolved; gentle vortexing or warming may be applied if necessary.[21] Any particulate matter should be filtered to avoid compromising magnetic field homogeneity.[21]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. The optimal sample height should be around 4-5 cm.[19]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring NMR data.
Caption: General workflow for NMR sample preparation and data acquisition.
Recommended Spectrometer Parameters
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 18 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 0 to 180 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (adjust for concentration and time)
-
Data Processing and Interpretation
Referencing
After data acquisition, the spectra must be correctly referenced.
-
DMSO-d₆: Reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[23]
-
CDCl₃: Reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[24][25]
Interpretation Logic
The following diagram outlines the logical steps for interpreting the acquired spectra to confirm the structure of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Caption: Logical workflow for the structural confirmation of the target compound.
By systematically following this interpretation workflow, a researcher can confidently confirm or reject the proposed structure. The number of signals, their chemical shifts, integration ratios, and splitting patterns collectively provide a unique fingerprint for the molecule.[15][26]
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of complex heterocyclic molecules like 7-Chloro-3H-triazolo[4,5-d]pyrimidine. By combining a robust experimental protocol with a predictive analysis based on established chemical principles, researchers can achieve unambiguous characterization. This application note serves as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR data, ensuring the scientific integrity of research and development involving this important chemical intermediate.
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. Available at: [Link]
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A General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. ACS Publications. Available at: [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Available at: [Link]
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A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv - Cambridge Open Engage. Available at: [Link]
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H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). ResearchGate. Available at: [Link]
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The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
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13 C NMR Chemical Shifts of Purine. ResearchGate. Available at: [Link]
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Differentiation between[16][17][27]triazolo[1,5-a] pyrimidine and[16][17][27]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. Available at: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. PubChem. Available at: [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
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1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]
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Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Available at: [Link]
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NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]
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Triazolopyrimidine. PubChem. Available at: [Link]
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Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]
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Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. Available at: [Link]
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Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate. Available at: [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[16][17][27]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[16][17][27]triazine Derivatives. National Institutes of Health. Available at: [Link]
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An NMR and computational study of azolo[a]pyrimidines with special emphasis on pyrazolo[1,5-a]pyrimidines. Research Explorer - The University of Manchester. Available at: [Link]
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Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. MDPI. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
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Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathways of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Abstract
This application note provides a detailed guide to the analysis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). 7-Chloro-3H-triazolo[4,5-d]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, analogous to purine bases. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolic studies. This document outlines optimized protocols for sample preparation and instrument parameters for acquiring high-quality mass spectra. Furthermore, it presents a detailed analysis of the collision-induced dissociation (CID) fragmentation pattern of the protonated molecule, proposing mechanistically sound fragmentation pathways supported by data from related heterocyclic compounds.
Introduction
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a purine analogue with a molecular formula of C₄H₂ClN₅ and a monoisotopic mass of 154.9944 Da.[1][2] Its structure, featuring a fused triazole and pyrimidine ring system, makes it a valuable scaffold in the development of novel therapeutic agents. Mass spectrometry is an indispensable tool for the structural characterization of such molecules.[3][4] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules with minimal in-source fragmentation, making it ideal for determining the molecular weight of the parent compound.[5][6][7][8] When coupled with tandem mass spectrometry (MS/MS), such as collision-induced dissociation (CID), detailed structural information can be obtained through the controlled fragmentation of a selected precursor ion.[9] This note serves as a comprehensive guide for researchers utilizing mass spectrometry to analyze 7-Chloro-3H-triazolo[4,5-d]pyrimidine and related compounds.
Experimental Protocols
Sample Preparation
A stock solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine was prepared in methanol at a concentration of 1 mg/mL. For direct infusion analysis, the stock solution was further diluted to a final concentration of 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid to promote protonation.
Mass Spectrometry Analysis
Instrumentation: Analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocol for Full Scan MS Analysis:
-
Ionization Mode: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-300.
-
Data Acquisition: The instrument was tuned for optimal sensitivity and resolution. The protonated molecule [M+H]⁺ is expected at m/z 156.
Protocol for Tandem MS (MS/MS) Analysis:
-
Precursor Ion Selection: The [M+H]⁺ ion at m/z 156 was isolated in the first quadrupole.
-
Collision Gas: Argon was used as the collision gas.
-
Collision Energy: A collision energy ramp from 10 to 40 eV was applied to observe the fragmentation pattern.
-
Product Ion Scan: The resulting fragment ions were scanned in the second mass analyzer over a mass range of m/z 20-160.
Results and Discussion: Fragmentation Analysis
The full scan mass spectrum in positive ESI mode revealed an intense signal for the protonated molecule [M+H]⁺ at m/z 156, corresponding to the molecular formula C₄H₃ClN₅⁺. The MS/MS spectrum of the precursor ion at m/z 156 displayed several characteristic fragment ions. The proposed fragmentation pathways are detailed below and are consistent with the known fragmentation behavior of similar nitrogen-containing heterocyclic compounds such as purines and triazoles.[10][11]
Proposed Fragmentation Pathways
The primary fragmentation events observed for protonated 7-Chloro-3H-triazolo[4,5-d]pyrimidine involve the loss of small neutral molecules, leading to the formation of stable fragment ions. The fragmentation is initiated at the protonated site, which is likely one of the nitrogen atoms in the ring system.
Diagram of the Proposed Fragmentation Pathway
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The Strategic Application of 7-Chloro-3H-triazolo[4,5-d]pyrimidine in the Synthesis of Advanced Kinase Inhibitors
An Application Guide for Researchers
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It details the strategic importance and practical application of 7-Chloro-3H-triazolo[4,5-d]pyrimidine, a pivotal heterocyclic intermediate in the synthesis of targeted kinase inhibitors. We will explore the chemical rationale behind its use, provide exemplary synthetic applications, and furnish detailed protocols to empower your research and development endeavors.
Introduction: The Triazolopyrimidine Scaffold as a Privileged Structure
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. At the heart of many successful kinase inhibitors lies a "privileged scaffold"—a core molecular structure that is recognized by the ATP-binding site of multiple kinases. The[1][2][3]triazolo[4,5-d]pyrimidine core is one such scaffold. Its structural resemblance to the endogenous purine base of ATP allows it to function as a "hinge-binder," effectively anchoring inhibitor molecules within the kinase active site.
The utility of this scaffold is immensely enhanced by the availability of versatile chemical intermediates that allow for the systematic exploration of chemical space to achieve inhibitor potency and selectivity. 7-Chloro-3H-triazolo[4,5-d]pyrimidine stands out as a preeminent building block in this context. Its key feature is a strategically placed chlorine atom that serves as an excellent leaving group, enabling the facile introduction of diverse side chains crucial for targeting specific kinase pockets.
Chemical Rationale: Reactivity of the C7 Position
The synthetic value of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is rooted in its specific reactivity profile. The chlorine atom at the 7-position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a direct consequence of the fused ring system's electronic properties. The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and the fused triazole ring creates a significant electron deficiency at the C7 carbon. This polarization makes it a potent electrophilic site, readily attacked by a wide range of nucleophiles, particularly primary and secondary amines.
This predictable and efficient reactivity allows chemists to couple the triazolopyrimidine core with various amine-bearing fragments, which are designed to interact with solvent-exposed regions or specific allosteric pockets of the target kinase, thereby conferring potency and selectivity.[4]
Application Showcase: From Antiplatelet Agents to Kinase Inhibitors
The versatility of the chloro-triazolopyrimidine core is best illustrated through its application in the synthesis of diverse bioactive molecules.
Case Study 1: Synthesis of Ticagrelor Analogues (P2Y12 Antagonist)
While Ticagrelor itself is an antagonist of the P2Y12 receptor and not a kinase inhibitor, its synthesis is a canonical example of the core chemistry involving a 7-chloro-triazolopyrimidine intermediate.[5][6] The key step involves the displacement of the C7 chlorine atom by an amine nucleophile.[4] This reaction is typically carried out in a polar aprotic solvent like acetonitrile in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[4] The synthesis of various Ticagrelor analogues has demonstrated that a wide array of alkyl and aralkylamines can be successfully coupled at this position, highlighting the robustness of this synthetic route.[4]
Case Study 2: GCN2 Kinase Inhibitors
The triazolo[4,5-d]pyrimidine scaffold has been successfully employed to develop potent and selective inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase, a target in cancer therapy.[7][8] Researchers have synthesized series of these compounds where the core is modified at the C7 position.[7] The synthetic strategy again hinges on the SNAr reaction, allowing for the introduction of various substituted aniline and benzylamine moieties to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against other kinases like PERK and HRI.[7]
Case Study 3: Broader Kinase Inhibition
The broader pyrimidine-based heterocyclic family, including the closely related pyrazolopyrimidine, has proven effective against a wide range of kinases. This underscores the value of the core scaffold as a starting point for inhibitor design.
-
Bruton's Tyrosine Kinase (BTK): Pyrazolopyrimidine derivatives have been designed as potent BTK inhibitors for treating B-cell malignancies.[9][10]
-
Janus Kinases (JAKs): Triazolopyridine and related scaffolds are central to selective JAK1 inhibitors like Filgotinib, demonstrating the utility of nitrogen-containing fused rings in targeting this important class of cytokine signaling kinases.[1][11]
-
Cyclin-Dependent Kinase 2 (CDK2): The pyrazolo[3,4-d]pyrimidine bicycle is a well-established bioisostere of the purine ring and has been extensively used to develop potent CDK2 inhibitors for cancer therapy.[12][13]
Experimental Protocols & Methodologies
The following sections provide detailed, actionable protocols for utilizing 7-Chloro-3H-triazolo[4,5-d]pyrimidine and its precursors in synthesis.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a generalized method for the coupling of an amine nucleophile to the 7-position of a chloro-triazolopyrimidine core.
Objective: To synthesize a 7-amino-substituted triazolo[4,5-d]pyrimidine derivative.
Materials:
-
7-Chloro-3H-triazolo[4,5-d]pyrimidine derivative (1.0 eq)
-
Amine nucleophile (R-NH₂) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or Ethanol)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plate and appropriate mobile phase
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivative (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the starting material. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the stirred solution, followed by the dropwise addition of the base (TEA or DIPEA, 2.0 - 3.0 eq).
-
Causality Note: A base is essential to scavenge the hydrochloric acid (HCl) byproduct of the reaction. An excess ensures the reaction goes to completion and prevents the protonation of the amine nucleophile, which would render it inactive.
-
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to the reflux temperature of the solvent, typically 60-80 °C) and stir.[4]
-
Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water or a saturated aqueous solution of sodium bicarbonate to remove the amine salt and excess base. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-substituted product.
-
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
-
Protocol 2: Synthesis of the[1][2][3]Triazolo[4,5-d]pyrimidine Core
The synthesis of the core itself is a multi-step process, often starting from a functionalized pyrimidine. The following is a representative sequence adapted from literature procedures for related compounds.[6][14]
Objective: To synthesize the 7-chloro-[1][2][3]triazolo[4,5-d]pyrimidine ring system from a dichloronitropyrimidine precursor.
Step A: Reduction of the Nitro Group
-
Dissolve the starting material (e.g., 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine) in a mixture of acetic acid and methanol.
-
Add iron powder portion-wise to the stirred solution at room temperature. The reaction is exothermic.
-
Stir the mixture for 2-4 hours until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the iron salts and concentrate the filtrate to obtain the crude 5-amino-4,6-dichloropyrimidine derivative.
Step B: Diazotization and Triazole Ring Formation
-
Dissolve the crude amino-pyrimidine from Step A in acetic acid or a mixture of acetonitrile and water.[2]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Causality Note: This in-situ formation of nitrous acid diazotizes the amino group, which then undergoes intramolecular cyclization with the adjacent ring nitrogen to form the fused triazole ring.
-
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried to yield the triazolo[4,5-d]pyrimidine core.
Data Summary & Visualization
Table 1: Representative SNAr Reaction Conditions
| Target Class | Nucleophile (R-NH₂) | Solvent | Base | Temp. (°C) | Reference |
| P2Y12 Antagonists | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | Acetonitrile | TEA | 80 | [4] |
| P2Y12 Antagonists | Cyclopropylamine | Acetonitrile | TEA | 80 | [4] |
| GCN2 Inhibitors | Substituted Benzylamines | Dioxane | DIPEA | 100 | [7] |
| LSD1 Inhibitors | Substituted Anilines / Benzylamines | DMF | K₂CO₃ | 80 | [15] |
Diagrams
Caption: General workflow for kinase inhibitor synthesis.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a cornerstone intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of kinase inhibitors and other biologically active molecules. Its well-defined reactivity at the C7 position enables a modular approach to drug design, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The protocols and examples provided herein offer a robust foundation for researchers to leverage this powerful building block in the ongoing quest for novel therapeutics.
References
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Menet, C. J., Fletcher, S. R., Van Lommen, G., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]
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Jadhav, A. M., et al. (2019). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports. [Link]
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Norman, P. (2013). Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
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Reddy, B. S., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(3), 1024-1031. [Link]
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Norman, P. (2013). Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1. ResearchGate. [Link]
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Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Venkat, S. R., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(2), 521-529. [Link]
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Goffin, E., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry. [Link]
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Nassar, M. Y., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2024). Discovery of Novel[1][2][11]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Medicinal Chemistry Letters. [Link]
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Kumar, A., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. [Link]
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Shankar, H., et al. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]
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ResearchGate. (n.d.). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. [Link]
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Wang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. [Link]
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Umar, B., et al. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
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Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters. [Link]
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Wang, C., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]
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Chen, Z., et al. (2017). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ciaffaglione, V., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]
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ResearchGate. (n.d.). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[1][2][11]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. [Link]
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ResearchGate. (n.d.). Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. [Link]
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Nassar, M. Y., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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D'Amato, E. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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Google Patents. (n.d.). 3h-[1][2][3]triazolo[4,5-d]pyrimidine compounds,their use as mtor kinase and pi3 kinase inhibitors,and their synthesis.
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Al-Ostath, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
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Le, T. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
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Application Notes & Protocols: The Strategic Use of 7-Chloro-3H-triazolo[4,5-d]pyrimidine in Modern Pharmaceutical Synthesis
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 7-Chloro-3H-triazolo[4,5-d]pyrimidine as a pivotal chemical intermediate. We delve into its synthesis, reactivity, and its critical role in the construction of complex active pharmaceutical ingredients (APIs), with a focused case study on the synthesis of the antiplatelet agent, Ticagrelor. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern experimental choices.
Introduction: The Versatility of a Privileged Heterocycle
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and process development. Its structure, featuring a fused pyrimidine and triazole ring system, is a common scaffold in a variety of biologically active molecules.[1] The true value of this molecule, however, lies in its function as a highly reactive and versatile electrophilic building block.
The chlorine atom at the 7-position is not a simple aryl chloride. It is strategically positioned on an electron-deficient ring system. The cumulative electron-withdrawing effects of the adjacent nitrogen atoms in both the pyrimidine and triazole rings render the C7 carbon highly susceptible to nucleophilic attack. This activation is the cornerstone of its utility, enabling facile and selective formation of carbon-nitrogen and other carbon-heteroatom bonds via Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3][4] This reactivity profile makes it an indispensable intermediate for synthesizing libraries of compounds for drug discovery and for the efficient, large-scale production of established drugs like Ticagrelor.[5][6][7]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 23002-52-0 | [8] |
| Molecular Formula | C₄H₂ClN₅ | [8] |
| Molecular Weight | 155.55 g/mol | [8] |
| Appearance | Off-white to light yellow solid | Sourced from typical supplier data |
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 7-Chloro-3H-triazolo[4,5-d]pyrimidine is the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr on electron-poor aromatic systems typically proceeds through a two-step addition-elimination sequence.[2]
-
Addition Step (Rate-Determining): A nucleophile (e.g., an amine) attacks the electrophilic carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nitrogen atoms of the triazolopyrimidine core.[2]
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the leaving group, in this case, the chloride ion (Cl⁻), which is a stable and weak base, making it an excellent leaving group.[9]
While the two-step model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously.[10] Regardless of the precise mechanism, the practical outcome is the efficient and selective substitution of the chlorine atom.
Caption: Conceptual workflow of the SNAr mechanism.
Application Case Study: Synthesis of Ticagrelor
Ticagrelor (Brilinta®) is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[6][11] Its synthesis is a multi-step process where 7-Chloro-3H-triazolo[4,5-d]pyrimidine (or a more complex derivative thereof) serves as the core electrophile for introducing the crucial cyclopropylamine side chain.
The general strategy involves reacting a protected cyclopentane backbone, which already contains the triazolopyrimidine core, with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
Caption: Key SNAr coupling reaction in Ticagrelor synthesis.
Protocol 1: Synthesis of a Ticagrelor Precursor
This protocol describes the coupling of the chloro-intermediate with the key cyclopropylamine nucleophile. This procedure is adapted from established industrial processes.[7][12]
Objective: To synthesize (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[5][6][12]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol (Ticagrelor) from its immediate protected chloro-precursor. For simplicity, we will denote the starting material as Chloro-Intermediate (1) and the amine as Amine (2) .
Materials:
-
Chloro-Intermediate (1) (e.g., 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[5][6][12]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][6][12]dioxal-4-yl}oxy]-1-ethanol)
-
Amine (2) ((1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine or its salt)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (approx. 1.5 - 2.0 equivalents)
-
Solvent: Ethanol, Tetrahydrofuran (THF), or Dichloromethane (DCM)
-
Reagents for work-up: Water, Brine, Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reagents for purification: Silica gel, appropriate solvent system (e.g., Ethyl Acetate/Hexanes)
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Chloro-Intermediate (1) (1.0 eq).
-
Solvent Addition: Dissolve the starting material in the chosen solvent (e.g., Ethanol, approx. 10 mL per gram of substrate). Stir until a homogenous solution is formed.
-
Base Addition: Add the base (e.g., TEA, 1.5 eq) to the solution. The purpose of the base is to neutralize the hydrochloric acid (HCl) that is generated during the substitution reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Add Amine (2) (approx. 1.1 - 1.2 eq) to the reaction mixture. If using the amine salt, additional base may be required to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) as required. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete (typically 3-6 hours).[7]
-
Work-up: a. Upon completion, cool the reaction to room temperature and quench by adding water. b. If an organic solvent like DCM or Ethyl Acetate was used, transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. c. Combine the organic layers and wash sequentially with water and then brine to remove any remaining base and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is then purified, typically by column chromatography on silica gel, to afford the pure coupled product. The final step in the Ticagrelor synthesis would be the deprotection of the diol protecting groups, often achieved with acid (e.g., HCl in DCM/water).[12]
Comparative Reaction Conditions
The versatility of the SNAr reaction on similar scaffolds allows for various conditions, as summarized below.
| Nucleophile | Base | Solvent | Temp. | Yield | Reference |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | TEA / DBU | Ethanol | RT | >90% | [7] |
| Aniline | TEA | Ethanol | Reflux | 87% | [13] |
| Ethylamine | TEA | N/A | Reflux | 85% | [13] |
| Ethyl Carbazate | N/A | N/A | N/A | N/A | [14] |
General Protocol for Library Synthesis
The true power of 7-Chloro-3H-triazolo[4,5-d]pyrimidine as an intermediate is its application in creating diverse chemical libraries for screening. By varying the nucleophile, researchers can rapidly generate a multitude of analogs.
Objective: To perform parallel SNAr reactions with a library of primary and secondary amines.
Procedure:
-
Prepare a stock solution of the 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivative in a suitable solvent (e.g., Dioxane or DMF).
-
In an array of reaction vials, dispense an equal volume of the stock solution.
-
To each vial, add a unique amine nucleophile (1.2 eq) from a pre-prepared library of amine stock solutions.
-
Add a suitable base, such as DIPEA (2.0 eq).
-
Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).
-
After cooling, the crude reaction mixtures can be subjected to high-throughput purification and analysis (e.g., LC-MS) to confirm product formation and assess purity.
Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always handle 7-Chloro-3H-triazolo[4,5-d]pyrimidine and its derivatives in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15][16]
-
Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes.[15] In case of accidental contact, wash the affected area immediately with copious amounts of water.[15] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[15][17]
Conclusion
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a powerful and versatile intermediate whose value is derived from the predictable and efficient reactivity of its C7-chloro substituent. The SNAr reaction it readily undergoes provides a robust and scalable method for the synthesis of complex molecules, most notably the blockbuster drug Ticagrelor. The protocols and principles outlined in this guide are intended to empower researchers to leverage this key building block for both process optimization and the discovery of new chemical entities.
References
-
Patil, S. D., et al. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports. Available at: [Link]
-
Shimpi, N. A., et al. (2016). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available at: [Link]
- Zentiva, K. S. (2016). Synthesis of triazolopyrimidine compounds. Google Patents, US9278972B2.
-
Venkatesh, S., et al. (2017). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 10(3), 859-867. Available at: [Link]
-
Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 58(8), 551-556. Available at: [Link]
-
Gu, H., et al. (2012). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 55(17), 7426-7437. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-chloro-substituted oxazolo[4,5-d]pyrimidines 5a/5b. Available at: [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2000). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[5][11][12]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[5][11][12]triazine Derivatives. Molecules, 5(8), 991-1001. Available at: [Link]
-
Wang, S., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4995. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 218-230. Available at: [Link]
-
Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Knauber, T., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13782-13786. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions. Available at: [Link]
-
Ramesh, S., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society. Available at: [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. jocpr.com [jocpr.com]
- 6. US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
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- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
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- 13. tandfonline.com [tandfonline.com]
- 14. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. fishersci.com [fishersci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the technical support center for the synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 7-Chloro-3H-triazolo[4,5-d]pyrimidine?
The most prevalent and industrially scalable synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine involves a two-step process starting from 2,4,5-triamino-6-chloropyrimidine. The general workflow is as follows:
-
Diazotization: The 5-amino group of 2,4,5-triamino-6-chloropyrimidine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.
-
Cyclization: The intermediate diazonium salt undergoes intramolecular cyclization to form the fused triazole ring, yielding 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
This molecule is a crucial intermediate in the synthesis of various pharmacologically active compounds, including the antiplatelet drug Ticagrelor.[1][2][3] Several patents and research articles describe optimizations of this core process.[4][5]
Q2: Why is temperature control so critical during the diazotization step?
Diazonium salts are notoriously unstable intermediates. Maintaining a low temperature, typically between 0-5 °C, is absolutely essential to prevent their decomposition.[6] At higher temperatures, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which will significantly decrease the yield and purity of the final product.[6] An ice-salt bath is highly recommended for robust temperature management.
Q3: What is the role of the acid in the diazotization reaction?
A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two primary functions in this reaction[6][7]:
-
Generation of the Diazotizing Agent: The acid reacts with the nitrite source (e.g., sodium nitrite) in situ to form nitrous acid (HNO₂), which is the active diazotizing agent.
-
Substrate Protonation: The acid protonates the amino groups on the pyrimidine ring. This prevents a common side reaction where the newly formed diazonium salt couples with the unreacted starting amine, which would otherwise form a colored azo impurity and reduce the yield.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can track the consumption of the starting material (2,4,5-triamino-6-chloropyrimidine) and the appearance of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Problem 1: Low Yield of the Final Product
A low overall yield is one of the most common frustrations in this synthesis. The root cause can often be traced back to several factors throughout the process.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Solution |
| Incomplete Diazotization | The diazotization reaction may not have gone to completion. Solution: Ensure slow, dropwise addition of the sodium nitrite solution to maintain a slight excess of nitrous acid. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion.[6] |
| Diazonium Salt Decomposition | As mentioned in the FAQs, the diazonium salt intermediate is highly unstable. Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure efficient stirring to dissipate any localized heat generated during the exothermic addition of nitrite.[6][7] |
| Sub-optimal pH for Cyclization | The pH of the reaction mixture can influence the rate of the subsequent cyclization. Solution: After the diazotization is complete, you may need to carefully adjust the pH. While the initial diazotization requires strong acidity, the cyclization may proceed more efficiently under slightly less acidic conditions. This should be optimized for your specific reaction setup. |
| Losses During Work-up and Isolation | Significant product loss can occur during extraction and purification steps. Solution: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). Minimize the number of transfer steps. During crystallization, cool the solution slowly to maximize crystal formation and recovery. |
| Impure Starting Materials | The purity of the starting 2,4,5-triamino-6-chloropyrimidine is crucial. Impurities can interfere with the reaction. Solution: Use high-purity starting materials. If necessary, recrystallize the 2,4,5-triamino-6-chloropyrimidine before use. |
Problem 2: Formation of Colored Impurities
The appearance of a dark brown or black color in the reaction mixture is a common indicator of side reactions.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Solution |
| Azo Coupling Side Reaction | If the acidity is insufficient, the diazonium salt can couple with the unreacted starting amine to form highly colored azo compounds.[6] Solution: Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting amine. The pH should be low enough to prevent this side reaction. |
| Decomposition of Diazonium Salt | Elevated temperatures can lead to the decomposition of the diazonium salt, often resulting in phenolic byproducts that can be colored. Solution: Re-emphasizing the importance of strict temperature control (0-5 °C).[6][7] |
| Oxidation of Starting Material or Product | The triaminopyrimidine starting material can be susceptible to oxidation, which can lead to colored impurities. Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulty with Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Solution |
| Product is Highly Soluble in the Reaction Mixture | The product may have some solubility in the aqueous acidic reaction mixture, leading to losses during filtration. Solution: After the reaction is complete, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low. This will decrease the solubility of the product in the aqueous layer, causing it to precipitate out more completely. Be cautious as neutralization is an exothermic process. |
| Co-precipitation of Impurities | Impurities formed during the reaction can co-precipitate with the desired product. Solution: Recrystallization is a powerful purification technique. Choose a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. |
| Emulsion Formation During Extraction | During the work-up, stubborn emulsions can form between the aqueous and organic layers, making separation difficult. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
III. Experimental Workflow & Visualization
Step-by-Step Synthesis Protocol
This protocol provides a general framework. Molar equivalents and reaction times should be optimized for your specific setup.
-
Preparation of the Amine Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4,5-triamino-6-chloropyrimidine in a suitable amount of dilute hydrochloric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 molar equivalents) in cold deionized water.
-
-
Diazotization and Cyclization:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution. Maintain the temperature strictly between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Product Isolation:
-
The product may precipitate directly from the reaction mixture. If not, carefully neutralize the reaction mixture with a cold, dilute base (e.g., sodium bicarbonate solution) to a pH of ~7 to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) to obtain pure 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
-
Workflow Diagram
Caption: General workflow for the synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
IV. References
-
Wang, L., Liu, J., et al. (2019). An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction. Pharmaceutical Chemistry Journal, 52(10), 813-819.
-
ResearchGate. (n.d.). An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction.
-
Kumar, A., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1636. [Link]
-
Google Patents. (2017). WO2017072790A1 - An improved process for synthesis of ticagrelor.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of Ticagrelor, an ant.
-
ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? [Link]
-
BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
Sources
- 1. An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction - Wang - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Chloro-3H-triazolo[4,5-d]pyrimidine by Recrystallization
An authoritative guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. As a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents, achieving high purity of this compound is paramount.[1][2] Recrystallization is a powerful and widely used technique for this purpose. This guide provides in-depth, field-proven insights to help you navigate the nuances of the recrystallization process, troubleshoot common issues, and optimize your purification outcomes.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is the foundation for developing a robust recrystallization protocol.
| Property | Value | Source |
| IUPAC Name | 7-chloro-3H-[3][4][5]triazolo[4,5-d]pyrimidine | [6] |
| Molecular Formula | C₄H₂ClN₅ | [6] |
| Molecular Weight | 155.55 g/mol | [6] |
| Appearance | Light-colored to off-white crystalline solid | [1] |
| Melting Point | Data not consistently available; similar structures suggest it is likely >150°C. | |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water.[1] | |
| Stability | Stable under standard conditions but may be sensitive to strong acids and bases.[1][7] |
Core Protocol: Single-Solvent Recrystallization
This protocol outlines a standard methodology for the recrystallization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. The choice of solvent is critical and should be determined empirically. Ethanol or an ethanol/water mixture is often a good starting point for polar heterocyclic compounds like this one.[8][9]
Step-by-Step Methodology
-
Dissolution: Place the crude 7-Chloro-3H-triazolo[4,5-d]pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point with gentle stirring. Continue adding the hot solvent in small portions until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing recovery.[3]
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-warm a stemless funnel and fluted filter paper with hot solvent to prevent premature crystallization of the product on the filter paper.[10]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rapid cooling can trap impurities.[12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
Recrystallization Workflow```dot
Caption: A decision tree for troubleshooting recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent?
The ideal solvent should meet four key criteria:
-
It should not react with the compound.
-
It should dissolve the compound poorly or sparingly at room temperature. [13]3. It should dissolve the compound completely at its boiling point. [13]4. It should have a relatively low boiling point for easy removal during the drying step. [13] For nitrogen-containing heterocycles like 7-Chloro-3H-triazolo[4,5-d]pyrimidine, polar solvents are often effective. [14]Experimentation with small quantities is the best approach.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, but high boiling point can make drying difficult. [4] |
| Ethanol | 78 | High | An excellent, versatile solvent for many polar organic molecules. [4] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Can sometimes be too good a solvent. |
| Acetonitrile | 82 | Medium-High | A common solvent for heterocyclic compounds. [15] |
| Ethyl Acetate | 77 | Medium | Less polar; often used in combination with a non-polar solvent like hexane. [4] |
| Glacial Acetic Acid | 118 | High | Can be effective for dissolving stubborn compounds, but its high boiling point is a drawback. [16] |
Q2: What is a two-solvent recrystallization and when should I use it?
A two-solvent (or mixed-solvent) system is used when no single solvent meets all the criteria for a good recrystallization solvent. [10]This method involves a "good" solvent that dissolves the compound readily, and a "poor" or "anti-solvent" in which the compound is insoluble. [10] When to use it: When your compound is very soluble in one solvent (even when cold) and insoluble in another. The two solvents must be miscible with each other (e.g., ethanol and water, or ethyl acetate and hexane).
Brief Protocol:
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the solution is saturated. [10]3. Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again. [10]4. Allow the solution to cool slowly, as you would in a single-solvent recrystallization.
Q3: How does pH affect the recrystallization of this compound?
The triazolopyrimidine core contains several basic nitrogen atoms. The solubility of such compounds is often highly dependent on pH. [17][18][19]
-
Acidic Conditions: In an acidic solution, the nitrogen atoms can become protonated, forming a salt (e.g., a hydrochloride salt). These salts are typically much more soluble in aqueous or polar solvents than the neutral "free base" form. [4][20]* Neutral/Basic Conditions: For crystallization to occur, the compound usually needs to be in its less soluble, neutral form.
Practical Implication: If your synthesis leaves residual acid (like HCl), your compound might remain in solution as a highly soluble salt. To induce crystallization, you may need to carefully neutralize the solution with a weak base (e.g., sodium bicarbonate solution) to precipitate the neutral, less soluble free base before proceeding with the recrystallization in an organic solvent.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Vischer, E., & Chargaff, E. (n.d.). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- PubChem. (n.d.). 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine.
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Santa Cruz Biotechnology. (n.d.). 7-Chloro-3H-t[3][4][5]riazolo[4,5-d]pyrimidine. Retrieved from
- NIH. (n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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PubChem. (n.d.). 7-Chloro-t[3][4][14]riazolo[1,5-a]pyrimidine. Retrieved from
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NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][4][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Reddit. (2024, October 17). Recrystallization Issues.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization.
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ChemicalBook. (2025, July 5). 7-CHLORO-3H-T[3][4][5]RIAZOLO[4,5-D]PYRIMIDINE. Retrieved from
- ACS Publications. (2025, May 1). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
- Google Patents. (n.d.). US10011605B2 - Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds.
-
Semantic Scholar. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][4][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Retrieved from
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- PubMed. (n.d.). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates.
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NIH. (n.d.). Discovery ofT[3][4][5]riazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from
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Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[3][4][14]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from
- PubMed. (n.d.). v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 19. Stability of N-alkyl-8-azapurines. Degradation by cold, dilute acid and base to N-alkyl-4-amino-1,2,3-triazole-5-carbaldehydes and -triazol-5-yl ketones.
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Technical Support Center: Synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended protocols to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 7-Chloro-3H-triazolo[4,5-d]pyrimidine and what are the critical steps?
The most prevalent and established method for synthesizing 7-Chloro-3H-triazolo[4,5-d]pyrimidine involves the chlorination of its corresponding hydroxyl precursor, 3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol (also known as 8-azahypoxanthine). This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.
The critical nature of this step lies in managing the reaction conditions to ensure complete conversion while preventing degradation of the sensitive triazolopyrimidine core. Key parameters to control are temperature, reaction time, and the presence of any catalytic additives. For analogous heterocyclic systems, such as oxazolo[4,5-d]pyrimidines, this chlorination is often performed at elevated temperatures (e.g., 105-110°C) and sometimes includes a tertiary amine like N,N-dimethylaniline to facilitate the reaction.[3]
Caption: General synthesis pathway for 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Q2: Can isomeric impurities form during the synthesis?
Yes, the formation of isomers is a potential complication, particularly in syntheses involving precursors where the triazole nitrogen atoms are not symmetrically substituted. The 3H-triazolo[4,5-d]pyrimidine system can exist in different tautomeric forms, and reactions like alkylation can lead to a mixture of N-1, N-2, or N-3 substituted isomers.
A study on the methylation of 5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine demonstrated the formation of three distinct N-methyl isomers, which required careful spectroscopic characterization to differentiate.[4] While your target compound is unsubstituted on the triazole ring, it is crucial to be aware that any side reactions involving substitution on the triazole moiety could lead to a complex mixture of products that are challenging to separate.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or inconsistent yield with significant starting material remaining.
Q: My reaction consistently results in a low yield of the desired 7-chloro product, and TLC/LC-MS analysis shows a large amount of unreacted 7-hydroxy starting material. How can I drive the reaction to completion?
A: This is a classic sign of incomplete chlorination. The root cause can be insufficient reactivity of the chlorinating agent, inadequate temperature, or premature degradation of the reagent.
Causality: The conversion of the 7-hydroxy group (which exists predominantly in its tautomeric amide form) to the 7-chloro group requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is effective, but its activity can be diminished by trace amounts of water. Furthermore, the reaction often requires high thermal energy to overcome the activation barrier.
Recommended Solutions:
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Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly distilled or a new bottle of POCl₃. The presence of moisture will rapidly quench POCl₃ to phosphoric acid, rendering it ineffective.
-
Increase Reaction Temperature & Time: Most protocols for similar heterocyclic systems call for heating the reaction mixture to reflux (approx. 107°C for POCl₃).[1][3] If you are running the reaction at a lower temperature, slowly increase it to reflux and monitor by TLC until the starting material spot disappears. Consider extending the reflux time from 2-3 hours up to 6 hours if the reaction is sluggish.
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Use a Co-reagent: The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can enhance the chlorinating power of the system. A study on the synthesis of related thiazolo[4,5-d]pyrimidine derivatives used a combination of PCl₅ in POCl₃ to achieve efficient chlorination.[1]
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Consider a Catalyst: Adding a high-boiling tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate these types of chlorinations.[3] The amine acts as a base to activate the substrate and neutralize the HCl byproduct.
| Parameter | Standard Condition | Effect of Negative Deviation | Recommended Action |
| Reagent Quality | Anhydrous POCl₃ | Incomplete reaction | Use freshly opened or distilled reagent. |
| Temperature | Reflux (~107 °C) | Sluggish or no reaction | Ensure mixture is actively refluxing. |
| Time | 2-6 hours | Incomplete reaction | Monitor by TLC; extend time as needed. |
| Additives | None (often) | Insufficient reactivity | Consider adding PCl₅ (1 equiv.) or N,N-dimethylaniline. |
Table 1: Optimizing Chlorination Reaction Conditions.
Problem 2: Product decomposes or reverts to starting material during workup.
Q: I've confirmed product formation via in-process TLC, but after the aqueous workup, my isolated product is primarily the 7-hydroxy starting material. What is causing this reversion?
A: The 7-chloro group on the triazolopyrimidine ring is highly susceptible to nucleophilic substitution, especially hydrolysis. The workup procedure is the most likely stage for this side reaction to occur.
Causality: The electron-withdrawing nature of the fused triazole and pyrimidine rings makes the C7 position highly electrophilic. When the reaction mixture is quenched with water or ice, the water molecule can act as a nucleophile, attacking the C7 position and displacing the chloride ion to regenerate the 7-hydroxy compound. This hydrolysis is often accelerated by changes in pH.
Caption: Undesired hydrolysis of the product during aqueous workup.
Recommended Solutions:
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Minimize Contact with Water: After cooling the reaction, pour the mixture onto crushed ice slowly and with vigorous stirring. The goal is to precipitate the product quickly in the cold, acidic medium before significant hydrolysis can occur.
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Maintain Low Temperature: Keep the quench mixture in an ice bath throughout the process. Filter the precipitated solid as quickly as possible.
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Wash with Cold, Non-Aqueous Solvents: After the initial filtration, wash the crude product cake with cold, non-protic solvents like diethyl ether or dichloromethane to remove residual POCl₃ and other impurities instead of excessive water washes.
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Alternative Workup: Evaporate the excess POCl₃ under high vacuum (use a trap and scrubber for safety). The resulting residue can then be carefully triturated with an inert solvent like toluene or dichloromethane to precipitate the product, which is then filtered. This avoids the aqueous quench altogether.
Problem 3: The final product is dark-colored or contains tar-like impurities.
Q: My isolated product is a dark brown or black solid instead of the expected off-white or pale yellow powder. How can I prevent this degradation?
A: The formation of colored, insoluble impurities, often called "tars," typically results from overheating or prolonged reaction times, leading to decomposition of the heterocyclic ring system.
Causality: While high temperatures are needed for chlorination, the triazolopyrimidine core is not infinitely stable under harsh, acidic reflux conditions. Excessive heating can lead to complex polymerization or fragmentation pathways, producing highly conjugated, colored byproducts.
Recommended Solutions:
-
Strict Temperature Control: Use a silicone oil bath and a contact thermometer to maintain the reaction temperature just at the point of steady reflux. Avoid aggressive, localized heating with a heating mantle.
-
Optimize Reaction Time: Do not leave the reaction refluxing unnecessarily. Monitor the reaction closely using TLC (e.g., every 30-60 minutes). Once the starting material is consumed, proceed with the workup immediately.
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Purification: If colored impurities are present, recrystallization is often effective. A protocol described for a similar system involves recrystallization from glacial acetic acid or butan-1-ol.[1] Alternatively, column chromatography on silica gel may be required, though the polar nature of the product can make this challenging.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
This protocol is a representative methodology based on common procedures for analogous heterocyclic systems.[1][3] Researchers should optimize conditions for their specific setup.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 3H-[1][2][3]triazolo[4,5-d]pyrimidin-7-ol (1.0 eq).
-
Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 10-15 volumes, e.g., 10 mL per 1 g of starting material). If desired, add phosphorus pentachloride (PCl₅, 1.1 eq) at this stage.
-
Reaction: Heat the stirred mixture to a gentle reflux (approx. 105-110°C) using an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). Aliquots can be taken, carefully quenched in ice/bicarbonate, and extracted with ethyl acetate for spotting. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. A precipitate should form.
-
Isolation: Continue stirring for 15-20 minutes in an ice bath. Collect the solid product by vacuum filtration.
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Washing & Drying: Wash the filter cake with a small amount of cold water, followed by a cold, non-protic solvent (e.g., diethyl ether). Dry the product under vacuum to yield 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Protocol 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines 5a/5b. ResearchGate. [Link]
-
Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. [Link]
-
Reniers, F., Anthonissen, S., Van Meervelt, L., & Dehaen, W. (2023). Three-step synthetic pathway toward fully decorated[1][2][3]triazolo[4,5-d]pyrimidine (8-azapurine) derivatives. Organic Letters, 25(15), 2820–2824. [Link]
-
v-Triazolo[4,5-d]pyrimidines. I. Synthesis and Nucleophilic Substitution of 7-Chloro Derivatives of 3-Substituted v-Triazolo[4,5-d]pyrimidines. ACS Publications. [Link]
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stability and storage conditions for 7-Chloro-3H-triazolo[4,5-d]pyrimidine
This technical support guide provides in-depth information and troubleshooting advice regarding the stability and storage of 7-Chloro-3H-triazolo[4,5-d]pyrimidine (CAS No. 23002-52-0). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 7-Chloro-3H-triazolo[4,5-d]pyrimidine?
For long-term storage, solid 7-Chloro-3H-triazolo[4,5-d]pyrimidine should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize potential degradation from atmospheric components.
-
Causality: The fused heterocyclic ring system is susceptible to degradation via hydrolysis and photolysis. Refrigeration slows down the rate of potential degradation reactions. A dry, inert atmosphere is crucial as the chloro-substituent on the pyrimidine ring is a potential site for nucleophilic substitution by water, which could lead to the formation of the corresponding hydroxy derivative.
Q2: I need to handle the solid compound outside of a controlled atmosphere. What are the key precautions?
When handling the solid compound in a standard laboratory environment, it is crucial to minimize its exposure to ambient air and humidity. Work swiftly and in a well-ventilated area, such as a fume hood. Avoid leaving the container open for extended periods. After dispensing the required amount, securely reseal the container, preferably purging the headspace with an inert gas before storage.
-
Expertise & Experience: From a practical standpoint, even short-term exposure to high humidity can lead to the adsorption of a layer of moisture on the surface of the crystalline solid, potentially initiating slow hydrolysis. This can be particularly problematic for long-term experiments or when using very small quantities of the material, as the relative amount of degradation could be significant.
Q3: What solvents are recommended for preparing stock solutions, and what is the expected stability of these solutions?
Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM) are suitable for preparing stock solutions. Due to the potential for hydrolysis, the use of protic solvents, especially water or methanol/ethanol, for long-term storage is not recommended.
Stock solutions in anhydrous aprotic solvents should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace. For critical applications, it is advisable to prepare fresh solutions or to qualify the purity of the stock solution if it has been stored for an extended period.
-
Trustworthiness: The stability of the compound in solution is inherently lower than in its solid state. The choice of solvent is critical; even trace amounts of water in a solvent can lead to the degradation of the compound over time. Therefore, using high-purity, anhydrous solvents is a self-validating step to ensure the integrity of your experiments.
Q4: My reaction is giving unexpected byproducts. Could it be due to the degradation of 7-Chloro-3H-triazolo[4,5-d]pyrimidine?
Yes, unexpected byproducts can arise from the degradation of this starting material. The most common degradation pathway is the hydrolysis of the chloro group to a hydroxyl group, forming 7-Hydroxy-3H-triazolo[4,5-d]pyrimidine. This impurity can then participate in subsequent reactions, leading to a complex mixture of products.
-
Authoritative Grounding: The chloro group on the pyrimidine ring is an activated leaving group, susceptible to nucleophilic attack. This reactivity is a known characteristic of chloro-substituted nitrogen-containing heterocycles and is often exploited in their synthesis and derivatization.[2]
Troubleshooting Guide
Issue: Inconsistent reaction yields or appearance of unknown impurities in LC-MS analysis.
This is a common issue that can often be traced back to the stability of the starting material. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C[1] | Slows down potential degradation pathways. |
| Storage Atmosphere | Inert gas (Argon, Nitrogen) | Prevents hydrolysis and oxidation. |
| Light Exposure | Store in the dark | Minimizes risk of photolytic degradation. |
| Solution Storage Temperature | -20°C to -80°C | Enhances stability of the compound in solution. |
| Recommended Solvents | Anhydrous DMSO, DMF, DCM | Aprotic nature prevents hydrolysis of the chloro group. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
This protocol outlines a forced degradation study to understand the stability of the compound under various stress conditions.[3][4][5]
1. Initial Purity Assessment: a. Prepare a stock solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine in anhydrous DMSO at a concentration of 10 mg/mL. b. Immediately analyze a portion of this solution by LC-MS and ¹H NMR to establish a baseline purity profile (t=0).
2. Forced Degradation Studies: a. Hydrolytic Degradation: i. Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. ii. Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. iii. Neutral: Dilute the stock solution in water to a final concentration of 1 mg/mL. iv. Incubate all three solutions at 60°C for 24 hours. Analyze by LC-MS at intermediate time points (e.g., 2, 8, 24 hours) to monitor for the appearance of degradation products. b. Oxidative Degradation: i. Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL. ii. Incubate at room temperature for 24 hours, protected from light. Analyze by LC-MS. c. Thermal Degradation (Solid State): i. Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours. ii. After cooling, dissolve the solid in anhydrous DMSO and analyze by LC-MS. d. Photostability: i. Expose a solution of the compound (1 mg/mL in anhydrous DMSO) to a calibrated light source as per ICH Q1B guidelines.[6] ii. Simultaneously, keep a control sample in the dark at the same temperature. iii. Analyze both samples by LC-MS after a defined exposure period.
3. Analysis of Results: a. Compare the chromatograms of the stressed samples to the t=0 sample. b. Identify and quantify any degradation products. c. Based on the mass of the degradation products, propose potential degradation pathways.
Caption: Potential degradation pathways.
References
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Forced Degradation Studies. MedCrave online. Published December 14, 2016. [Link]
-
Lekan, M., Taube, M., Pomastowski, P., et al. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. 2021;26(11):3365. [Link]
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Kamboj, A., Kumar, R., & Singh, G. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2014;96:153-163. [Link]
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Sule, S. Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research. 2023;16(4):1-6. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3):38323-38327. [Link]
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Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Barili, P. L. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco. 2003;58(8):551-556. [Link]
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Phillips, M. A., Gujjar, R., Cui, H., et al. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry. 2012;55(17):7958-7973. [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Published September 28, 2023. [Link]
-
Singh, P., Kumar, M., Singh, S. K., et al. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Molecules. 2018;23(9):2253. [Link]
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Zhao, W., Wang, Y., Zhang, Y., et al. Novel[3][4][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry. 2020;105:104424. [Link]
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de Oliveira, A. B., & de Faria, L. A. Thermal decomposition of some chemotherapic substances. Journal of the Brazilian Chemical Society. 2005;16(3a):377-382. [Link]
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Thermal degradation: Significance and symbolism. ScienceDirect. [Link]
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Lu, W., Clasquin, M. F., & sixties, C. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. 2015;87(21):10899-10906. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
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Li, Y., Zhang, Y., Li, J., et al. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2018;23(11):2898. [Link]
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Wang, Y., Zhao, W., Zhang, Y., et al. Discovery of[3][4][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Journal of Medicinal Chemistry. 2021;64(13):9236-9253. [Link]
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Study on thermal decomposition of 2-chlorobenzalmalononitrile. ResearchGate. [Link]
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Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. PubMed. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. Published April 5, 2021. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Published January 9, 2024. [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff. [Link]
- Process for the preparation of triazolo[4,5-D] pyrimidine cyclopentane compounds.
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- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Triazolopyrimidine Derivatives in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with both the theoretical understanding and practical, field-proven techniques to overcome the common yet challenging issue of poor solubility of triazolopyrimidine derivatives in your chemical reactions. This guide is structured to help you diagnose the problem and implement effective solutions systematically.
PART 1: Frequently Asked Questions (FAQs)
This section addresses some of the initial questions you might have when encountering solubility issues with your triazolopyrimidine derivatives.
Q1: Why are my triazolopyrimidine derivatives showing poor solubility?
Poor solubility in triazolopyrimidine derivatives, like many nitrogen-containing heterocyclic compounds, often stems from a combination of factors related to their molecular structure.[1][2][3] These can include:
-
High Crystallinity: The planar structure of the fused ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.
-
Molecular Size and Weight: Larger molecules with higher molecular weights generally have lower solubility.[1]
-
Polarity: While the nitrogen atoms introduce polarity, the overall molecule can have significant non-polar regions, leading to poor solubility in both highly polar and non-polar solvents. The principle of "like dissolves like" is key here; a mismatch between the polarity of your compound and your solvent is a common cause of insolubility.[1][4]
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding between the molecules of the derivative themselves, can be more favorable than interactions with the solvent.
Q2: What are the most common solvents to try first for triazolopyrimidine derivatives?
A good starting point for solvent screening for triazolopyrimidine derivatives includes a range of polar aprotic solvents. These solvents can engage in dipole-dipole interactions without interfering with reactions that are sensitive to acidic protons. Consider the following:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) [5]
-
Dichloromethane (DCM)
For some derivatives, more polar protic solvents like ethanol or even water (depending on the substituents and potential for salt formation) might be effective.[6][7] It's always recommended to perform a systematic solvent screening with small amounts of your compound.
Q3: Can I just heat the reaction mixture to improve solubility? What are the risks?
Increasing the temperature is a common and often effective method to increase the solubility of a compound.[5][8] However, this approach comes with potential risks that you must consider:
-
Compound Degradation: Triazolopyrimidine derivatives, like many organic molecules, can be thermally labile. Heating might lead to decomposition, resulting in lower yields and a more complex impurity profile.
-
Side Reactions: Increased temperature can provide the activation energy for unwanted side reactions, reducing the selectivity of your primary reaction.
-
Solvent Loss: If the reaction is not conducted in a closed system, you may lose solvent to evaporation, which can change the concentration and potentially cause your product to precipitate.
Always perform a stability test of your starting material at the desired temperature before running the full-scale reaction.
Q4: What is a co-solvent, and how does it help?
A co-solvent is a solvent that is added to the primary solvent to form a mixture with different solvation properties.[6][9] This technique is particularly useful for increasing the solubility of poorly soluble compounds.[6][7][9] The mechanism by which co-solvents work is by reducing the interfacial tension between the solute and the primary solvent.[9] For example, adding a small amount of a polar co-solvent like ethanol to a less polar solvent can create a microenvironment around the solute that is more favorable for solvation.[6][7]
Q5: When should I consider pH modification?
Given that triazolopyrimidine derivatives are nitrogen-containing heterocycles, their solubility can be highly dependent on pH.[2][7] The nitrogen atoms can be protonated to form salts, which are often much more soluble in polar solvents than the free base. You should consider pH modification when:
-
Your compound has basic nitrogen atoms.
-
The reaction conditions are compatible with the presence of an acid.
-
You are using a protic solvent system.
A small amount of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can significantly improve solubility.[10] However, be mindful that this will change the reaction environment and may affect the reactivity of your substrates.[11][12]
Q6: What are solid dispersions, and are they useful for synthetic reactions?
A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[13][14][15] This is a powerful technique for improving the dissolution rate and apparent solubility of a compound.[13][15][16][17] While commonly used in pharmaceutical formulations, the principles can be adapted for synthetic reactions, especially for preparing stock solutions for screening or for reactions where a slow release of the soluble compound is desired. By dispersing the triazolopyrimidine derivative in a soluble polymer matrix (like PVP or PEG), you can prevent crystallization and maintain the compound in a higher energy amorphous state, which is more readily dissolved.[14][16]
PART 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides more detailed protocols and workflows for when you encounter specific solubility challenges during your experiments.
Problem 1: My triazolopyrimidine derivative won't dissolve in the initial reaction solvent.
When your compound fails to dissolve in the chosen solvent, a systematic approach is needed to find a suitable medium without resorting to trial and error.
Systematic Solvent Screening Protocol
-
Preparation: Weigh out a small, equal amount of your triazolopyrimidine derivative into several small vials (e.g., 1-2 mg per vial).
-
Solvent Addition: To each vial, add a measured volume of a different solvent from a pre-selected panel (see the table below for suggestions). Start with a small volume (e.g., 0.1 mL).
-
Observation at Room Temperature: Vortex or shake the vials vigorously. Observe and record the solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).
-
Heating: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-50 °C) and observe any changes in solubility. Be cautious of solvent boiling points.
-
Cooling: Allow the heated vials to cool to room temperature. Note if the compound remains in solution or precipitates out. This provides insight into the potential for supersaturation.
-
Selection: Choose the solvent or solvent system that provides the best solubility at a temperature suitable for your reaction.
Decision-Making Workflow for Solvent Selection
Caption: Workflow for solvent selection.
Table: Solubility of Exemplar Triazolopyrimidine Derivatives in Common Organic Solvents
| Derivative Type | DMSO | DMF | NMP | THF | DCM | Acetonitrile | Ethanol | Water |
| Simple (unsubstituted) | +++ | +++ | +++ | ++ | + | ++ | + | - |
| With polar substituents (-OH, -NH2) | +++ | +++ | +++ | + | - | ++ | ++ | +/- |
| With non-polar substituents (-Ph, -alkyl) | ++ | +++ | +++ | +++ | ++ | ++ | + | - |
| As a salt (e.g., HCl) | +++ | +++ | +++ | - | - | + | +++ | ++ |
(+++ = Highly Soluble, ++ = Soluble, + = Sparingly Soluble, +/- = Slightly Soluble, - = Insoluble)
Problem 2: The reaction is sluggish, and I suspect solubility is the limiting factor.
Even if your compound appears to dissolve, low saturation solubility can lead to slow reaction rates. Here are techniques to address this.
Technique 1: Co-solvency
As introduced earlier, co-solvency is a powerful technique to enhance solubility.[6][9] A co-solvent can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute.
-
Primary Solvent: Start with the best single solvent identified in your initial screen that is compatible with your reaction chemistry.
-
Co-solvent Panel: Choose a panel of co-solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, dioxane, toluene).[6]
-
Screening: In separate vials, dissolve your compound in the primary solvent. Then, add one of the co-solvents dropwise, observing for any increase in solubility or clarity of the solution.
-
Optimization: Once a good co-solvent is identified, prepare a series of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 primary solvent to co-solvent).
-
Determine Optimal Ratio: Identify the ratio that provides the best solubility without negatively impacting your reaction. Run small-scale test reactions to confirm compatibility.
| Primary Solvent | Co-solvent | Polarity of Mixture | Notes |
| THF | Ethanol | Increases | Good for increasing polarity. |
| Toluene | Acetonitrile | Increases | Can help solubilize polar starting materials in a non-polar medium. |
| DCM | DMSO | Increases | A small amount of DMSO can significantly boost solubility. |
| Water | Propylene Glycol | Decreases | Often used in formulations to dissolve hydrophobic compounds in aqueous systems.[9] |
Technique 2: pH Modification
For triazolopyrimidine derivatives, which are basic heterocycles, altering the pH can dramatically increase solubility in protic solvents.[2][7]
-
pKa Consideration: If known, consider the pKa of your triazolopyrimidine derivative. You will need to add an acid with a lower pKa to ensure protonation.
-
Acid Selection: Choose an acid that is compatible with your reaction. Common choices include:
-
Volatile acids: Trifluoroacetic acid (TFA), Acetic acid. These can be removed under vacuum after the reaction.
-
Non-volatile acids: p-Toluenesulfonic acid (pTSA), Methanesulfonic acid (MSA).
-
Gaseous acids: HCl gas can be bubbled through the solution.
-
-
Test Addition: In a small-scale test, dissolve your compound in the chosen solvent and add the acid dropwise or in small portions. Observe the effect on solubility.
-
Stoichiometry: You may not need a full equivalent of acid. Often, a catalytic amount is sufficient to improve solubility.
-
Reaction Compatibility Check: Run a small-scale reaction with the added acid to ensure it doesn't interfere with the desired chemical transformation.
Problem 3: My product precipitates out of the reaction mixture, causing impurities.
Product precipitation can lead to difficult purification and can trap starting materials or by-products. Controlling the crystallization process is key.
Technique 3: Supersaturation and Crystallization Control
Supersaturation is a state where a solution contains more dissolved solute than can be dissolved by the solvent under normal conditions.[18] It is the driving force for crystallization.[18] By controlling the rate at which supersaturation is achieved, you can control crystal growth and prevent uncontrolled precipitation.
Caption: Workflow for solid dispersion preparation.
PART 3: References
-
Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
-
ScienceDirect. (2023). Co-solvent: Significance and symbolism.
-
Malik, M., Dhiman, A., Yadav, K., Gulia, S. K., Kumar, A., & Saini, S. (n.d.). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
-
PubMed Central. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems.
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
-
YouTube. (2025). Crystallization simplified - strategies for supersaturation.
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
-
PMC - NIH. (n.d.). Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs.
-
PMC - NIH. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs.
-
PMC - NIH. (n.d.). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin.
-
ACS Medicinal Chemistry Letters. (2025). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis.
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
-
PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
-
Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics.
-
RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
-
IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
-
Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs.
-
PMC - NIH. (n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis.
-
PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
-
PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
-
Current Medicinal Chemistry. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
-
ACS Publications. (2025). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.
-
Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
-
Solubility of Things. (n.d.). The Role of Surfactants in Surface Chemistry.
-
ResearchGate. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
Ask this paper | Bohrium. (2023). triazolopyrimidine-derivatives-an-updated-review-on-recent-advances-in-synthesis-biological-activities-and-drug-delivery-aspects.
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
-
NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
-
ResearchGate. (2025). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
-
Jurnal UPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
-
ResearchGate. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
-
ResearchGate. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
-
PMC - PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
-
Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
-
Arabian Journal of Chemistry. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives.
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar [semanticscholar.org]
- 13. ijisrt.com [ijisrt.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. japsonline.com [japsonline.com]
- 18. mt.com [mt.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the technical support guide for the derivatization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine. This core scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of biologically active compounds, including kinase inhibitors and adenosine receptor antagonists.[1][2] The key to unlocking its potential lies in the successful and efficient substitution of the chlorine atom at the 7-position. This guide is designed to provide researchers with practical, field-proven insights and troubleshooting strategies to navigate the complexities of this reaction, ensuring reproducible and high-yield outcomes.
Part 1: Core Principles & Reaction Mechanism
FAQ: What is the fundamental reaction mechanism for derivatizing 7-Chloro-3H-triazolo[4,5-d]pyrimidine?
The derivatization hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. The triazolopyrimidine ring system is electron-deficient due to the presence of multiple electronegative nitrogen atoms. This electronic property makes the carbon atom attached to the chlorine (C7) highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the C7 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the final substituted product.
This mechanism is a well-established pathway for modifying this and similar heterocyclic scaffolds.[3][4][5]
Sources
- 1. Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolo [4, 5-d] pyrimidines. V. The Nucleophilic Substitution of 7-Chloro- and 7-(p-Tolylsulfonyl)-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines [jstage.jst.go.jp]
- 4. Buy 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine [smolecule.com]
- 5. Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 7-Chloro-3H-triazolo[4,5-d]pyrimidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7-Chloro-3H-triazolo[4,5-d]pyrimidine. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common byproducts encountered during nucleophilic substitution reactions involving this versatile scaffold. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve product purity, and accelerate your research and development efforts.
Troubleshooting Guide: Unexpected Results in Your Reaction?
This section addresses specific experimental issues you might encounter, providing a logical path from observation to identification and resolution.
Question 1: I see an unexpected peak in my HPLC analysis that is more polar than my desired amine-substituted product. What is it likely to be?
Answer:
This is a very common observation, and the most probable identity of this more polar byproduct is 7-hydroxy-3H-triazolo[4,5-d]pyrimidine , the product of hydrolysis.
Causality and Mechanism:
7-Chloro-3H-triazolo[4,5-d]pyrimidine is an electron-deficient heteroaromatic system, making the C7 position highly susceptible to nucleophilic attack. While your intended nucleophile (e.g., an amine) is expected to displace the chloride, any residual water in your reaction mixture can also act as a nucleophile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the triazole ring and the pyrimidine nitrogens withdraws electron density from the ring, facilitating the addition of a nucleophile.[1][2]
The mechanism for hydrolysis is as follows:
-
Nucleophilic Attack: A water molecule attacks the electrophilic C7 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as a Meisenheimer complex.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms of the pyrimidine ring.
-
Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the 7-hydroxy product.
This hydrolysis is often promoted by acidic or basic conditions and elevated temperatures.
Question 2: My mass spectrometry results show a peak with a mass corresponding to the loss of chlorine and the addition of a hydroxyl group. How can I confirm this is the hydrolysis byproduct?
Answer:
A mass shift of -18.5 Da (loss of Cl, gain of OH) is a strong indicator of hydrolysis. To confirm the identity of this byproduct, you should look for the following characteristics:
-
Molecular Ion Peak: The 7-chloro starting material has a molecular weight of approximately 155.55 g/mol (C₄H₂ClN₅). The hydrolysis product, 7-hydroxy-3H-triazolo[4,5-d]pyrimidine, will have a molecular weight of approximately 137.1 g/mol (C₄H₃N₅O). Your mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 138.1.
-
Isotopic Pattern: A key confirmation for the starting material and any chlorine-containing fragments is the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl). The suspected hydrolysis byproduct should lack this isotopic pattern.
-
Fragmentation Pattern: While detailed fragmentation data for this specific molecule is not widely published, triazolopyrimidine cores generally fragment through the loss of small molecules like HCN, N₂, and CO. You would expect to see different fragmentation patterns for the chloro and hydroxy analogs.
Data Summary: Expected Mass Spectrometry Peaks
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Isotopic Feature |
| 7-Chloro-3H-triazolo[4,5-d]pyrimidine | C₄H₂ClN₅ | 155.55 | 156.0 | Presence of [M+2+H]⁺ at ~158.0 (approx. 1/3 intensity) |
| 7-Hydroxy-3H-triazolo[4,5-d]pyrimidine | C₄H₃N₅O | 137.1 | 138.1 | Absence of significant [M+2+H]⁺ peak |
Question 3: My NMR spectrum is complex, with more signals than expected for my pure product. How can I identify signals from the 7-hydroxy byproduct?
Answer:
While specific, authoritatively published ¹H NMR data for 7-hydroxy-3H-triazolo[4,5-d]pyrimidine is scarce, we can predict the expected chemical shifts based on closely related analogs. The most significant change upon hydrolysis will be the disappearance of signals corresponding to your starting material and the appearance of new signals for the hydroxy-substituted ring.
-
Aromatic Proton: The triazolopyrimidine core has one aromatic proton. Its chemical shift will be influenced by the substituent at the 7-position. In a polar solvent like DMSO-d₆, you would expect this proton to appear as a singlet.
-
Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet in the downfield region of the spectrum (potentially >10 ppm), and its position can be concentration and temperature-dependent. This peak would exchange with D₂O.
-
Tautomerism: It is important to note that the "hydroxy" form can exist in equilibrium with its keto tautomer, 7(6H)-oxo-3H-triazolo[4,5-d]pyrimidine. This can lead to peak broadening or the appearance of multiple sets of signals depending on the solvent and temperature. For similar triazolopyrimidine systems, the keto form is often predominant.
To confirm, you can intentionally hydrolyze a small sample of your starting material (e.g., by heating in water with a small amount of acid or base) and run an NMR of the crude product to see if the signals match the unknown peaks in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with 7-Chloro-3H-triazolo[4,5-d]pyrimidine?
The most prevalent byproduct is the hydrolysis product, 7-hydroxy-3H-triazolo[4,5-d]pyrimidine . Other potential byproducts can include dimers formed by the reaction of the product with the starting material, or products from reactions with other nucleophilic species present in the reaction mixture (e.g., solvent-derived impurities).
Q2: How can I minimize the formation of the hydrolysis byproduct?
Minimizing water content is critical. Here are several practical steps:
-
Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all reagents, especially amines and bases, are dry. Liquid amines can be dried over KOH or CaH₂ and distilled. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3][4][5]
-
Use of Drying Agents: While not always practical during the reaction itself, ensuring all starting materials are rigorously dried beforehand is key. Molecular sieves can be used to dry solvents and liquid reagents prior to use.[3][5][6]
Q3: Are there any other potential side reactions I should be aware of?
Besides hydrolysis, other less common side reactions could include:
-
Over-alkylation/arylation: If your nucleophile has multiple reactive sites, you might see di-substituted products.
-
Reaction with Solvent: Some solvents, like alcohols, can act as nucleophiles under certain conditions (e.g., high temperatures, strong base), leading to the formation of alkoxy-substituted byproducts.
-
Dimerization: In some cases, the amine-substituted product can act as a nucleophile and react with another molecule of the starting chloro-pyrimidine, leading to a dimeric impurity.
Experimental Protocols
Protocol 1: HPLC-MS Method for Reaction Monitoring and Byproduct Detection
This general protocol is a good starting point for analyzing reactions involving 7-Chloro-3H-triazolo[4,5-d]pyrimidine and its derivatives. Optimization will likely be required based on your specific analyte.
-
Column: A C18 reversed-phase column is suitable for these types of compounds (e.g., 150 mm x 4.6 mm, 3.5 µm). For highly polar compounds, a polar-embedded or aqueous C18 column may provide better retention and peak shape.[7][8][9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where your compounds have good absorbance (e.g., 254 nm or 270 nm).
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes your starting material, expected product, and potential byproducts (e.g., m/z 100-500).
Protocol 2: Procedure for Minimizing Water Content in a Nucleophilic Substitution Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Reagent Preparation:
-
Dry liquid amines over KOH pellets, then distill under an inert atmosphere.
-
Dry solid reagents in a vacuum oven at a temperature below their melting or decomposition point.
-
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) while flushing with dry nitrogen.
-
Execution: Add the solvent and reagents via syringe or under a positive pressure of nitrogen. Maintain a gentle flow of inert gas throughout the reaction.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway and the competing hydrolysis side reaction.
Caption: Desired amination versus undesired hydrolysis pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify an unknown byproduct.
Caption: Step-by-step workflow for identifying unknown byproducts.
References
-
Bergman, J., Engman, H., & Wadensten, H. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(11), 15935-15942. [Link]
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Bielawska, A., Bielawski, K., & Gornowicz, A. (2017). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 22(10), 1736. [Link]
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Bremner, J. B., Samosorn, S., & Thorpe, S. J. (2004). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(11), 15935–15942. [Link]
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Dömling, A., & Ugi, I. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3725–3735. [Link]
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El-Sayed, H. A., Moustafa, A. H., & El-Gazzar, A. B. A. (2009). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][10]triazine Derivatives. Molecules, 14(10), 4038-4048. [Link]
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Guida, A., Lherbet, C., & Péralta, S. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 54(24), 8348–8357. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]
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Nichols, L. (2022). Using Drying Agents. Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Nichols, L. (2024). Drying Agents. Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 3H-v-triazolo[4,5-d]pyrimidine, 5-amino-3-butyl-7-hydroxy. Retrieved January 7, 2026, from [Link]
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Li, Z.-H., et al. (2016). Design, synthesis and biological evaluation of[1][10][11]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 125, 1113-1124. [Link]
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Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2296. [Link]
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Grimmer, C. D., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. New Journal of Chemistry, 42(18), 15024-15031. [Link]
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Volpi, G., et al. (2011). HPLC-MS/MS of Highly Polar Compounds. In Tandem Mass Spectrometry - Applications and Principles. InTech. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 1-16. [Link]
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SpectraBase. (n.d.). 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-hydroxy-3-phenyl-5-propyl- - Optional[MS (GC)] - Spectrum. Retrieved January 7, 2026, from [Link]
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Le-Dévédec, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1193-1199. [Link]
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Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology, 10(1), 51-71. [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
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Zaprutko, L., et al. (2017). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 22(10), 1736. [Link]
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Azzouz, A., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules, 27(19), 6278. [Link]
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Li, Y., et al. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of 7-hydroxycoumarin under positive ion mode. Chinese Journal of Chromatography. [Link]
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Sparkman, O. D., & G.C. Adams, J. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. American Laboratory, 43(8), 24-29. [Link]
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Global Substance Registration System. (n.d.). 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE. Retrieved January 7, 2026, from [Link]
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Perlinger, J. A., et al. (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 40(5), 1493-1499. [Link]
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Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2175-2183. [Link]
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Technical Support Center: Regioselectivity in the Functionalization of Triazolo[4,5-d]pyrimidines
Welcome to the technical support center for the functionalization of triazolo[4,5-d]pyrimidines, also known as 8-azapurines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective reactions on this important heterocyclic scaffold. Here, we will address common challenges and frequently asked questions to aid in your experimental design and troubleshooting.
The triazolo[4,5-d]pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and antiplatelet agents.[1][2] Its electronic properties and multiple nitrogen atoms present a unique challenge in achieving regioselective functionalization. This guide provides in-depth, field-proven insights to help you control the outcome of your reactions.
I. Understanding the Triazolo[4,5-d]pyrimidine Core
Before delving into specific reactions, it's crucial to understand the electronic nature of the triazolo[4,5-d]pyrimidine ring system. The presence of multiple nitrogen atoms influences the electron density and nucleophilicity of different positions, which is a key determinant of regioselectivity. Computational studies have highlighted that π-electron delocalization and aromaticity are principal drivers in determining the preferred reaction pathways.[3]
II. Troubleshooting Guide & FAQs: N-Alkylation
N-alkylation is a fundamental modification of the triazolo[4,5-d]pyrimidine scaffold. However, the presence of multiple nitrogen atoms in the triazole and pyrimidine rings often leads to a mixture of regioisomers.
Frequently Asked Questions (FAQs)
Q1: We are attempting an N-alkylation of our 8-azapurine derivative and are observing a mixture of N7, N8, and N9 isomers. How can we control the regioselectivity?
A1: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The interplay between these factors can favor either kinetic or thermodynamic control.[4]
-
Solvent Effects: The polarity of the solvent plays a critical role. In aprotic solvents, the nature of the ion pair formed between the deprotonated heterocycle and the counter-ion can dictate the site of alkylation.
-
Non-polar aprotic solvents (e.g., THF): These solvents tend to favor the formation of close ion pairs (CIPs) or tight ion pairs (TIPs). In such pairs, the cation may coordinate to specific nitrogen atoms, sterically hindering them and directing the alkylating agent to other positions. For some related azolo-fused pyrimidines, THF has been shown to favor N2-alkylation.[5][6]
-
Polar aprotic solvents (e.g., DMSO, DMF): These solvents are better at solvating cations, leading to the formation of solvent-separated ion pairs (SIPs). In this scenario, the anionic heterocycle is more "free," and the alkylation site is often governed by the intrinsic nucleophilicity of the nitrogen atoms. For certain pyrazolo[3,4-d]pyrimidines, switching to DMSO from THF has been observed to reverse the regioselectivity, favoring the N1-position.[5][6]
-
-
Base and Counter-ion Effects: The choice of base determines the counter-ion, which can influence regioselectivity.
-
Strong, non-coordinating bases (e.g., NaHMDS, KHMDS): These bases can lead to different regioselectivities compared to weaker bases.
-
Weaker, coordinating bases (e.g., K₂CO₃, Cs₂CO₃): Cesium carbonate has been used in the synthesis of N7, N8, and N9-alkylated 8-azapurines, yielding regioisomeric mixtures.[7][8] The larger and softer Cs⁺ cation may interact differently with the heterocycle compared to smaller cations like Na⁺ or K⁺.
-
Q2: We are observing both N- and O-alkylation on our 3-alkyl-5-phenyl-3H-[3][4][7]triazolo[4,5-d]pyrimidin-7(6H)-one. How can we favor one over the other?
A2: For triazolopyrimidinones, which possess an ambident nucleophilic character, the competition between N- and O-alkylation is a common issue. The regioselectivity is influenced by the alkylating agent and the reaction temperature.[4]
-
Hard and Soft Acid-Base (HSAB) Theory:
-
O-alkylation (Hard Nucleophile): The oxygen atom is a "harder" nucleophilic center. To favor O-alkylation, you might consider using "harder" alkylating agents, such as dimethyl sulfate.
-
N-alkylation (Softer Nucleophile): The nitrogen atoms are "softer" nucleophilic centers. "Softer" alkylating agents, like alkyl iodides, might show a preference for N-alkylation.
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. It is recommended to screen different temperatures to optimize for the desired regioisomer.[4]
-
Steric Hindrance: The size and shape of the alkylating agent can also play a role. Bulky alkylating agents may favor the more sterically accessible position.[4]
Troubleshooting Protocol: Solvent Screening for Regioselective N-Alkylation
This protocol outlines a systematic approach to screen solvents to optimize the regioselectivity of N-alkylation.
| Step | Procedure | Rationale |
| 1 | Set up parallel reactions in a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). | To assess the impact of solvent polarity on the formation of ion pairs and the resulting regioselectivity. |
| 2 | Use a consistent base (e.g., NaH or K₂CO₃) and alkylating agent (e.g., methyl iodide) across all reactions. | To isolate the effect of the solvent. |
| 3 | Maintain a constant reaction temperature, initially starting at room temperature. | To establish a baseline for comparison. |
| 4 | Monitor the reactions by TLC or LC-MS to determine the product distribution. | For real-time assessment of the reaction progress and isomer formation. |
| 5 | Isolate and characterize the major and minor products using NMR (¹H, ¹³C, and NOESY) and mass spectrometry. | To unambiguously determine the structure of the regioisomers. ¹³C NMR can be particularly useful for structural assignment.[7][8] |
| 6 | Based on the results, further optimization of temperature and base may be necessary. | To fine-tune the reaction conditions for optimal selectivity. |
III. Troubleshooting Guide & FAQs: C-C and C-N Bond Formation
Functionalization of the carbon skeleton of the triazolo[4,5-d]pyrimidine core, often through cross-coupling reactions, is essential for introducing diverse substituents.
Frequently Asked Questions (FAQs)
Q1: We need to introduce an aryl group at a specific carbon on the pyrimidine ring. What is the best strategy?
A1: Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation. The key is to have a suitable handle, typically a halogen, on the pyrimidine ring.
-
Suzuki-Miyaura Coupling: This is a versatile reaction for coupling an aryl boronic acid or ester with a halide (or triflate). For dichloropyrimidines, regioselective coupling can be achieved. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive and will undergo Suzuki coupling preferentially.[9]
-
Buchwald-Hartwig Amination: For the introduction of N-aryl or N-alkyl groups at a carbon position, this reaction is highly effective. It involves the coupling of an amine with an aryl halide.
-
Liebeskind-Srogl Cross-Coupling: This reaction is particularly useful for coupling thioethers with boronic acids and can be performed under neutral conditions.[10]
Q2: We are struggling with low yields and side reactions during our Suzuki coupling on a chloro-triazolopyrimidine. What can we do to improve the reaction?
A2: Low yields in Suzuki couplings on electron-deficient heterocycles like triazolo[4,5-d]pyrimidines can be due to several factors. Here are some troubleshooting steps:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. | The choice of ligand can significantly impact the efficiency of the catalytic cycle. |
| Base | Test a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The base is crucial for the transmetalation step and its strength and solubility can affect the reaction rate and yield. |
| Solvent | Use a suitable solvent system, often a mixture like Dioxane/water or Toluene/water. | The solvent must be able to dissolve both the organic and inorganic reagents. |
| Temperature | Optimize the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[9] | Higher temperatures can overcome activation barriers, but may also lead to decomposition. |
| Boronic Acid Quality | Ensure the boronic acid is pure and not degraded. Anhydrides can form upon storage, which are less reactive. | Impurities in the boronic acid are a common cause of failed Suzuki reactions. |
Experimental Workflow: Regioselective Suzuki Coupling
Here is a generalized workflow for performing a regioselective Suzuki coupling on a di-halogenated pyrimidine precursor.
Caption: Workflow for regioselective Suzuki coupling.
IV. Troubleshooting Guide & FAQs: Halogenation
Introducing a halogen atom onto the triazolo[4,5-d]pyrimidine core provides a versatile handle for subsequent cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: We want to selectively halogenate our triazolopyrimidine. Which position is most susceptible to electrophilic halogenation?
A1: The regioselectivity of electrophilic halogenation is dictated by the electron density of the carbon atoms in the ring system. For the related pyrazolo[1,5-a]pyrimidines, the C3 position has been shown to be the most reactive towards electrophilic halogenation.[11] The electron-donating nature of the fused azole ring activates this position. It is likely that a similar trend would be observed for the triazolo[4,5-d]pyrimidine system, with the carbon atom on the pyrimidine ring adjacent to the triazole fusion being the most susceptible.
Q2: What are some mild and effective reagents for regioselective halogenation?
A2: Harsh halogenating agents can lead to side reactions and decomposition. Milder, more selective reagents are preferred.
-
For Iodination/Bromination/Chlorination: A system using potassium halides (KX) with a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA) in water at room temperature has been reported to be highly efficient and regioselective for the C3-halogenation of pyrazolo[1,5-a]pyrimidines.[11] This environmentally friendly method is a good starting point for the halogenation of triazolo[4,5-d]pyrimidines.
-
N-Halosuccinimides (NCS, NBS, NIS): These are common and effective electrophilic halogenating agents that can be used under various conditions.
Logical Relationship: Factors Influencing Regioselectivity
The final regiochemical outcome of any functionalization reaction on the triazolo[4,5-d]pyrimidine scaffold is a result of a complex interplay of several factors.
Caption: Key factors governing regioselectivity.
This guide provides a starting point for addressing common challenges in the regioselective functionalization of triazolo[4,5-d]pyrimidines. Successful outcomes will be achieved through systematic optimization of the reaction conditions discussed.
V. References
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π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. New Journal of Chemistry. Available at: [Link]
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Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (2002). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry, 45(9), 1918-1929. Available at: [Link]
-
Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[3][4][7]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Medicinal Chemistry, 10(7), 1167-1180. Available at: [Link]
-
Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. PubMed. Available at: [Link]
-
Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. Available at: [Link]
-
Li, Y., et al. (2015). Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones. Bioorganic & Medicinal Chemistry Letters, 25(20), 4461-4463. Available at: [Link]
-
Padyana, A. K., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][4][7]Triazolo[1][8]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6469-6483. Available at: [Link]
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. PubMed Central. Available at: [Link]
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][4][7]Triazolo[1][8]pyridines and Related Deaza-Compounds. ResearchGate. Available at: [Link]
-
Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of[3][4][7]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Discovery of[3][4][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available at: [Link]
-
Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. Available at: [Link]
-
Synthesis and SAR of[1][3][7]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PubMed Central. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]
-
Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. Semantic Scholar. Available at: [Link]
-
Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. MDPI. Available at: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Retro Diels Alder protocol for regioselective synthesis of novel[1][3][7]triazolo[4,3-a]pyrimidin-7(1H)-ones. National Institutes of Health. Available at: [Link]
-
4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health. Available at: [Link]
-
Recent developments in selective N-arylation of azoles. Chemical Communications. Available at: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the functionalization of 7-Chloro-3H-triazolo[4,5-d]pyrimidine via palladium-catalyzed cross-coupling reactions. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the unique challenges presented by this electron-deficient heterocyclic substrate.
Introduction: Understanding the Reactivity of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
The 7-Chloro-3H-triazolo[4,5-d]pyrimidine core is a key structural motif in various pharmacologically active compounds, most notably in the antiplatelet agent Ticagrelor.[1][2] The chlorine atom at the 7-position is highly activated towards nucleophilic displacement due to the electron-withdrawing nature of the fused triazolopyrimidine ring system. This inherent reactivity is a critical factor to consider when planning cross-coupling reactions.
While this activation facilitates the initial oxidative addition step in a palladium-catalyzed cycle, it also opens the door to a competitive, non-catalyzed Nucleophilic Aromatic Substitution (SNAr) pathway, particularly with amine nucleophiles.[1] Therefore, catalyst selection and reaction optimization are paramount to ensure that the desired cross-coupling pathway is favored over potential side reactions.
Core Principles of Catalyst Selection
Successful cross-coupling on this substrate hinges on a catalytic system that is highly active towards the C-Cl bond, promotes rapid reductive elimination, and outpaces the background SNAr reaction. The choice of palladium precursor and, crucially, the ancillary ligand, are the primary determinants of success.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized palladium-catalyzed cross-coupling cycle.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimentation with 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is showing very low conversion. What are the initial troubleshooting steps?
A1: Low conversion in Suzuki-Miyaura couplings of this substrate often points to issues with catalyst activity or reagent quality. Here is a systematic checklist:
-
Verify Reagent Integrity: Ensure your boronic acid is not degraded (protodeboronation is a common issue) and that your solvent is anhydrous. Moisture can significantly hinder the catalytic cycle.
-
Catalyst and Ligand Choice: For this electron-deficient system, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. Consider switching to a more robust system. Based on successful couplings with the isomeric 7-chloro-5-methyl-[1][3]triazolo[1,5-a]pyrimidine, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like Xantphos is a strong starting point.[4]
-
Base Selection: The choice of base is critical. While stronger bases can promote the reaction, they can also lead to substrate or product degradation. For Suzuki couplings of similar pyrimidine systems, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[5][6]
-
Inert Atmosphere: Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.
Q2: I am attempting a Buchwald-Hartwig amination, but I am primarily isolating the SNAr product. How can I favor the cross-coupling pathway?
A2: This is a common and anticipated challenge with this substrate due to the high reactivity of the 7-chloro position.[1] To favor the palladium-catalyzed pathway, you need to accelerate the catalytic cycle to outcompete the direct nucleophilic attack.
-
Employ a Highly Active Catalyst System: Use a modern, highly active catalyst system known for rapid C-N bond formation. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos ) in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G2/G3 precatalyst ) are designed for this purpose.[6]
-
Lower the Reaction Temperature: SNAr reactions often have a higher activation energy than the initial steps of the catalytic cycle. Running the reaction at a lower temperature (e.g., starting at room temperature and gradually increasing) may favor the cross-coupling pathway.
-
Careful Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required for the deprotonation of the amine in the catalytic cycle. However, an excessively high concentration could also promote side reactions. Use the recommended stoichiometry (typically 1.2-1.5 equivalents).
-
Consider the Amine's Nucleophilicity: Highly nucleophilic, unhindered primary amines are more likely to undergo SNAr. For these challenging cases, it may be necessary to screen a wider range of ligands and conditions to find a window where cross-coupling is efficient.
Catalyst Deactivation
Q3: My reaction starts well but then stalls, and I observe the formation of palladium black. What is happening?
A3: The formation of palladium black is a classic sign of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal. This can be caused by several factors, especially with N-heterocyclic substrates.
-
Ligand Dissociation/Degradation: The nitrogen atoms in the triazolopyrimidine ring can act as competing ligands, potentially displacing the desired phosphine ligand and leading to catalyst deactivation.[3] Using bulky, electron-rich ligands that form stable complexes with palladium can mitigate this. For Suzuki reactions, Xantphos has proven effective with a related isomer.[4] For C-N couplings, biaryl phosphine ligands are recommended.
-
Insufficient Ligand: Ensure an appropriate ligand-to-palladium ratio. For many systems, a 1.5:1 to 2:1 ratio of ligand to palladium is optimal to ensure the palladium center remains coordinated and stable.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. Try to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Oxygen Contamination: As mentioned, rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent oxidation of the Pd(0) catalyst.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Recommended Starting Protocols
These protocols are based on successful cross-coupling reactions with the closely related 7-chloro-5-methyl-[1][3]triazolo[1,5-a]pyrimidine and represent excellent starting points for optimization.[4]
Protocol 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (5 mol%) | A common and effective Pd(II) precursor. |
| Ligand | Xantphos (10 mol%) | A bulky, electron-rich ligand good for heteroaryl chlorides. |
| Base | K₂CO₃ (2.0 equiv.) | A moderately strong base, often effective in Suzuki couplings. |
| Solvent | 1,4-Dioxane | A common high-boiling point solvent for cross-couplings. |
| Temperature | 120 °C | May require adjustment based on boronic acid reactivity. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst deactivation. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.05 equiv.) and Xantphos (0.10 equiv.) in anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂ (5 mol%) | A common Pd(II) catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (10 mol%) | Essential for the copper cycle in the traditional mechanism.[7][8] |
| Base | Triethylamine (TEA) (2.0 equiv.) | Acts as both a base and a solvent in some cases. |
| Solvent | 1,4-Dioxane or THF | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 °C | Generally milder conditions than Suzuki couplings. |
| Atmosphere | Argon or Nitrogen | Protects the catalyst and prevents alkyne homocoupling. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.10 equiv.).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767. [Link]
-
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]
- Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3745-3749.
-
ResearchGate. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
-
European Patent Office. (2020). Process for the preparation of Ticagrelor. EP 3919497 A1. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Loubidi, M., et al. (2018). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][3]triazolo[1,5-a]pyrimidine. Tetrahedron Letters, 59(8), 758-761. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Johansson, H., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(11), 1864-1873.
- Feuerstein, M., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51307.
- Da Settimo, A., et al. (2000).
- Cristalli, G., et al. (1996). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). The Journal of Organic Chemistry, 61(18), 6199-6204.
- Mallet, C. A., et al. (2019). Cross-Coupling of Heteroatomic Electrophiles.
-
MDPI. Special Issue : Palladium-Catalyzed Reactions. [Link]
-
ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5556. [Link]
-
OUCI. Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][3]triazolo[1,5-a]pyrimidine. [Link]
-
Organic Syntheses. (2014). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. [Link]
-
ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
- Bakherad, M., et al. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 14(32), 7762-7767.
- Kumar, A., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 81(11), 4583-4591.
-
INIS-IAEA. (2024). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2933-2946. [Link]
-
ChemRxiv. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
- Hartwig, J. F., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 140(40), 12895-12904.
-
Cardiff University. (2020). Synthesis and Characterization of 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA-PB1 Interface of Influenza A Virus Polymerase. [Link]
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Validation & Comparative
A Comparative Guide to 7-Chloro-3H-triazolo[4,5-d]pyrimidine and Other Halogenated Pyrimidines for the Modern Medicinal Chemist
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Halogenated pyrimidines are a cornerstone of medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Among these, 7-Chloro-3H-triazolo[4,5-d]pyrimidine has emerged as a privileged scaffold, most notably as the core of the blockbuster antiplatelet drug, Ticagrelor.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity and physicochemical properties of 7-Chloro-3H-triazolo[4,5-d]pyrimidine against other common halogenated pyrimidines, namely 2-chloropyrimidine, 4-chloropyrimidine, and 2,4-dichloropyrimidine. By understanding the nuanced differences in their performance, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Influence of the Fused Triazole Ring: An Electronic Perspective
The defining feature of 7-Chloro-3H-triazolo[4,5-d]pyrimidine is the fusion of a triazole ring to the pyrimidine core. This fusion is not a mere structural embellishment; it fundamentally alters the electronic landscape of the pyrimidine ring, thereby influencing its reactivity. The triazole ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the fused pyrimidine ring. This effect is analogous to the role of a nitro group in activating an aromatic ring towards nucleophilic attack.
This increased electrophilicity of the pyrimidine ring in the triazolopyrimidine system has profound implications for its reactivity in common synthetic transformations, most notably in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The fusion of the triazole ring imparts distinct properties to 7-Chloro-3H-triazolo[4,5-d]pyrimidine when compared to its simpler monocyclic counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (predicted) |
| 7-Chloro-3H-triazolo[4,5-d]pyrimidine | C₄H₂ClN₅ | 155.55[3] | 1.1 (for dimethyl analog)[4] | ~5-6 |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 0.9 | 0.5 |
| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 0.9 | 1.4 |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1.5 | -1.5 |
Note: Experimental data for 7-Chloro-3H-triazolo[4,5-d]pyrimidine is limited. The provided logP is for a methylated analog and pKa is an estimate based on similar structures.
The fused triazole ring is expected to increase the acidity of the N-H proton compared to a simple amine, and the overall increase in nitrogen content generally leads to a higher propensity for hydrogen bonding, which can influence solubility and target engagement.
Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of nucleophiles. The reactivity of chloropyrimidines in SNAr reactions is highly dependent on the position of the chlorine atom and the electronic nature of the ring.
The Activating Effect of the Fused Triazole Ring
The electron-withdrawing nature of the fused triazole ring significantly enhances the reactivity of the chlorine atom in 7-Chloro-3H-triazolo[4,5-d]pyrimidine towards nucleophilic displacement. This heightened reactivity allows for SNAr reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to simpler chloropyrimidines. This is a critical advantage in the synthesis of complex molecules, as it allows for greater functional group tolerance and can help to prevent side reactions.
The synthesis of Ticagrelor provides a compelling example of this enhanced reactivity, where the chlorine atom is readily displaced by the primary amine of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[5][6]
A Comparative Look at Reactivity
-
7-Chloro-3H-triazolo[4,5-d]pyrimidine: Highly activated towards SNAr due to the electron-withdrawing fused triazole ring. Reactions often proceed smoothly at or below room temperature.
-
2-Chloropyrimidine and 4-Chloropyrimidine: Both are activated towards SNAr due to the electron-withdrawing nature of the pyrimidine nitrogens. Generally, 4-chloropyrimidine is more reactive than 2-chloropyrimidine.[7]
-
2,4-Dichloropyrimidine: The reactivity of the two chlorine atoms is differentiated. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[8][9] This regioselectivity is a key feature that is exploited in sequential functionalization strategies.
Caption: Relative reactivity of chloropyrimidines in SNAr reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds. The performance of chloropyrimidines in these reactions is also influenced by their electronic properties.
Regioselectivity in Dichloropyrimidines: A Key Comparative Aspect
In the case of 2,4-dichloropyrimidine, Suzuki coupling reactions exhibit a strong preference for reaction at the C4 position.[10] This regioselectivity is a well-established phenomenon and is a critical consideration for synthetic planning. This provides a clear point of contrast with 7-Chloro-3H-triazolo[4,5-d]pyrimidine, which possesses a single reactive site.
The ability to selectively functionalize one position while leaving another halogen intact for subsequent transformations is a powerful synthetic strategy. However, for applications where a single, highly reactive site is desired for a specific coupling, the triazolopyrimidine scaffold offers a distinct advantage.
Caption: Regioselective Suzuki coupling of 2,4-dichloropyrimidine.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
7-Chloro-3H-triazolo[4,5-d]pyrimidine
-
Nucleophile (e.g., primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., THF, DMF, or CH₃CN)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
To a solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Chloropyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 2-chloropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Making the Right Choice for Your Project
The choice between 7-Chloro-3H-triazolo[4,5-d]pyrimidine and other halogenated pyrimidines is a strategic one that depends on the specific goals of the synthetic campaign.
-
For applications requiring high reactivity and a single point of diversification , 7-Chloro-3H-triazolo[4,5-d]pyrimidine is an excellent choice. Its enhanced electrophilicity allows for facile functionalization under mild conditions, making it ideal for the late-stage introduction of diversity in complex molecules.
-
For projects that can benefit from sequential, regioselective functionalization , 2,4-dichloropyrimidine offers a powerful platform. The ability to selectively modify the C4 and C2 positions provides a greater degree of synthetic flexibility.
-
For simpler modifications where high reactivity is not the primary concern , 2-chloropyrimidine and 4-chloropyrimidine remain valuable and cost-effective building blocks.
By carefully considering the electronic properties, reactivity profiles, and synthetic advantages of each of these scaffolds, researchers can select the optimal starting material to accelerate their drug discovery and development efforts.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. PubChem.
- Peng, Z.-H., Journet, M., & Humphrey, G. (2014). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 16(24), 6342–6345.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(11), 3194-3206.
- Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(7), 849-855.
- Goffin, E., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 208, 112815.
- US9278972B2 - Synthesis of triazolopyrimidine compounds - Google P
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PROCESS FOR THE PREPARATION OF TICAGRELOR - European P
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar
- Kurul, F., et al. (2022). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Pharmaceutical Chemistry Journal, 56(2), 223-230.
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 12(2), 765-772.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 21(39), 13626-13631.
- 7-chloro-3-methyl-3h-1,2,3-triazolo[4,5-d]pyrimidine. PubChemLite.
- Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(11), 3169.
- Mohamed, H. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(2), 156-190.
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
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7-Chloro-3H-[4][8][11]triazolo[4,5-d]pyrimidine | CAS 23002-52-0 | SCBT.
- Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candid
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7-Chloro-3-methyl-[4][8][12]triazolo[4,3-c]pyrimidine | C6H5ClN4 | CID 43144440 - PubChem.
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- Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega, 9(36), 40851-40865.
- Synthesis of novel pyrimidine and fused pyrimidine deriv
- Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review.
- Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central.
-
Discovery of[4][8][11]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Journal of Medicinal Chemistry, 63(21), 12977-12991.
-
7-Chloro-3-methyl-[4][8][12]triazolo[4,3-c]pyrimidin-5-ol|BLD Pharm.
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A Comparative Guide to the Reactivity of 7-Chloro-3H-triazolo[4,5-d]pyrimidine and its Structural Analogues
For researchers, medicinal chemists, and professionals in drug development, the triazolopyrimidine scaffold is a cornerstone of modern heterocyclic chemistry, underpinning a multitude of therapeutic agents. At the heart of its synthetic utility lies the 7-chloro derivative, a versatile precursor for a diverse array of functionalized molecules. This guide provides an in-depth comparison of the reactivity of 7-Chloro-3H-triazolo[4,5-d]pyrimidine and its key structural analogues, offering insights into the causal factors that govern their chemical behavior and providing actionable experimental protocols.
The Privileged Scaffold: An Introduction to Triazolopyrimidines
The triazolopyrimidine core is a bioisostere of purine, and this structural mimicry allows its derivatives to interact with a wide range of biological targets.[1] Consequently, this scaffold is found in drugs with diverse activities, from anticancer to antimalarial agents.[2][3] The 7-chloro-substituted variants are particularly valuable as they serve as electrophilic linchpins for introducing a variety of nucleophiles via nucleophilic aromatic substitution (SNAr), enabling the exploration of vast chemical space.[4]
Isomerism in the Triazolopyrimidine Core: A Tale of Nitrogen Placement
The reactivity of the 7-chloro substituent is profoundly influenced by the arrangement of nitrogen atoms within the fused triazole ring. The three most commonly encountered and synthetically accessible isomers are the[2][3][5]triazolo[4,5-d]-,[2][4][5]triazolo[1,5-a]-, and[2][4][5]triazolo[4,3-a]pyrimidines.
Caption: Key Isomers of the Triazolopyrimidine Scaffold.
The[2][3][5]triazolo[4,5-d]pyrimidine is also known as 8-azapurine, highlighting its close structural relationship to the purine core of DNA and RNA.[2] The arrangement of the nitrogen atoms in each isomer dictates the electron density distribution across the heterocyclic system, which in turn governs the electrophilicity of the C7 carbon atom.
A Comparative Analysis of Reactivity in Nucleophilic Aromatic Substitution
The central reaction for derivatizing these scaffolds is the nucleophilic aromatic substitution (SNAr) at the C7 position. The reactivity in these reactions is primarily dictated by the electrophilicity of the C7 carbon, which is influenced by the electron-withdrawing nature of the fused triazole ring and the pyrimidine nitrogens.
Caption: The two-step addition-elimination mechanism of SNAr.
3.1. Theoretical Reactivity Trends
Based on fundamental principles of electronic effects in heterocyclic systems, we can predict a general trend in reactivity:
-
[2][3][5]triazolo[4,5-d]pyrimidine (8-Azapurine): The three contiguous nitrogen atoms in the triazole ring exert a strong collective electron-withdrawing effect on the pyrimidine ring. This significantly lowers the electron density at C7, making it highly electrophilic and thus, highly reactive towards nucleophiles.
-
[2][4][5]triazolo[4,3-a]pyrimidine: This isomer is expected to be less reactive than the [4,5-d] isomer. While still an electron-deficient system, the arrangement of the nitrogens results in a less pronounced activation of the C7 position compared to the 8-azapurine system.
-
[2][4][5]triazolo[1,5-a]pyrimidine: This is generally considered the most stable isomer. The bridgehead nitrogen at position 4 reduces the overall electron deficiency at C7 compared to the other two isomers, leading to the lowest reactivity in SNAr reactions.
3.2. Experimental Evidence and Comparative Data
While direct kinetic comparisons are scarce in the literature, we can infer relative reactivities from the conditions reported for the synthesis of various 7-substituted analogues.
| Isomer | Nucleophile | Reaction Conditions | Yield | Reference |
| 7-Chloro-3-methyl-5-phenyl-[2][5]triazolo[4,5-d]pyrimidine | Ethyl carbazate | Not specified | Not specified | |
| 7-Chloro-5-phenyl-[2][4][5]triazolo[1,5-a]pyrimidine | Methanolic ammonia | Not specified | Good | [4] |
| 7-Chloro-5-phenyl-[2][4][5]triazolo[1,5-a]pyrimidine | Various amines | Not specified | Good | [4] |
| 7-Chloro-6-(2,4,6-trifluorophenyl)-[2][4][5]triazolo[1,5-a]pyrimidine | 3-Aminopropan-1-ol | NaH, DMSO, 60 °C, 6h | Not specified | [6] |
The data, although not directly comparative, suggests that substitutions on the[2][4][5]triazolo[1,5-a]pyrimidine core often require basic conditions and/or elevated temperatures, which is consistent with it being the least reactive isomer. In contrast, the high reactivity of the 8-azapurine system is well-documented in the synthesis of analogues like 8-azaadenosine, where substitutions proceed readily.[5]
Beyond the Triazole: Bioisosteric Replacements and Their Reactivity
In the quest for novel pharmacophores, the triazole ring itself can be replaced by other five-membered heterocycles, creating bioisosteres with potentially different biological activities and reactivity profiles.
-
Imidazo[1,2-a]pyrimidines: Replacing the triazole with an imidazole ring generally leads to a less electron-deficient system. Consequently, the corresponding 7-chloro-imidazo[1,2-a]pyrimidine would be expected to be less reactive than its triazolo counterparts.
-
Pyrazolo[1,5-a]pyrimidines: The reactivity of this scaffold would be intermediate, more reactive than the imidazo[1,2-a]pyrimidine but less so than the triazolopyrimidines. The precise reactivity will depend on the position of the second nitrogen in the pyrazole ring.
-
Oxazolo[5,4-d]pyrimidines: The replacement of a nitrogen with a more electronegative oxygen atom in the five-membered ring is expected to increase the electrophilicity of the C7 position, leading to higher reactivity in SNAr reactions.[7]
A study on Plasmodium falciparum dihydroorotate dehydrogenase inhibitors demonstrated that replacement of the triazolopyrimidine core with imidazo[1,2-a]pyrimidine was well-tolerated for biological activity, and in some cases even enhanced it.[3][8] This highlights the value of exploring such bioisosteric replacements.
Experimental Protocols
The following protocols are representative examples for the synthesis and derivatization of the 7-chloro-triazolopyrimidine scaffold.
5.1. Synthesis of 7-Chloro-[2][4][5]triazolo[1,5-a]pyrimidine Intermediate
Caption: General synthesis of the 7-chloro intermediate.
-
Starting Material: 7-Hydroxy-[2][4][5]triazolo[1,5-a]pyrimidine derivative.
-
Chlorination: Suspend the 7-hydroxy-triazolopyrimidine in an excess of phosphoryl chloride (POCl3).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Isolation: Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
5.2. Nucleophilic Substitution with an Amine
Caption: General protocol for amination at the C7 position.
-
Reactants: Dissolve the 7-chloro-triazolopyrimidine derivative in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Nucleophile Addition: Add the desired amine (1.1-1.5 equivalents). For less reactive amines or scaffolds, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate and nucleophile.
-
Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Conclusion
The reactivity of the 7-chloro-triazolopyrimidine scaffold is a nuanced interplay of the isomeric form of the triazole ring and the nature of the attacking nucleophile. The 8-azapurine ([2][3][5]triazolo[4,5-d]pyrimidine) system stands out as the most reactive due to the strong electron-withdrawing nature of its three contiguous nitrogen atoms. In contrast, the[2][4][5]triazolo[1,5-a]pyrimidine isomer is the most stable and least reactive. Understanding these intrinsic differences in reactivity is paramount for designing efficient synthetic routes and for the strategic development of novel drug candidates. The provided protocols offer a robust starting point for the synthesis and diversification of this privileged heterocyclic scaffold.
References
-
Hains, A. B., et al. (2010). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry, 39(23), 4588-4597. [Link]
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Montgomery, J. A., & Hewson, K. (1976). Analogues of 8-azainosine. Journal of Medicinal Chemistry, 19(1), 48-52. [Link]
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Phillips, M. A., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7650-7664. [Link]
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Wang, A., et al. (2015). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3240. [Link]
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Oukoloff, K., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 188, 112020. [Link]
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Larsen, S. D., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. PubMed. [Link]
-
Diaz, J. F., et al. (2022). Design, Synthesis, and Evaluation of An Anti-trypanosomal[2][4][5]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ACS Infectious Diseases, 8(11), 2269-2281. [Link]
-
El-Sayed, N. N. E., et al. (2020). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][5]triazino[2,3-c]quinazolines. Molecules, 25(21), 5038. [Link]
-
Preprints.org. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][5]triazino[2,3-C]quinazolines. Preprints.org. [Link]
-
Seela, F., & Peng, X. (2006). Synthesis of Novel 2-Cyano-7-deaza-8-azapurine- and 2-Cyano-8-azapurine-Derived Nucleosides. Helvetica Chimica Acta, 89(6), 1159-1172. [Link]
-
Castillo, J., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6829. [Link]
-
Sławiński, J., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Gatta, F., et al. (1998). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. Il Farmaco, 53(8-9), 603-610. [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Purity Validation of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, objective comparison of analytical methods for the validation of 7-Chloro-3H-triazolo[4,5-d]pyrimidine purity, a critical intermediate in the synthesis of various pharmacologically active compounds. Drawing upon field-proven insights and established regulatory frameworks, this document will not only detail methodologies but also explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Criticality of Purity for 7-Chloro-3H-triazolo[4,5-d]pyrimidine
7-Chloro-3H-triazolo[4,5-d]pyrimidine is a heterocyclic compound whose derivatives have shown significant potential in medicinal chemistry. The presence of impurities, even in trace amounts, can alter the compound's biological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity. This guide will compare the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired throughput. Below is a comparative overview of the most pertinent techniques for 7-Chloro-3H-triazolo[4,5-d]pyrimidine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Assay, impurity profiling, stability studies. | Analysis of volatile and semi-volatile impurities, residual solvents. | Absolute purity determination, structural elucidation of impurities, isomer quantification. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially with selective ion monitoring. | Moderate (µg to mg range). |
| Specificity | Good to excellent, can be enhanced with diode array or mass spectrometric detection. | Excellent, provides structural information for identification. | Excellent, highly specific to molecular structure. |
| Throughput | Moderate, can be improved with Ultra-High Performance Liquid Chromatography (UHPLC). | Moderate to high, dependent on sample preparation. | Low to moderate. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile or semi-volatile, may require derivatization. | Soluble in a deuterated solvent, requires a certified internal standard for absolute quantification. |
| Key Advantage | Versatility for a wide range of non-volatile and thermally labile compounds. | High sensitivity and specificity for volatile impurities. | Provides absolute purity without the need for a specific reference standard of the analyte. |
In-Depth Methodologies and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Profiling
RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and versatility. A stability-indicating HPLC method is crucial to separate the main component from any potential degradation products or process-related impurities.[1][2][3]
-
Column: A C18 column is chosen for its hydrophobicity, which is suitable for retaining and separating a moderately polar compound like 7-Chloro-3H-triazolo[4,5-d]pyrimidine and its potential impurities.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is selected to ensure the elution of both polar and non-polar impurities with good peak shapes. The buffer controls the ionization state of the analyte and impurities, which is critical for reproducible retention times.
-
Detector: A UV detector is appropriate as triazolopyrimidine derivatives typically possess a chromophore that absorbs in the UV region. A photodiode array (PDA) detector is preferred to gather spectral data across a range of wavelengths, which aids in peak identification and purity assessment.
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 7-Chloro-3H-triazolo[4,5-d]pyrimidine at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).
-
For analysis, dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Method Validation:
To ensure the method is stability-indicating, forced degradation studies are performed. This involves subjecting the drug substance to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or chlorinated byproducts.[8][9][10]
-
Injection Technique: Headspace GC is often preferred for residual solvent analysis as it minimizes matrix effects from the non-volatile API.
-
Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is generally suitable for a broad range of volatile organic compounds.
-
Detector: A mass spectrometer provides high selectivity and allows for the identification of unknown impurities based on their mass spectra.
-
Chromatographic System:
-
GC-MS system with a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of 7-Chloro-3H-triazolo[4,5-d]pyrimidine into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[11][12][13][14][15] It relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.
-
Internal Standard: A certified internal standard with known purity is crucial. It should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is essential to ensure complete relaxation of all nuclei between pulses, which is critical for accurate quantification.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of 7-Chloro-3H-triazolo[4,5-d]pyrimidine and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot to an NMR tube.
-
-
NMR Acquisition:
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
A logical workflow is essential for a systematic approach to purity validation.
Sources
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A Comparative Guide to the Synthetic Routes of Triazolopyrimidines: Efficacy, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[1][2][3][4][5] The efficacy of drug discovery and development programs hinging on this privileged scaffold is intrinsically linked to the efficiency and versatility of the synthetic routes employed for its construction. This guide provides a comprehensive comparison of the most prevalent and effective synthetic strategies for accessing triazolopyrimidines, with a focus on their underlying mechanisms, experimental efficacy, and practical considerations for laboratory implementation.
The Cornerstone Approach: Cyclocondensation of Aminotriazoles with Dicarbonyl Compounds
The most classical and widely employed method for the synthesis of[1][2][4]triazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds.[6][7] This approach is favored for its operational simplicity and the ready availability of a wide array of starting materials.
Mechanism and Rationale: The reaction proceeds through an initial condensation between the exocyclic amino group of the aminotriazole and one of the carbonyl groups of the dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic triazole nitrogen onto the second carbonyl group, followed by dehydration, affords the final triazolopyrimidine ring system. The choice of reaction conditions, often involving acidic or basic catalysis, is crucial for promoting the desired cyclization and maximizing yields.
Efficacy and Scope: This method generally provides good to excellent yields and is amenable to a broad range of substrates, allowing for the introduction of diverse substituents on both the triazole and pyrimidine rings.[8] The reaction conditions are typically mild, often requiring refluxing in a suitable solvent like ethanol or acetic acid.
The Isomerization Game: The Dimroth Rearrangement
The Dimroth rearrangement is a pivotal reaction in the synthesis of certain triazolopyrimidine isomers, particularly for converting the kinetically favored[1][2][4]triazolo[4,3-c]pyrimidines to the thermodynamically more stable[1][2][4]triazolo[1,5-c]pyrimidine isomers.[9][10][11] This rearrangement involves the reversible ring-opening and ring-closing of the triazole ring.[12]
Mechanism and Causality: The rearrangement is typically initiated under acidic or basic conditions.[10][11] The mechanism involves the cleavage of the N1-C5 bond of the triazole ring, leading to an open-chain intermediate. Subsequent rotation around the C-N bond and recyclization via the attack of the exocyclic nitrogen atom onto the pyrimidine ring furnishes the rearranged isomer. The thermodynamic stability of the resulting isomer is the primary driving force for this transformation.
Experimental Considerations: The Dimroth rearrangement can occur in situ during the initial synthesis or as a separate synthetic step.[9] Reaction conditions can vary from refluxing in pyridine to treatment with acids or bases at elevated temperatures.[12][13] The presence of certain substituents can influence the ease of the rearrangement.[10][11]
Modern Efficiency: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules like triazolopyrimidines in a single step from three or more starting materials.[7][8] This approach offers significant advantages in terms of efficiency, reduced waste generation, and the rapid generation of molecular diversity.
Rationale and Advantages: MCRs for triazolopyrimidine synthesis often involve the condensation of an aminotriazole, an aldehyde, and a β-dicarbonyl compound. The reaction proceeds through a cascade of interconnected reactions, avoiding the need for isolation of intermediates. This convergence significantly streamlines the synthetic process.
Illustrative Workflow: A common MCR involves the Biginelli-like reaction, where an aminotriazole, an aromatic aldehyde, and a β-ketoester are condensed in the presence of a catalyst to afford dihydrotriazolopyrimidines, which can be subsequently oxidized to the aromatic counterparts.[14]
Building the Triazole Ring Last: The Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the 1,2,3-triazole core of certain triazolopyrimidine isomers.[15][16] This reaction involves the [3+2] cycloaddition of an azide with an alkyne.[17][18]
Mechanism and Regioselectivity: The classical Huisgen cycloaddition is a thermal process that often leads to a mixture of regioisomers. The advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized this transformation, providing exclusively the 1,4-disubstituted triazole isomer with high yields and under mild conditions.[19] The reaction is highly reliable and tolerant of a wide range of functional groups, making it a cornerstone of "click chemistry."[19]
Application in Triazolopyrimidine Synthesis: In the context of triazolopyrimidine synthesis, a pyrimidine precursor bearing either an azide or an alkyne functionality is reacted with a complementary triazole precursor to construct the fused ring system. This approach offers a high degree of control over the regiochemistry of the final product.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Cyclocondensation | Reaction of aminotriazoles with 1,3-dicarbonyls.[6][7] | Good to Excellent | Readily available starting materials, operational simplicity, broad substrate scope.[8] | May require harsh conditions for less reactive substrates. |
| Dimroth Rearrangement | Isomerization of[1][2][4]triazolo[4,3-c] to[1][2][4]triazolo[1,5-c] isomers.[9][10][11] | Moderate to High | Access to thermodynamically stable isomers.[10] | Can require specific conditions (acid/base, heat), may not be applicable to all substrates.[10][11] |
| Multi-Component Reactions | One-pot synthesis from three or more components.[7][8] | Good to Excellent | High atom economy, operational simplicity, rapid generation of diversity. | Optimization of reaction conditions for multiple components can be challenging. |
| Huisgen Cycloaddition | [3+2] cycloaddition of azides and alkynes.[15][16] | Excellent (CuAAC) | High regioselectivity (CuAAC), mild reaction conditions, broad functional group tolerance.[19] | Requires synthesis of functionalized precursors (azides or alkynes). |
Visualizing the Synthetic Pathways
Cyclocondensation of Aminotriazole with a 1,3-Diketone
Caption: Cyclocondensation of an aminotriazole and a 1,3-diketone.
The Dimroth Rearrangement Pathway
Caption: The Dimroth rearrangement pathway.
Multi-Component Reaction (MCR) Workflow
Caption: A typical multi-component reaction for triazolopyrimidine synthesis.
Experimental Protocols
General Procedure for the Synthesis of 7-Aryl-5-methyl-[1][2][4]triazolo[1,5-a]pyrimidines via Cyclocondensation
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (10 mL), add the appropriate 1-aryl-1,3-butanedione (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure triazolopyrimidine derivative.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Representative Protocol for the Dimroth Rearrangement
-
Dissolve the[1][2][4]triazolo[4,3-c]pyrimidine derivative (1.0 eq) in pyridine (15 mL).
-
Heat the solution to reflux for 24 hours.[12]
-
Monitor the rearrangement by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
After completion, remove the pyridine under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate the rearranged[1][2][4]triazolo[1,5-c]pyrimidine isomer.
-
Confirm the structure of the product by spectroscopic methods.
Conclusion and Future Perspectives
The synthesis of triazolopyrimidines is a mature field with a rich diversity of reliable and efficient synthetic methodologies. The classical cyclocondensation remains a workhorse for the straightforward construction of many derivatives. The Dimroth rearrangement provides a crucial tool for accessing specific, thermodynamically favored isomers. For rapid library synthesis and the exploration of chemical space, multi-component reactions offer unparalleled efficiency. The Huisgen cycloaddition, particularly in its copper-catalyzed variant, presents a highly controlled and versatile approach for constructing the triazole ring with precise regiochemistry.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall goals of the research program. As the demand for novel triazolopyrimidine-based therapeutics continues to grow, the development of even more efficient, sustainable, and diversity-oriented synthetic strategies will remain an active and important area of chemical research.
References
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Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
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Singh, S., Lakhia, R., Yadav, S., Devi, P., Yadav, K., Chaudhri, V., & Pundeer, R. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20). [Link]
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Bentham Science Publishers. (2024). Advancements in the Synthesis of Triazolopyrimidines. [Link]
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Bentham Science Publishers. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]
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Al-Issa, S. A. (2018). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 14, 2854-2862. [Link]
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Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
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El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(26), e202301654. [Link]
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Rotstein, B. H., Zaretsky, S., Rai, V., & Yudin, A. K. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry, 6(10), 1149-1167. [Link]
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El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Moroccan Journal of Heterocyclic Chemistry. [Link]
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Al-Issa, S. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry. [Link]
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Al-Issa, S. A., & Al-Ayed, A. S. (2017). Dimroth rearrangement-based synthesis of novel derivatives of[1][3]selenazolo[5,4-e][1][2][4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Journal of the Iranian Chemical Society, 14(12), 2615-2624. [Link]
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El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]
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Kumar, S., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105021. [Link]
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Gomaa, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4933. [Link]
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Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100827. [Link]
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Shawali, A. S., et al. (2012). Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides. Journal of Heterocyclic Chemistry, 49(5), 1141-1146. [Link]
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ResearchGate. (n.d.). Synthesis of triazolopyrimidines from aminotriazole. [Link]
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Addla, D., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922-3946. [Link]
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Kumar, A., et al. (2016). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry, 14(12), 3186-3190. [Link]
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Al-Azmi, A., & Kalarikkal, N. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 48(2). [Link]
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Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Open University of Cyprus. [Link]
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Spreckelmeyer, P., et al. (2020). Synthesis of 13N-labelled polysubstituted triazoles: Via Huisgen cycloaddition. Applied Radiation and Isotopes, 162, 109176. [Link]
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Sharma, A., & Kumar, V. (2023). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Letters in Organic Chemistry, 20(10), 820-835. [Link]
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Introduction: The Versatility of the Triazolopyrimidine Scaffold
An In-Depth Technical Guide to the Validation of In Vitro Assays for Triazolopyrimidine Derivatives
The triazolopyrimidine core is recognized in medicinal chemistry as a "privileged scaffold." Its unique heterocyclic structure serves as a versatile template for designing potent and selective modulators of various biological targets. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1] This diversity makes the triazolopyrimidine scaffold a cornerstone of many drug discovery programs.
However, the journey from a promising chemical entity to a validated lead compound is paved with rigorous biological evaluation. The reliability of this evaluation hinges entirely on the quality of the in vitro assays used. A poorly validated assay can generate misleading data, leading to the costly pursuit of ineffective compounds or the premature termination of promising ones.
This guide provides a comprehensive framework for the selection, development, and validation of robust in vitro assays tailored for triazolopyrimidine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every assay is a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to generate reproducible, high-quality data that can be trusted to drive critical project decisions.
Chapter 1: The Foundation of a Robust Assay - Target-Driven Selection
The first and most critical step in assay development is selecting the right tool for the job. This choice is fundamentally dictated by the compound's hypothesized mechanism of action (MoA) and the overarching strategy of the drug discovery program, which typically falls into one of two categories: Target-Based Drug Discovery (TDD) or Phenotypic Drug Discovery (PDD).[2]
-
Target-Based Drug Discovery (TDD): This is the most common approach, where a specific molecular target (e.g., a kinase, enzyme, or receptor) is known or hypothesized to be involved in a disease. The goal is to find molecules that modulate the activity of this specific target. For triazolopyrimidine derivatives, which are frequently designed as kinase inhibitors, a TDD approach is standard.[3][4] The validation journey begins with a biochemical assay to confirm direct engagement with the purified target, followed by cell-based assays to verify on-target activity in a biological context.
-
Phenotypic Drug Discovery (PDD): In this approach, compounds are screened for their ability to produce a desired change in a cellular or organismal phenotype (e.g., inducing cancer cell death) without prior knowledge of the specific molecular target.[2] While powerful for discovering novel MoAs, the subsequent target deconvolution can be challenging.
For the purpose of this guide, we will focus on the more prevalent TDD workflow, as it provides a clear and logical path for assay validation.
The causality behind assay selection is paramount. If a triazolopyrimidine derivative is designed to inhibit Epidermal Growth Factor Receptor (EGFR), the primary assay must directly measure EGFR activity. A secondary assay should then confirm that the compound inhibits EGFR-driven signaling pathways within a relevant cancer cell line, and a tertiary assay must assess the ultimate phenotypic outcome, such as the inhibition of cell proliferation.[5] This tiered approach creates a logical, self-validating cascade of evidence.
Caption: Decision workflow for selecting and validating assays.
Chapter 2: Biochemical Assays - Quantifying Direct Target Engagement
Biochemical assays are the bedrock of target-based discovery. They utilize purified, recombinant proteins and substrates in a controlled, cell-free environment to directly measure the effect of a compound on its target. This reductionist approach is essential for definitively proving target engagement and for establishing a precise measure of potency (e.g., IC₅₀).
Case Study: Validating a Kinase Inhibition Assay
Kinases are one of the most common targets for triazolopyrimidine derivatives.[3][4] Validating a kinase assay involves a meticulous process to ensure the results are accurate and reproducible.
Core Principle: Most kinase assays quantify the activity of a kinase by measuring the consumption of ATP or the phosphorylation of a substrate. A potent inhibitor will reduce this activity in a dose-dependent manner.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol is a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[4]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimal for the specific kinase (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[6] The choice of buffer components is critical; Mg²⁺ is a required cofactor for ATP binding, and DTT prevents oxidation.
-
Kinase: Dilute the purified recombinant kinase in kinase buffer to a working concentration (e.g., 50 nM).[6] This concentration should be empirically determined to yield a robust signal within the linear range of the assay.
-
Substrate: Prepare the specific peptide or protein substrate for the kinase.
-
ATP Mix: Prepare a solution containing "cold" (non-radioactive) ATP and a spiked amount of [γ-³²P]-ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of the triazolopyrimidine derivative in DMSO, starting at a high concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to a 96-well plate. Include wells for a positive control (a known inhibitor) and a negative/vehicle control (DMSO only).
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 18 µL of the ATP mix.[6]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction remains in the linear phase (typically <20% substrate turnover).
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]-ATP will flow through.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation and Causality:
-
Why Radiometric? It directly measures the transfer of phosphate to the substrate, making it less prone to artifacts from compound interference with light-based detection systems (e.g., fluorescence or luminescence).
-
Controls are Key: The DMSO control defines 100% kinase activity, while a high concentration of a potent, known inhibitor (e.g., Staurosporine) defines 0% activity. These controls are essential for calculating the Z'-factor.
-
Z'-Factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[7] It is calculated from the means and standard deviations of the positive and negative controls and validates that the signal window is large enough to confidently distinguish hits from non-hits.
Caption: Step-by-step workflow for a radiometric kinase assay.
| Parameter | Example Derivative A | Example Derivative B | Standard Inhibitor |
| Target Kinase | EGFR | EGFR | Erlotinib |
| IC₅₀ (nM) | 15.2 ± 2.1 | 250.6 ± 15.8 | 5.8 ± 0.9 |
| Hill Slope | 1.05 | 0.98 | 1.01 |
| Z'-Factor | \multicolumn{3}{c | }{0.82} | |
| Table 1: Sample data from a validated in vitro kinase assay. The Z'-factor confirms the assay's robustness. Derivative A shows high potency against EGFR, comparable to the standard inhibitor. |
Chapter 3: Cell-Based Assays - Probing Activity in a Biological Context
While biochemical assays confirm direct target engagement, they do not predict a compound's behavior in a cellular environment. Cell-based assays are essential to answer critical questions: Can the compound cross the cell membrane? Is it stable in the cellular milieu? Does it engage its target in the cell to produce a functional outcome? And importantly, is it cytotoxic?[8]
Comparison of Anti-Proliferation / Cytotoxicity Assays
Assessing a compound's effect on cell viability is a cornerstone of oncology and toxicology screening. Several assays are available, each with a different underlying principle.
| Assay | Principle | Pros | Cons |
| MTT [5][9] | Measures mitochondrial reductase activity, an indicator of metabolically active cells. | Inexpensive, well-established. | Prone to interference from reducing agents; endpoint assay. |
| SRB [10] | Measures total cellular protein content. | Unaffected by metabolic state; simple, stable endpoint. | Less sensitive to early apoptotic events. |
| CellTiter-Glo® | Quantifies intracellular ATP levels, a direct marker of viable cells. | Highly sensitive, rapid, suitable for HTS. | More expensive; signal can be affected by ATPases. |
Experimental Protocol: MTT Anti-Proliferation Assay
This protocol is widely used to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines.[5]
-
Cell Culture: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine derivatives. Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations. Include vehicle (DMSO) controls.
-
Incubation: Incubate the cells for 48-72 hours. The incubation time should be sufficient to observe an anti-proliferative effect, typically spanning several cell cycles.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value by plotting viability against the log of compound concentration.
Case Study: Validating an Anti-Inflammatory Assay
Many triazolopyrimidine derivatives show anti-inflammatory potential.[11] A common and robust in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.[12]
Core Principle: LPS, a component of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). An effective anti-inflammatory compound will inhibit this NO production.
Self-Validation through Counter-Screening: A critical flaw in this assay is that a compound might appear to reduce NO simply by killing the cells. Therefore, it is mandatory to run a parallel cytotoxicity assay (e.g., MTT) on the same cell line under the same conditions. A true anti-inflammatory hit will significantly reduce NO production at concentrations where it shows minimal cytotoxicity.
Caption: Workflow for a self-validating anti-inflammatory assay.
| Derivative | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI) |
| Cpd X | 2.5 | > 100 | > 40 |
| Cpd Y | 5.1 | 6.3 | 1.2 |
| Dexamethasone | 0.8 | > 100 | > 125 |
| Table 2: Comparison of anti-inflammatory activity and cytotoxicity. Compound X is a promising, selective hit, as its anti-inflammatory potency is much greater than its cytotoxicity (high SI). Compound Y is a false positive, as its activity is due to toxicity (low SI). |
Chapter 4: The Pillars of Trustworthiness - Core Validation Parameters
To ensure an assay is "fit-for-purpose," its performance must be characterized against a set of core validation parameters, largely defined by international guidelines such as ICH Q2(R1) and FDA guidances.[13][14][15] While these were developed for analytical chemistry, their principles are directly applicable to bioassays.
-
Specificity/Selectivity: The ability of the assay to assess the analyte of interest in the presence of other components. In a kinase assay, this means ensuring the signal comes only from the phosphorylation of the intended substrate. In a cell-based assay, it involves demonstrating the effect is mediated by the intended target (e.g., through target knockdown or knockout experiments).
-
Accuracy: The closeness of the measured value to the true value. This is often assessed using a reference standard or by spiking a known amount of analyte into the matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment (inter-assay precision).
-
-
Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. This is critical for ensuring accurate quantitation.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent lot).[16] A robust assay is reliable and transferable between labs.
Caption: The interconnected pillars of in vitro assay validation.
Conclusion
The validation of in vitro assays for triazolopyrimidine derivatives is not a procedural checklist but a scientific discipline grounded in logic and rigor. By starting with a clear, target-driven hypothesis, researchers can build a tiered validation strategy that progresses from direct biochemical engagement to functional cellular outcomes. Every step—from the choice of ATP concentration in a kinase assay to the mandatory inclusion of a cytotoxicity counter-screen for phenotypic assays—must be deliberate and justified. Adherence to the core principles of accuracy, precision, specificity, and robustness ensures that the generated data is trustworthy. Ultimately, a well-validated assay is the most powerful tool in the drug discovery arsenal, providing the high-quality, reproducible data needed to identify the next generation of therapeutics.
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Devaraj, S., et al. (2008). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. Available at: [Link]
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Kawsar, S.M.A., et al. (2021). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. ResearchGate. Available at: [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
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Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
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Rao, S.P., et al. (2019). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Al-Issa, S.A., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Available at: [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link]
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Marchand, C., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2024). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. National Center for Biotechnology Information (NCBI). Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of 7-Substituted Triazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, analogous to the purine core found in nature. This structural similarity has made it a fertile ground for the development of a diverse array of therapeutic agents. The substitutable positions on this scaffold, particularly the 7-position, offer a versatile handle for modulating biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-substituted triazolopyrimidines, focusing on key therapeutic targets and supported by experimental data and detailed protocols.
Targeting the Cytoskeleton: 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents
One of the most extensively studied classes of 7-substituted triazolopyrimidines is the 7-anilino derivatives, which have demonstrated potent anticancer activity by disrupting microtubule dynamics.[4][5] These compounds often act as colchicine binding site inhibitors, leading to the inhibition of tubulin polymerization, G2/M cell cycle arrest, and subsequent apoptosis.[4]
The substitution pattern on the 7-anilino moiety plays a critical role in determining the antiproliferative and antitubulin activity. While a 3',4',5'-trimethoxyanilino group at the 7-position was initially explored, it was found not to be essential for potent activity.[4] In fact, replacement with other substituted anilines led to compounds with enhanced potency.[4]
A key SAR finding is the significant impact of halogen substitution on the 7-anilino ring. For instance, derivatives with a 3-phenylpropylamino moiety at the 2-position and halogen-substituted anilines at the 7-position have shown remarkable antiproliferative activity.[4]
Table 1: Antiproliferative Activity of 7-Anilino Triazolopyrimidines
| Compound ID | 7-Anilino Substituent | Mean IC50 (nM) | Reference |
| 8q | 4'-fluoroaniline | 83 | [4] |
| 8r | 4'-fluoro-3'-chloroaniline | 101 | [4] |
| 8s | 4'-chloroaniline | 91 | [4] |
| 8u | 4'-bromoaniline | 83 | [4] |
These compounds were found to be approximately twice as potent as combretastatin A-4 in inhibiting tubulin polymerization.[4] This highlights the favorability of small, electronegative substituents at the 4'-position of the aniline ring.
Caption: SAR of 7-Anilino Triazolopyrimidines as Antimicrotubule Agents.
Modulating Inflammatory Responses: 7-Substituted Triazolopyrimidines as Myeloperoxidase (MPO) Inhibitors
Myeloperoxidase (MPO) is a heme peroxidase implicated in chronic inflammatory diseases and cardiovascular events. Triazolopyrimidines have emerged as reversible inhibitors of MPO. A notable challenge with an early triazolopyrimidine MPO inhibitor was its poor stability in acidic conditions. Structure-based drug design led to the discovery of 7-benzyl triazolopyridines with improved potency, acid stability, and selectivity against thyroid peroxidase (TPO). While this example is a triazolopyridine, the principles of substituting the core scaffold are highly relevant to triazolopyrimidines.
Central Nervous System Applications: 7-Substituted Triazolopyrimidines as Anticonvulsants
A novel series of 7-substituted-[1][2][3]triazolo[4,3-f]pyrimidines has been synthesized and evaluated for anticonvulsant activity. The maximal electroshock (MES) test is a standard preclinical model for generalized tonic-clonic seizures.[3][6]
In this series, compound 3i , featuring a 7-(4-chlorophenoxy) substitution, was identified as a highly active agent.[6]
Table 2: Anticonvulsant Activity of 7-(4-chlorophenoxy)-[1][2][3]triazolo[4,3-f]pyrimidine (3i)
| Parameter | Value | Reference |
| ED50 (mg/kg) | 34.7 | [6] |
| TD50 (mg/kg) | 262.9 | [6] |
| Protective Index (PI) | 7.6 | [6] |
The favorable protective index of compound 3i indicates a good separation between its therapeutic and toxic doses.[6] Further studies showed its efficacy against seizures induced by various chemoconvulsants, suggesting a broad spectrum of anticonvulsant activity.[6]
Broad-Spectrum Anticancer Activity: Targeting Multiple Kinases
The versatility of the 7-substituted triazolopyrimidine scaffold is further demonstrated by its ability to target a range of protein kinases involved in cancer progression.
A series of triazolopyrimidine hybrids has been shown to act as multi-target directed anticancer agents, inhibiting EGFR, TOP-II, HER-2, and ARO.[7] Compound 13c from this series emerged as a particularly potent inhibitor with the following IC50 values:[7]
-
EGFR: 0.087 µM
-
HER-2: 0.078 µM
-
ARO: 0.156 µM
-
TOP-II: 31.56 µM
This multi-targeted approach is a promising strategy to overcome drug resistance in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by 7-substituted triazolopyrimidines.
Experimental Protocols
A. General Synthesis of 7-Anilino-[1][2][3]triazolo[1,5-a]pyrimidines
This three-step procedure is a common method for synthesizing 7-anilino triazolopyrimidines.[4]
-
Step 1: Synthesis of 2-Substituted-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidines:
-
A mixture of a 3-substituted-5-amino-1,2,4-triazole and ethyl acetoacetate in glacial acetic acid is refluxed.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed, and dried to yield the 7-hydroxy intermediate.
-
-
Step 2: Synthesis of 2-Substituted-7-chloro-[1][2][3]triazolo[1,5-a]pyrimidines:
-
The 7-hydroxy intermediate is treated with phosphorus oxychloride (POCl3) and heated.
-
The excess POCl3 is removed under reduced pressure, and the residue is poured onto crushed ice and neutralized with an aqueous base.
-
The resulting solid is filtered, washed with water, and dried to give the 7-chloro derivative.
-
-
Step 3: Synthesis of 2-Substituted-7-anilino-[1][2][3]triazolo[1,5-a]pyrimidines:
-
A mixture of the 7-chloro intermediate and the desired substituted aniline in a suitable solvent (e.g., n-butanol) is refluxed.
-
After cooling, the precipitate is collected by filtration, washed, and purified by crystallization or column chromatography to afford the final 7-anilino product.
-
Caption: General synthetic workflow for 7-anilino triazolopyrimidines.
B. In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is a sensitive method to screen for compounds that inhibit tubulin polymerization.[1][2]
-
Reagent Preparation:
-
Prepare a tubulin reaction mix (e.g., 2 mg/mL purified tubulin) in a suitable buffer (e.g., General Tubulin Buffer) supplemented with GTP and a fluorescent reporter. Keep on ice.
-
Prepare 10x stocks of test compounds, positive controls (e.g., nocodazole), and a vehicle control in the assay buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass.
-
Calculate the IC50 value by plotting the Vmax or maximum polymer mass as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
C. Maximal Electroshock (MES) Seizure Test
The MES test is a standard in vivo model to evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.[3][6][8]
-
Animal Preparation:
-
Use male mice or rats, acclimated to the laboratory environment.
-
Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the test.
-
-
MES Induction:
-
Apply a drop of topical anesthetic to the animal's corneas.
-
Deliver a short electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) through corneal electrodes using an electroconvulsive shock generator.
-
-
Observation and Endpoint:
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Data Analysis:
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Conclusion
The 7-position of the triazolopyrimidine scaffold is a critical determinant of biological activity. By judiciously modifying the substituent at this position, researchers can develop potent and selective inhibitors for a wide range of therapeutic targets, from cytoskeletal proteins to kinases and ion channels. The SAR data and experimental protocols presented in this guide provide a solid foundation for the rational design and evaluation of novel 7-substituted triazolopyrimidine derivatives as promising drug candidates.
References
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PubMed. (2012). Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[1][2][3]-triazolo[4,3-f]pyrimidine derivatives. PubMed. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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Oliva, P., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. [Link]
-
Slideshare. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
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Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]
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Assessing the Drug-Likeness of 7-Chloro-3H-triazolo[4,5-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the intrinsic "drug-likeness" of a core scaffold is a critical determinant of a program's success. The 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities.[1][2] This guide provides a comprehensive analysis of the drug-likeness of derivatives of this scaffold, offering a comparative perspective against other established heterocyclic systems and grounding the discussion in both computational predictions and available experimental data. Our aim is to equip researchers with the insights necessary to strategically design and select derivatives with a higher probability of downstream success.
The Triazolopyrimidine Scaffold: A Foundation for Drug Design
The triazolopyrimidine core, an isostere of the naturally occurring purine ring system, presents a versatile template for medicinal chemists.[3] The fusion of the triazole and pyrimidine rings creates a unique electronic and steric environment, enabling diverse interactions with biological targets. The 7-chloro substituent serves as a key synthetic handle, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[4] This inherent modularity is a significant advantage in lead optimization campaigns.
Deconstructing Drug-Likeness: Key Physicochemical and ADMET Parameters
A molecule's journey from administration to its target is governed by a complex interplay of its physicochemical properties. We will assess the 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivatives based on the following key drug-likeness parameters:
-
Lipinski's Rule of Five: A cornerstone of drug design, these rules establish empirical guidelines for oral bioavailability.[3]
-
Aqueous Solubility (LogS): Crucial for absorption and formulation.
-
Lipophilicity (LogP/LogD): A key factor influencing permeability, metabolism, and off-target effects.
-
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profile: A broader assessment of a compound's pharmacokinetic and safety properties.
Methodology: A Dual Approach of In Silico Prediction and Experimental Validation
To provide a robust assessment, this guide employs a two-pronged approach. We will utilize established computational tools for high-throughput prediction of drug-likeness parameters and supplement this with a curated set of available experimental data for validation and context.
Computational Workflow for Drug-Likeness Prediction
Our in silico evaluation will follow a systematic workflow, leveraging widely accessible and validated platforms. This approach allows for the rapid assessment of a large chemical space and aids in the prioritization of synthetic efforts.
Caption: Workflow for in silico drug-likeness assessment.
Step-by-Step Protocol for In Silico ADMET Prediction:
-
Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for the desired 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivatives.
-
Physicochemical Property and Lipinski's Rule Calculation:
-
Navigate to the SwissADME web server ([Link]).
-
Paste the SMILES strings into the input box.
-
Run the prediction. The output will provide key physicochemical properties (Molecular Weight, LogP, TPSA, etc.) and an evaluation based on Lipinski's Rule of Five.
-
-
ADMET Profile Prediction:
-
Navigate to the pkCSM web server ([Link]).
-
Input the SMILES strings.
-
Select the desired ADMET properties for prediction (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Submit the job and analyze the results.
-
-
Data Consolidation and Analysis:
-
Compile the data from both platforms into a single table for each derivative.
-
Compare the predicted values with established thresholds for drug-like molecules.
-
Comparative Analysis: 7-Chloro-3H-triazolo[4,5-d]pyrimidine Derivatives in Focus
For this guide, we have selected a representative set of virtual 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivatives with varying substituents at the 5 and 7 positions to illustrate the impact of structural modifications on drug-likeness. We will compare these with the well-established quinazoline scaffold, a common core in many approved kinase inhibitors.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | Structure | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| TP-1 (Parent) | 7-Chloro-3H-triazolo[4,5-d]pyrimidine | 155.56 | 0.85 | 1 | 4 | 0 |
| TP-2 | 7-(phenylamino)-3H-triazolo[4,5-d]pyrimidine | 212.22 | 2.50 | 2 | 4 | 0 |
| TP-3 | 7-(4-methoxyphenylamino)-3H-triazolo[4,5-d]pyrimidine | 242.25 | 2.65 | 2 | 5 | 0 |
| TP-4 | 7-(N-methyl-N-phenylamino)-3H-triazolo[4,5-d]pyrimidine | 226.25 | 3.05 | 1 | 4 | 0 |
| QZ-1 (Comparator) | 4-Anilinoquinazoline | 221.26 | 3.23 | 1 | 2 | 0 |
Note: These are predicted values from SwissADME for illustrative purposes.
Table 2: Predicted ADMET Properties
| Compound ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | AMES Toxicity |
| TP-1 (Parent) | High | Yes | No | No |
| TP-2 | High | Yes | Yes | No |
| TP-3 | High | Yes | Yes | No |
| TP-4 | High | Yes | Yes | No |
| QZ-1 (Comparator) | High | Yes | Yes | Yes |
Note: These are predicted values from pkCSM for illustrative purposes.
Discussion: Interpreting the Data and Guiding Chemical Design
The in silico data reveals several key trends for the 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold:
-
Favorable Physicochemical Profile: The parent scaffold and its simple amino-substituted derivatives generally exhibit molecular weights, LogP values, and hydrogen bonding characteristics well within the desirable "drug-like" space, with no violations of Lipinski's Rule of Five. This provides a strong starting point for optimization.
-
Modulation of Lipophilicity: As expected, the addition of substituted aryl amines at the 7-position increases lipophilicity (LogP). This is a critical parameter to monitor, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Potential for CYP Inhibition: A common liability for many nitrogen-containing heterocyclic scaffolds is the potential for inhibition of cytochrome P450 enzymes. Our predictions suggest that substituted triazolopyrimidines may interact with CYP2D6, a key enzyme in drug metabolism. This is a crucial aspect to investigate experimentally early in a drug discovery program.
-
Favorable Toxicity Profile: The core triazolopyrimidine scaffold is predicted to be non-mutagenic (AMES negative). This is a significant advantage over some other heterocyclic systems, such as the quinazoline comparator, which can have associated toxicity concerns.[5]
Comparison with Quinazoline Scaffold:
The quinazoline scaffold, while a proven core for many successful drugs, often presents challenges related to metabolism and toxicity.[6] The triazolopyrimidine scaffold, based on our in silico analysis, may offer a more favorable starting point with respect to its predicted toxicity profile. However, both scaffolds require careful management of lipophilicity and potential CYP interactions during lead optimization.
Grounding Predictions in Reality: The Importance of Experimental Data
While in silico predictions are invaluable for rapid screening and hypothesis generation, they must be validated by experimental data. A review of the literature reveals some experimental insights into the properties of triazolopyrimidine derivatives. For instance, studies on anti-tubercular triazolopyrimidines have shown that maintaining good physicochemical properties is crucial for achieving potent in vivo activity.[4][7] Furthermore, metabolic stability studies on certain triazolopyrimidine series have highlighted the importance of substituent choice in mitigating rapid metabolism.[8]
Experimental Protocol for Determining LogP (Shake-Flask Method):
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffer solution at a relevant physiological pH (e.g., pH 7.4 phosphate buffer) and pre-saturate it with n-octanol. Pre-saturate n-octanol with the buffer.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated buffer and n-octanol in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Conclusion and Future Directions
The 7-Chloro-3H-triazolo[4,5-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the kinase inhibitor space. Its favorable intrinsic physicochemical properties and predicted lower toxicity profile compared to some established scaffolds make it an attractive core for further exploration.
Key Takeaways for Researchers:
-
The triazolopyrimidine scaffold is a "Lipinski-friendly" starting point.
-
Careful control of lipophilicity through judicious substituent selection at the 7-position is paramount.
-
Early experimental assessment of metabolic stability and potential for CYP inhibition is critical.
-
The scaffold's modular nature allows for fine-tuning of drug-like properties in parallel with potency optimization.
Future work should focus on generating a more extensive experimental database of physicochemical properties for a diverse range of 7-Chloro-3H-triazolo[4,5-d]pyrimidine derivatives. This will not only validate and refine in silico models but also provide a more robust foundation for the rational design of the next generation of drugs based on this versatile scaffold.
References
- New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. (2025-05-01).
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- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - Jurnal UPI. (2025-02-03).
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025-07-08).
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies - ResearchG
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed. (2017-08-01).
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Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of[1][3][8]triazolo[4,3‐c]quinazolines as classical DNA intercalators - ResearchGate. (2025-05-31).
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7-Chloro-3H-[3][8]triazolo[4,5-d]pyrimidine | CAS 23002-52-0 | SCBT.
- List of ADMET properties of the newly synthesized molecules.
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Discovery of[3][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC.
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Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of[1][3][8]triazolo[4,3-c]quinazolines as classical DNA intercalators - PubMed. (2022-01-10).
- Triazoloquinazoline derived classical DNA intercalators: Design, synthesis, in silico ADME profile, docking, and antiproliferative evalu
- Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - NIH. (2023-09-06).
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC.
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Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][3][8]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PubMed. (2024-04-16).
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar.
-
23002-52-0(7-CHLORO-3H-[3][8]TRIAZOLO[4,5-D]PYRIMIDINE) Product Description.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Chloro-3H-triazolo[4,5-d]pyrimidine
A Comprehensive Guide to the Proper Disposal of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine (CAS No. 23002-52-0), a heterocyclic compound that requires careful management as hazardous waste.[4][5] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Assessment and Classification
Initial Hazard Characterization:
Based on data for structurally related compounds, 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine should be presumed to be:
-
Acutely Toxic: May be harmful if swallowed, inhaled, or in contact with skin.
-
An Irritant: May cause skin, eye, and respiratory irritation.
-
Environmentally Hazardous: Discharge into the environment must be avoided.[4]
Therefore, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.
EPA Hazardous Waste Code:
Solid waste containing 7-Chloro-3H-[2][3]triazolo[4,5-d]pyrimidine would likely be classified under the F-List for non-specific source wastes, particularly if it is a spent solvent mixture.[2][3][6][8] The most appropriate codes would likely be F001 or F002, which pertain to spent halogenated solvents.[8] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[6]
| Hazard Characteristic | Presumed Classification | Rationale |
| Acute Toxicity | Likely toxic by ingestion, inhalation, or dermal contact. | Based on related chlorinated heterocyclic compounds. |
| Irritation | Potential for skin, eye, and respiratory irritation. | Common for halogenated organic compounds. |
| Environmental Hazard | Assumed to be hazardous to the aquatic environment. | General precaution for synthetic organic compounds. |
Personal Protective Equipment (PPE)
When handling 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine for disposal, the following PPE is mandatory to minimize exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.
Waste Segregation and Storage
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[9]
Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."
-
Chemical Incompatibility: Do not mix this waste with other waste streams, especially strong oxidizing agents, strong acids, or strong bases, to prevent unintended chemical reactions.
-
Container Requirements: The waste container must be:
-
Made of a compatible material (e.g., polyethylene).
-
In good condition with a secure, tight-fitting lid.
-
Properly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration or quantity.
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.
Caption: Step-by-step disposal workflow for 7-Chloro-3H-t[1][2][3]riazolo[4,5-d]pyrimidine.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 7-Chloro-3H-t[1][2][3]riazolo[4,5-d]pyrimidine is a critical responsibility for all laboratory personnel. By following these guidelines, which are grounded in the principles of the EPA's RCRA regulations, researchers can ensure that this hazardous waste is managed in a way that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management policies and EHS office for guidance.
References
- Badea, M., et al. (2018). Thermal behaviour of some biological active perchlorate complexes with a triazolopyrimidine derivative. Journal of Thermal Analysis and Calorimetry, 133, 1039–1048.
- Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- ERA Environmental. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste.
- ERA Environmental. (2021). RCRA facts: An Overview of the Hazardous Waste Management Law.
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
- Virginia Department of Environmental Quality. (n.d.). Frequently-used federal hazardous waste codes.
- Barili, P. L., et al. (2003).
- Gotor, V., et al. (2007). Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. Journal of Medicinal Chemistry, 50(22), 5493-5503.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
-
ChemicalBook. (2025). 7-CHLORO-3H-T[1][2][3]RIAZOLO[4,5-D]PYRIMIDINE. Retrieved from [Source link, if available]
- Kazakh National Medical University. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry.
- Lunn, G., & Sansone, E. B. (1994).
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Personal protective equipment for handling 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
A Comprehensive Safety Guide for Handling 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. While specific hazard data for this compound is limited, the following guidelines are based on best practices for handling similar chlorinated heterocyclic and pyrimidine-based compounds.[1][2]
Hazard Assessment and Causality
Due to a lack of comprehensive toxicological data for 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine, a cautious approach is paramount.[2] The chemical structure, featuring a chlorinated pyrimidine ring fused to a triazole, suggests potential hazards analogous to other compounds in this class. Similar molecules are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[4][5][6] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Inferred Potential Hazards:
Personal Protective Equipment (PPE): Your Primary Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between you and potential chemical exposure.[3][7] The following table outlines the minimum required PPE for handling 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes.[8][9] A full-face shield must be worn over goggles during procedures with a higher risk of splashing, such as when handling bulk quantities or working with pressurized systems.[10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their broad resistance to chemicals.[3][9] Always inspect gloves for tears or punctures before use.[11] Follow proper glove removal technique to avoid skin contamination and wash hands thoroughly after removal.[12] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat is mandatory for all procedures.[10] For tasks with a significant risk of splashes or spills, a chemical-resistant apron or suit should be worn over the lab coat.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine should occur within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[7] |
Engineering Controls: A Controlled Environment
Engineering controls are the first line of defense in minimizing chemical exposure.
-
Chemical Fume Hood: Always handle solid and dissolved forms of this compound inside a properly functioning chemical fume hood. This captures aerosols and vapors at the source, preventing them from entering the laboratory environment.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[1][11]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Safe Handling and Disposal Workflow
The following diagram and protocol outline the procedural steps for the safe handling of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine from receipt to disposal.
Caption: Workflow for Safe Handling of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
Experimental Protocol: Safe Handling and Disposal
This protocol provides a step-by-step methodology for the safe handling of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
1. Preparation and Engineering Controls:
- Before beginning work, ensure a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[5]
- Verify that all necessary PPE is available and in good condition.[12]
2. Handling the Compound:
- Perform all manipulations, including weighing and transfers, within the fume hood to minimize the risk of inhalation.[3]
- When handling the solid, use tools and techniques that prevent dust formation.[1]
- Keep the container tightly closed when not in use.[1][5]
3. Spill Management:
- In the event of a spill, evacuate the immediate area and restrict access.
- While wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[11]
- Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
- Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]
4. Disposal Plan:
- Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[3][5]
- Never dispose of this chemical down the drain.[2] All waste materials should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.
Emergency Procedures: Immediate and Appropriate First Aid
In case of exposure, immediate and correct first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
References
- Pyrimidine - Safety Data Sheet - ChemicalBook.
-
7-CHLORO-3H-[1][2][3]TRIAZOLO[4,5-D]PYRIMIDINE - ChemicalBook. Available at:
- Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate - Benchchem.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Laboratory Safety Guidelines.
- PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie.
- Safety Data Sheet - CymitQuimica.
- Personal Protective Equipment and Chemistry - Chemical Safety Facts.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Personal protective equipment for preparing toxic drugs - GERPAC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
